Tribromoethanol
Description
major descriptor (66-90); on-line search ETHANOL (66-90); INDEX MEDICUS search this compound (66-90)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-tribromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDPIBEUFTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023698 | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-80-9 | |
| Record name | Tribromoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoethanol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Tribromoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-tribromoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tribromoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoethanol, a halogenated alcohol, has a long history of use as an anesthetic, particularly in veterinary medicine and biomedical research. Its primary mechanism of action involves the positive allosteric modulation of inhibitory neurotransmitter receptors, specifically the γ-aminobutyric acid type A (GABA-A) and glycine receptors. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the anesthetic and sedative effects of this compound, drawing upon available data and analogous compounds. It details the signaling pathways, presents available quantitative data, and outlines the experimental protocols used to elucidate its function.
Introduction
2,2,2-Tribromoethanol (C₂H₃Br₃O) is a solid chemical compound that acts as a central nervous system depressant. Historically, it was used as a basal anesthetic in humans and continues to be used for anesthesia in laboratory animals, often in a solution with tert-amyl alcohol under the trade name Avertin. Its anesthetic properties are attributed to its ability to enhance the activity of the brain's primary inhibitory neurotransmitter systems. Understanding the precise mechanism of action of this compound is crucial for its appropriate use in research settings and for the broader understanding of anesthetic pharmacology.
Core Mechanism of Action: Potentiation of Inhibitory Neurotransmission
The anesthetic effects of this compound are primarily mediated through its interaction with two key ligand-gated ion channels in the central nervous system: the GABA-A receptor and the glycine receptor. This compound acts as a positive allosteric modulator of these receptors. This means that it binds to a site on the receptor protein that is distinct from the binding site of the endogenous agonist (GABA or glycine). This binding event does not open the channel directly but rather enhances the effect of the agonist when it binds, leading to an increased influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to generalized central nervous system depression, sedation, and anesthesia.
Interaction with the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain. The binding of GABA to its receptor opens an intrinsic chloride channel, leading to neuronal hyperpolarization. This compound enhances the function of the GABA-A receptor, a mechanism shared with many other anesthetics, sedatives, and anxiolytics.
While specific quantitative data for the binding affinity (Ki) and potency (EC50) of this compound at various GABA-A receptor subunit combinations are not extensively available in publicly accessible literature, studies on its close structural analog, trichloroethanol, provide valuable insights. For instance, trichloroethanol potentiates GABA-activated chloride currents in a concentration-dependent manner.[1] It is highly probable that this compound exhibits a similar profile.
The subunit composition of the GABA-A receptor significantly influences its sensitivity to modulation by different compounds. Receptors containing δ subunits, often located extrasynaptically, are particularly sensitive to low concentrations of ethanol and may also be key targets for this compound.[2]
Interaction with the Glycine Receptor
The glycine receptor is the major mediator of fast inhibitory neurotransmission in the spinal cord and brainstem. Similar to the GABA-A receptor, it is a ligand-gated chloride channel. Positive allosteric modulation of the glycine receptor by this compound contributes to its muscle relaxant and hypnotic effects.
Electrophysiological studies on other alcohols, such as ethanol, have demonstrated potentiation of glycine-evoked currents.[1] It is well-established that alcohols can enhance the function of glycine receptors, and this compound is expected to follow this pattern.[3]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the enhancement of inhibitory neurotransmission. This can be visualized as a direct impact on the postsynaptic membrane potential.
Caption: Signaling pathway of this compound's action on inhibitory neurotransmitter receptors.
The experimental workflow to determine the effect of this compound on these receptors typically involves heterologous expression of receptor subunits in a host system, followed by electrophysiological recording.
Caption: General experimental workflow for studying the effects of this compound.
Quantitative Data
Specific quantitative data on the potency and efficacy of this compound as a modulator of GABA-A and glycine receptors is limited in the readily available scientific literature. However, data from analogous compounds like trichloroethanol and ethanol provide a framework for understanding its likely quantitative profile.
| Parameter | Receptor Type | Compound | Value | Species/System | Reference |
| Potency (EC₅₀) | GABA-A | Trichloroethanol | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | [1] |
| Efficacy (Eₘₐₓ) | GABA-A | Trichloroethanol | 576 ± 72% of control | Mouse Hippocampal Neurons | [1] |
| Potentiation | Glycine (α1) | Ethanol (100 mM) | Significant potentiation | Recombinant (HEK 293) | [1] |
| Potentiation | GABA-A (α2β1γ2L) | Ethanol (100 mM) | 48 ± 2% potentiation | Recombinant (Xenopus oocytes) | [2] |
Note: This table includes data for analogous compounds due to the limited availability of specific data for this compound. The values should be considered as estimates of the potential range of this compound's activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited or analogous to those required to characterize the interaction of this compound with GABA-A and glycine receptors.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique is employed to study the modulatory effects of this compound on recombinant GABA-A or glycine receptors expressed in a mammalian cell line.
Objective: To determine if this compound potentiates agonist-evoked currents and to quantify its potency and efficacy.
Materials:
-
HEK293 cells
-
Plasmids containing cDNAs for the desired GABA-A or glycine receptor subunits (e.g., α1, β2, γ2 for GABA-A; α1 for glycine)
-
Transfection reagent
-
Cell culture medium and supplements
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
GABA or glycine stock solution
-
This compound stock solution
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in standard medium. Cells are then transiently transfected with the plasmids encoding the receptor subunits using a suitable transfection reagent. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
-
Electrophysiological Recording:
-
A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
A whole-cell patch-clamp configuration is established on a GFP-positive cell. The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline response is established by applying a concentration of GABA or glycine that elicits a submaximal current (e.g., EC₁₀-EC₂₀).
-
To test for modulation, this compound is co-applied with the same concentration of the agonist.
-
To determine the dose-response relationship, various concentrations of this compound are co-applied with a fixed concentration of the agonist.
-
-
Data Analysis:
-
The peak amplitude of the inward current is measured for each condition.
-
The percentage potentiation is calculated as: [((I_agonist+TBE / I_agonist) - 1) * 100]
-
A dose-response curve is constructed by plotting the percentage potentiation against the concentration of this compound. The EC₅₀ and maximal efficacy are determined by fitting the data to a sigmoidal function.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is commonly used for expressing and characterizing ion channels, including GABA-A and glycine receptors.
Objective: To assess the modulatory effect of this compound on receptor function in a robust expression system.
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding the desired receptor subunits
-
Microinjection setup
-
Two-electrode voltage clamp setup
-
Recording solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5 with NaOH.
-
Agonist and this compound stock solutions.
Methodology:
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and defolliculated. The cRNAs for the receptor subunits are injected into the oocytes. The oocytes are then incubated for 1-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in the recording chamber and perfused with ND96 solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential, typically at -70 mV.
-
The agonist is applied at a submaximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
This compound is then co-applied with the agonist to assess modulation.
-
-
Data Analysis: Data analysis is performed similarly to the patch-clamp experiments to determine the percentage potentiation, EC₅₀, and efficacy.
Conclusion
The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A and glycine receptors, leading to enhanced inhibitory neurotransmission and consequent central nervous system depression. While specific quantitative data for this compound remain to be fully elucidated in the public domain, the well-established effects of structurally related alcohols provide a strong basis for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the interaction of this compound with specific receptor subtypes, which will further refine our understanding of this widely used anesthetic agent.
References
- 1. Effects of ethanol on recombinant glycine receptors expressed in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit mutations affect ethanol actions on GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Avertin: A Technical History of Tribromoethanol in Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoethanol, commercially known as Avertin, holds a significant place in the history of anesthesia for both human and veterinary medicine. Once a widely used anesthetic, particularly in laboratory research, its application has seen a steep decline due to safety concerns and the development of superior alternatives. This technical guide provides a comprehensive overview of the history of this compound's use in research, detailing its properties, experimental protocols, and the factors that led to its diminished role.
Initially introduced into human clinical practice in the 1920s, Avertin was a welcome alternative to the limited anesthetic options of the time, such as diethyl ether and chloroform.[1] It was administered to humans as a general anesthetic or a basal narcotic to induce unconsciousness before the administration of other anesthetics, with rectal administration being a favored method in pediatrics and for anxious patients.[2] However, its use in humans was discontinued in the late 1940s due to associations with hepatic damage.[3]
Despite its discontinuation in humans, this compound found a new and lasting role in the laboratory, becoming a popular injectable anesthetic for small animals, especially rodents.[2] Its ease of use, rapid induction of anesthesia, and lack of need for specialized equipment made it a convenient choice for short surgical procedures.[1][4] However, the commercial production of pharmaceutical-grade Avertin ceased, meaning researchers had to compound their own solutions from non-pharmaceutical-grade reagents.[1] This introduced variability and safety concerns that have led to its use being discouraged and highly regulated by institutional animal care and use committees (IACUCs).[5][6]
Mechanism of Action
Electrophysiological studies have shown that this compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors.[2][7] This mechanism is similar to that of other anesthetic agents like 2,2,2-trichloroethanol.[2] By enhancing the activity of these inhibitory neurotransmitter receptors, this compound leads to central nervous system depression, resulting in anesthesia.[8][9]
Mechanism of action of this compound.
Advantages and Disadvantages in a Research Context
The use of this compound in a research setting presents a balance of distinct advantages and significant disadvantages that researchers must carefully consider.
| Advantages | Disadvantages |
| Rapid Induction: Anesthesia is induced quickly, typically within 1-2 minutes.[10][11] | Irritant: It is an irritant, especially at high doses and concentrations, and can cause adhesions after intraperitoneal injections.[11][12] |
| Sufficient Anesthesia: Provides adequate surgical anesthesia for short procedures, lasting up to 30 minutes.[11] | Toxicity of Degraded Solutions: Degrades in the presence of heat or light, producing toxic byproducts (dibromoacetaldehyde and hydrobromic acid) that are nephrotoxic and hepatotoxic.[12][13][14] |
| Injectable Administration: Avoids occupational health risks associated with volatile anesthetics.[10][12] | Post-Anesthetic Complications: Administration of degraded solutions has been linked to post-anesthetic illness and death.[13] It can also cause intestinal ileus.[10][12] |
| Good Safety Margin (when used properly): When prepared and administered correctly, it can have a good margin of safety.[10] | Variability: The duration and depth of anesthesia can be variable and unpredictable.[3][13] |
| Non-Controlled Substance: Not subject to federal or state drug enforcement regulations.[3] | Lack of Pharmaceutical-Grade Product: No longer available in a pharmaceutical-grade formulation, requiring researchers to prepare their own solutions.[10][13] |
Experimental Protocols
The discontinuation of pharmaceutical-grade Avertin necessitates that researchers prepare their own solutions. The following protocols are based on guidelines provided by various institutional animal care and use committees.
Preparation of this compound Solution
Materials:
-
2,2,2-Tribromoethanol powder[10]
-
Sterile diluent (e.g., sterile saline or distilled water at neutral pH)
-
Sterile 0.2 µm filter[10]
-
Light-protected sterile containers (e.g., amber vials or foil-wrapped tubes)
Stock Solution Preparation (Example):
-
Dissolve 2.5 g of 2,2,2-tribromoethanol in 5 ml of amylene hydrate. This may require warming to approximately 40°C and vigorous stirring.[5]
-
Store the stock solution at 4°C, protected from light. The stock solution is stable for up to 6 months.[13]
Working Solution Preparation (Example 1.25%):
-
Add the stock solution to a sterile diluent to achieve the desired final concentration. For a 1.25% solution, for example, the stock can be diluted in sterile distilled water to a final volume of 200 ml.[5]
-
Filter sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.
-
The working solution should be stored at 4°C and is stable for about two weeks.[11][13] It is crucial to discard any solution that is past its expiration date, has changed color (to yellow), or has formed a precipitate.[13][15]
Workflow for the preparation of this compound solution.
Administration and Dosage
This compound is typically administered via intraperitoneal (IP) injection in rodents.[10][6]
| Parameter | Value |
| Route of Administration | Intraperitoneal (IP)[6] |
| Dosage (Mice) | 125-300 mg/kg (commonly 250 mg/kg)[10][12] |
| Induction Time | 1-2 minutes[10][11] |
| Duration of Anesthesia | 15-30 minutes[13][15] |
| Recovery Time (Return of Righting Reflex) | 40-90 minutes[10][11] |
Important Considerations:
-
Only one injection should be given for a survival procedure. If anesthesia is inadequate, the animal should be allowed to recover and not used. A second injection necessitates a terminal procedure.[11]
-
The pH of the working solution should be tested before each use. A pH below 5.0 indicates degradation and the solution must be discarded.[11]
-
The use of this compound is generally discouraged for repeated procedures due to the risk of adhesions and other adverse effects.[3][15]
Decline in Use and Current Status
The use of this compound in research has significantly declined for several key reasons:
-
Discontinuation of Pharmaceutical-Grade Product: The lack of a commercially available, quality-controlled product introduces risks of contamination, inconsistency, and improper preparation.[1][6]
-
Toxicity and Adverse Effects: The potential for severe side effects, including peritonitis, adhesions, intestinal ileus, and death, has made its use controversial.[3][10][13] Morbidity rates have been reported to be as high as 30-60% in some studies.[3]
-
Availability of Safer Alternatives: The development and widespread availability of safer and more reliable anesthetics, such as isoflurane and ketamine/xylazine combinations, have provided superior options for researchers.[5][15]
Today, the use of this compound is highly regulated by IACUCs, and its application typically requires strong scientific justification.[1][6] It is often relegated to acute terminal studies or specific procedures where other anesthetics may be contraindicated.[8]
Conclusion
This compound, or Avertin, played a pivotal role in the history of anesthesia, transitioning from human medicine to a widely used tool in laboratory animal research. Its rapid induction and ease of use made it a valuable asset for many years. However, the cessation of its pharmaceutical-grade production, coupled with significant safety concerns and the availability of better alternatives, has led to a dramatic decline in its use. For modern researchers, a thorough understanding of its history, properties, and the stringent protocols required for its preparation and use is essential for ensuring both animal welfare and the integrity of scientific research. The story of Avertin serves as a critical case study in the evolution of anesthetic practices and the continuous drive for safer and more reliable research methodologies.
References
- 1. ndsu.edu [ndsu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. unthsc.edu [unthsc.edu]
- 5. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. This compound [medbox.iiab.me]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. unthsc.edu [unthsc.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.utsa.edu [research.utsa.edu]
- 15. research.uky.edu [research.uky.edu]
An In-depth Technical Guide to the Chemical Properties and Synthesis of 2,2,2-Tribromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Tribromoethanol, also known under the trade name Avertin, is a halogenated alcohol with the chemical formula C₂H₃Br₃O. Historically used as a general anesthetic in humans, its primary application today is as an anesthetic agent for laboratory animals, particularly rodents.[1] Its rapid induction of and recovery from anesthesia make it a valuable tool for short surgical procedures in research settings. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of 2,2,2-Tribromoethanol, tailored for a scientific audience.
Chemical Properties
2,2,2-Tribromoethanol is a white crystalline solid with a slight aromatic odor.[2] It is unstable in the presence of air and light, and its aqueous and alcoholic solutions can decompose upon exposure to light.[2]
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃Br₃O | [1] |
| Molecular Weight | 282.76 g/mol | [3] |
| CAS Number | 75-80-9 | [1] |
| Melting Point | 73-81 °C | [3] |
| Boiling Point | 92-93 °C at 10 mmHg | [3] |
| Density | ~2.866 g/cm³ | [3] |
| Appearance | White to yellowish crystalline powder or chunks | [3] |
| Solubility in Water | Partially soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and DMSO | [1][3] |
| Stability | Light and air sensitive; decomposes in heat and light | [2][4] |
Synthesis of 2,2,2-Tribromoethanol
The synthesis of 2,2,2-Tribromoethanol can be achieved through the reduction of tribromoacetaldehyde (bromal). Tribromoacetaldehyde itself can be synthesized from the bromination of paraldehyde.
Synthesis of Tribromoacetaldehyde from Paraldehyde
A common method for the synthesis of tribromoacetaldehyde involves the reaction of paraldehyde with bromine in the presence of a catalyst, such as sulfur.
Caption: Synthesis of Tribromoacetaldehyde from Paraldehyde and Bromine.
-
To a mixture of 720 g of bromine and 1.5 g of sulfur, slowly add 69 g of dry paraldehyde.
-
The reaction will proceed exothermically.
-
After the initial reaction subsides, heat the mixture at 60-80°C for 2 hours.
-
Distill the crude product.
-
Purify the collected distillate by vacuum distillation, collecting the fraction at 71-74°C (2.4 kPa) to yield tribromoacetaldehyde.
Synthesis of 2,2,2-Tribromoethanol from Tribromoacetaldehyde
The final step in the synthesis is the reduction of the aldehyde group of tribromoacetaldehyde to a primary alcohol. This can be accomplished using a suitable reducing agent.
Caption: Reduction of Tribromoacetaldehyde to 2,2,2-Tribromoethanol.
-
Note: A specific detailed protocol for this reduction was not found in the initial search. The following is a general procedure for aldehyde reduction.
-
Dissolve tribromoacetaldehyde in a suitable solvent (e.g., ethanol, diethyl ether) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄), to the cooled aldehyde solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction by carefully adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield crude 2,2,2-Tribromoethanol.
-
The crude product can be purified by recrystallization or distillation.
Preparation of Anesthetic Solution
For its use as an anesthetic in laboratory animals, 2,2,2-Tribromoethanol is typically prepared as a solution in tert-amyl alcohol (amylene hydrate), which improves its solubility and also acts as a weak hypnotic.
Experimental Protocol: Preparation of Avertin Solution
This protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection in rodents.
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Sterile physiological saline (0.9% NaCl) or sterile water
-
Magnetic stirrer and stir bar
-
Sterile dark glass bottles
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of the 100% Stock Solution:
-
In a dark glass bottle, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 mL of tert-amyl alcohol.
-
Place a sterile magnetic stir bar in the bottle and stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.
-
Store the stock solution in the dark at room temperature. Refrigeration may cause the 2,2,2-Tribromoethanol to precipitate. The stock solution is stable for several months when protected from light.
-
-
Preparation of the 2.5% Working Solution:
-
To prepare a 2.5% (w/v) working solution, dilute the 100% stock solution with sterile physiological saline. For example, to make 40 mL of working solution, add 1 mL of the stock solution to 39 mL of sterile saline.
-
Mix the solution thoroughly.
-
Filter-sterilize the working solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
The working solution should be stored at 4°C and protected from light. It is recommended to prepare the working solution fresh and use it within a few days to a week, as it is prone to degradation.
-
Important Safety Note: 2,2,2-Tribromoethanol and its degradation products can be toxic. Always handle the compound and its solutions in a well-ventilated area and wear appropriate personal protective equipment. Solutions should be visually inspected for any discoloration or precipitation before use; any such changes indicate degradation, and the solution should be discarded.
Mechanism of Action as an Anesthetic
The anesthetic effects of 2,2,2-Tribromoethanol are primarily mediated through its interaction with inhibitory neurotransmitter receptors in the central nervous system. Specifically, it acts as a positive allosteric modulator of both γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors.
Caption: Anesthetic Mechanism of 2,2,2-Tribromoethanol via GABA-A and Glycine Receptor Modulation.
By binding to these receptors at a site distinct from the endogenous ligand binding site, 2,2,2-Tribromoethanol enhances the effect of GABA and glycine. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. The overall effect is a depression of the central nervous system, leading to sedation and anesthesia. This mechanism is similar to that of other general anesthetics, such as ethanol and barbiturates.[5]
Conclusion
2,2,2-Tribromoethanol remains a significant chemical tool in biomedical research, primarily for its role as an anesthetic in small laboratory animals. A thorough understanding of its chemical properties, proper preparation for use, and mechanism of action is crucial for its safe and effective application. Researchers and drug development professionals should be aware of its stability issues and the importance of using freshly prepared, non-degraded solutions to avoid toxicity and ensure animal welfare. The synthetic pathways described provide a basis for its chemical production, while the elucidation of its effects on GABA-A and glycine receptors offers insight into its anesthetic properties and potential for further pharmacological investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. discofinechem.com [discofinechem.com]
- 5. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Tribromoethanol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tribromoethanol and its function as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, trichloroethanol, to provide insights into its potential efficacy and mechanism of action. The document details the molecular basis of GABA-A receptor modulation, experimental protocols for assessing modulator activity, and the potential signaling pathways involved. This guide is intended to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the GABAergic system.
Introduction to GABA-A Receptors and Allosteric Modulation
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] The receptor is a pentameric structure composed of various subunits, with the most common isoform in the mammalian brain consisting of two α, two β, and one γ subunit.[2]
Positive allosteric modulators (PAMs) of the GABA-A receptor are compounds that do not directly activate the receptor but bind to a site distinct from the GABA binding site.[1] This binding event induces a conformational change in the receptor that enhances the effect of GABA, typically by increasing the frequency or duration of channel opening.[1] This potentiation of GABAergic inhibition underlies the therapeutic effects of many anxiolytic, sedative, and anesthetic drugs.[1]
This compound and its Analog Trichloroethanol
This compound (TBE), often known by its trade name Avertin, is a halogenated alcohol that has been used as an anesthetic agent. Its mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, similar to other anesthetic agents. Due to a scarcity of specific quantitative data on this compound's interaction with GABA-A receptors in the scientific literature, this guide will utilize data from its close structural and functional analog, trichloroethanol. Trichloroethanol is the active metabolite of the sedative-hypnotic chloral hydrate and has been studied for its effects on GABA-A receptors.[3]
Quantitative Data on Trichloroethanol's Modulation of GABA-A Receptors
Electrophysiological studies on mouse hippocampal neurons have provided quantitative data on the potentiation of GABA-activated chloride currents by trichloroethanol. These findings offer a valuable proxy for understanding the potential effects of this compound.
| Compound | Receptor/Cell Type | GABA Concentration | EC50 of Potentiation | Maximal Potentiation (% of control) | Reference |
| Trichloroethanol | Mouse Hippocampal Neurons | 1 µM | 3.0 ± 1.4 mM | 576 ± 72% | [3] |
Table 1: Quantitative data for the potentiation of GABA-A receptor currents by trichloroethanol. This data is presented as a surrogate for this compound due to the lack of available specific data.
Mechanism of Action
The positive allosteric modulation of GABA-A receptors by halogenated alcohols like trichloroethanol, and presumably this compound, is thought to occur at a binding site within the transmembrane domains (TMDs) of the receptor subunits.[3] Studies on related compounds have identified specific amino acid residues within the TMDs that are critical for the modulatory effects of anesthetics.[3] It is hypothesized that binding to this site stabilizes the open state of the ion channel, thereby prolonging the inhibitory postsynaptic current.
Below is a diagram illustrating the proposed signaling pathway of GABA-A receptor modulation by a positive allosteric modulator like this compound.
Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the positive allosteric modulation of GABA-A receptors by compounds like this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the function of ion channels expressed in a heterologous system.
Objective: To quantify the potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subunit combinations.
Methodology:
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes manually or enzymatically with collagenase.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Drug Application:
-
Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Construct a concentration-response curve and determine the EC50 for potentiation.
-
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the detailed study of ion channel kinetics and pharmacology in a mammalian cell line.
Objective: To characterize the effect of this compound on the kinetics of GABA-A receptor-mediated currents in HEK293 cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transiently or stably transfect the cells with plasmids encoding the desired GABA-A receptor subunits.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply GABA and this compound to the cell.
-
Apply a brief pulse of a low concentration of GABA to establish a baseline current.
-
Co-apply GABA with this compound and record the changes in current amplitude, activation, and deactivation kinetics.
-
-
Data Analysis:
-
Measure the peak current amplitude, rise time, and decay time constant of the GABA-evoked currents in the absence and presence of this compound.
-
Analyze changes in channel open probability and desensitization rates.
-
Caption: Experimental workflow for Whole-Cell Patch-Clamp analysis.
Conclusion
This compound, likely acting through a mechanism similar to its analog trichloroethanol, is a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of GABA, which underlies its anesthetic properties. While specific quantitative data for this compound remains elusive in the current body of scientific literature, the provided data for trichloroethanol and the detailed experimental protocols offer a strong framework for future research in this area. Further investigation is warranted to fully characterize the pharmacological profile of this compound and its potential as a tool for studying GABA-A receptor function or as a lead compound in drug development.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Tribromoethanol (Avertin): Regulatory Status and Research Guidelines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory status of Tribromoethanol, commonly known by its former brand name Avertin, for research purposes. It delves into its classification, handling protocols, and the necessary institutional oversight required for its use in laboratory settings. This document is intended to serve as a critical resource for ensuring compliance and ethical standards in animal-based research.
Executive Summary
This compound (TBE) is an injectable anesthetic agent frequently used for short-duration surgical procedures in rodents, particularly mice. A key aspect of its regulatory profile is that This compound is not a controlled substance under the regulations of the Drug Enforcement Administration (DEA) in the United States, nor is it subject to federal or state drug enforcement regulations.[1][2][3] This classification distinguishes it from many other anesthetic agents that require stringent licensing and tracking.
However, the use of this compound in research is far from unregulated. It is available only as a non-pharmaceutical grade compound, a critical factor that places it under the strict scrutiny of Institutional Animal Care and Use Committees (IACUCs).[1][4] Concerns regarding its potential for adverse effects, such as peritonitis and mortality if improperly prepared or stored, have led to the establishment of rigorous institutional policies governing its use.[2][3][5]
Regulatory and Legal Status
The primary takeaway for researchers is that this compound is not listed on the DEA's schedules of controlled substances.[6][7][8] This means its purchase and use do not require a DEA license. However, this lack of federal control is counterbalanced by a high degree of institutional and ethical oversight.
Key Regulatory Points:
-
Not a DEA Controlled Substance: TBE is not classified under any of the five schedules of the Controlled Substances Act in the United States.[6][7][8]
-
Non-Pharmaceutical Grade: The commercial production of pharmaceutical-grade TBE (Avertin®) was discontinued years ago.[2][4][9] Researchers must prepare their own solutions from the bulk chemical, which necessitates strict quality control.
-
IACUC Oversight is Mandatory: Due to its non-pharmaceutical grade status and potential for harm to research animals, the use of TBE requires explicit approval from an IACUC.[9][10][11] Scientific justification for its use over available pharmaceutical-grade alternatives is almost always required.[1][10][11]
Comparison of Anesthetic Agent Regulations
To provide context, the following table compares the regulatory and handling requirements for this compound against a common controlled substance anesthetic, Ketamine.
| Feature | This compound (Avertin) | Ketamine |
| DEA Controlled Substance | No[1][2][3] | Yes (Schedule III) |
| Regulatory Body | Institutional Animal Care and Use Committee (IACUC) at the local institutional level.[9][10][11] | Drug Enforcement Administration (DEA) at the federal level, supplemented by state pharmacy boards and IACUC at the institutional level. |
| Licensing Requirements | No DEA license required. Researchers must have an approved IACUC protocol. | Requires a DEA license for the principal investigator and adherence to strict storage, logging, and disposal protocols. |
| Grade | Non-pharmaceutical grade. Must be prepared in the lab.[1][4] | Pharmaceutical grade. Available in commercially prepared, sterile solutions. |
| Justification for Use | Scientific necessity for its use over pharmaceutical-grade alternatives must be justified in the IACUC protocol.[1][10][11] Cost savings is not an acceptable justification.[1][2] | Generally accepted as a standard anesthetic; justification is typically related to the specific needs of the surgical procedure. |
Experimental Protocols: Preparation and Handling of this compound
The safe and effective use of this compound is critically dependent on the correct preparation and storage of the anesthetic solution. Degradation of TBE can lead to the formation of toxic byproducts, dibromoacetaldehyde and hydrobromic acid, which are irritants and can cause severe adverse effects in animals.[1]
Stock Solution Preparation (100% w/v)
This protocol outlines the standard procedure for preparing a 100% stock solution of this compound.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tert-amyl alcohol
-
Sterile, light-protected container (e.g., amber bottle)
-
Stir plate and stir bar
-
Scale
-
Fume hood
Procedure:
-
In a chemical fume hood, dissolve 2.5 grams of 2,2,2-tribromoethanol in 5 ml of tert-amyl alcohol.[5]
-
Gentle warming (to approximately 40°C) and vigorous stirring may be required to fully dissolve the powder.[5]
-
Once dissolved, this creates a 100% w/v stock solution.
-
Store the stock solution in a tightly sealed, dark bottle and refrigerate at 2-8°C.[2][5]
-
The stock solution should be labeled with the preparation date and an expiration date of six months.[4] Discard if the solution appears yellow, as this indicates degradation.[9]
Working Solution Preparation (e.g., 12.5 mg/mL)
This protocol describes the dilution of the stock solution to a working concentration for administration.
Materials:
-
100% TBE stock solution
-
Sterile Phosphate Buffered Saline (PBS) or sterile saline
-
0.22 or 0.5 micron sterile filter
-
Sterile, light-protected storage containers
Procedure:
-
To prepare a 12.5 mg/mL working solution, add the 100% TBE stock solution to sterile PBS to a final volume of 200 ml.[5]
-
Filter sterilize the final solution through a 0.5 micron filter into a sterile, light-protected container.[5]
-
Aliquot the solution into smaller, sterile containers for use.
-
Each container must be labeled with the name of the solution, the concentration, the date of preparation, and an expiration date of two weeks from reconstitution.[5]
-
Store the working solution at 2-8°C and protect it from light.[2][5]
-
Before use, check the pH of the working solution; it must be greater than 5.0. If the pH is below 5.0, the solution has likely degraded and must be discarded.[9]
Institutional Oversight and Workflow
The process for obtaining approval to use this compound in a research setting is multi-step and requires careful planning and documentation. The following diagram illustrates the typical workflow for a researcher.
References
- 1. Standard on Preparation, Storage, and Use of this compound (Avertin) [policies.unc.edu]
- 2. unomaha.edu [unomaha.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.uga.edu [research.uga.edu]
- 5. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 6. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. dea.gov [dea.gov]
- 9. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Technical Guide to the Central Nervous System Effects of Tribromoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoethanol (TBE), historically known by the trade name Avertin, is a halogenated alcohol used extensively as an anesthetic in laboratory rodents for short-term surgical procedures. Despite its utility in providing rapid induction of anesthesia, its use is controversial due to a lack of pharmaceutical-grade availability and a significant profile of adverse effects. This technical guide provides an in-depth examination of the effects of this compound on the central nervous system (CNS). It details its primary mechanism of action as a positive allosteric modulator of inhibitory neurotransmitter receptors, summarizes quantitative data on its anesthetic efficacy, outlines key experimental protocols for its preparation and use, and explores its neurotoxic potential. The information is intended to serve as a comprehensive resource for researchers to enable informed decisions regarding its application in experimental settings.
Introduction
2,2,2-Tribromoethanol (C₂H₃Br₃O) is a white crystalline solid, soluble in water and organic solvents, that acts as a potent central nervous system depressant.[1] Historically, it was used in humans as a basal anesthetic but was discontinued due to findings of hepatic damage.[2] Today, it is used almost exclusively in animal research, particularly for anesthetizing mice and rats for procedures such as the creation of transgenic animals.[3][4][5]
A critical consideration for researchers is that this compound is no longer available as a pharmaceutical-grade compound.[6][7] It must be prepared in the laboratory from commercially available reagents, introducing variability and risks associated with purity, preparation, and storage.[2][4] TBE degrades in the presence of heat and light into dibromoacetaldehyde and hydrobromic acid, toxic byproducts responsible for many of its severe adverse effects, including peritonitis, intestinal ileus, and organ damage.[6][8][9] Therefore, strict adherence to preparation and storage protocols is paramount.
Mechanism of Action on the Central Nervous System
The primary anesthetic and CNS depressive effects of this compound are mediated through the potentiation of inhibitory neurotransmission. TBE acts as a positive allosteric modulator of the two principal inhibitory ligand-gated ion channels in the CNS: the γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyR).[1]
Potentiation of GABA-A and Glycine Receptors
Similar to other anesthetics and its structural analog ethanol, TBE binds to a site on the GABA-A and glycine receptor complexes that is distinct from the agonist binding site. This allosteric binding increases the receptor's affinity for its respective neurotransmitter (GABA or glycine) and prolongs the duration of channel opening upon agonist binding. The result is an enhanced influx of chloride (Cl⁻) ions into the neuron, leading to hyperpolarization of the postsynaptic membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in generalized CNS depression, sedation, and anesthesia.[1][10]
While direct studies on TBE's subunit specificity are limited, research on the related compounds trichloroethanol and ethanol suggests that the effects are dependent on specific receptor subunit compositions and may involve downstream signaling pathways, such as the activation of G-protein βγ subunits (Gβγ), which in turn modulate receptor function.[2][8]
References
- 1. Subunit mutations affect ethanol actions on GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors [frontiersin.org]
- 3. Inhibition of the Ethanol-induced Potentiation of α1 Glycine Receptor by a Small Peptide That Interferes with Gβγ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific inhibition of ethanol potentiation on glycine receptor by M554 stereoisomers | RTI [rti.org]
- 8. Blockade of Ethanol-Induced Potentiation of Glycine Receptors by a Peptide That Interferes with Gβγ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered Sedative Effects of Ethanol in Mice with α1 Glycine Receptor Subunits that are Insensitive to Gβγ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Tribromoethanol in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoethanol (TBE), historically known by the trade name Avertin, is an injectable anesthetic agent that has seen widespread use in rodent surgical procedures due to its rapid induction of anesthesia. Despite its utility, significant concerns regarding its safety, stability, and variable efficacy have been raised, largely attributable to its non-pharmaceutical grade availability and potential for degradation into toxic byproducts. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound in rodents. While the primary metabolic pathway has been identified as glucuronidation in the liver, a thorough review of the available scientific literature reveals a notable absence of quantitative pharmacokinetic data, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2). This document summarizes the known metabolic fate of TBE, details common experimental protocols for its use, and provides visualizations of the metabolic pathway and experimental workflows.
Introduction
2,2,2-Tribromoethanol (TBE) is a halogenated alcohol that acts as a central nervous system depressant, inducing a state of anesthesia.[1][2] It is typically administered to rodents via intraperitoneal (IP) injection.[3] The primary advantages of TBE include its rapid onset of action and the provision of adequate surgical analgesia for short-duration procedures (approximately 15-30 minutes).[3][4] However, its use is controversial due to a range of reported adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and mortality.[5][6] These toxicities are often linked to the degradation of TBE into dibromoacetaldehyde and hydrobromic acid, particularly when solutions are improperly prepared or stored.[7]
Metabolism of this compound
The primary route of detoxification for this compound in rodents is through metabolic transformation in the liver. The key metabolic pathway is conjugation with glucuronic acid , a process known as glucuronidation.
Glucuronidation Pathway
Glucuronidation is a major Phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion from the body. In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of this compound. This results in the formation of This compound glucuronide , a more polar and readily excretable metabolite. While the involvement of UGT enzymes is established, the specific isoforms responsible for TBE metabolism in rodents have not been definitively identified in the reviewed literature.
Pharmacokinetics
Quantitative Data
As a result of the lack of published studies on the quantitative pharmacokinetics of this compound in rodents, a table summarizing these parameters cannot be provided. Researchers are encouraged to conduct dedicated pharmacokinetic studies to fill this critical knowledge gap.
Experimental Protocols
The following sections detail common methodologies for the preparation and administration of this compound, as well as for the analysis of its anesthetic effects, as gleaned from various institutional guidelines and research publications.
Preparation of this compound Solution
The preparation of TBE for injection is a critical step, as improper technique can lead to the formation of toxic degradation products.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tert-amyl alcohol (2-methyl-2-butanol)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile, light-protected storage containers (e.g., amber vials)
-
0.2 or 0.5 micron sterile filter
Stock Solution (e.g., 100% w/v):
-
Dissolve 2.5 grams of 2,2,2-tribromoethanol powder in 5 ml of tert-amyl alcohol.[8]
-
Gentle warming (to approximately 40°C) and vigorous stirring may be required to fully dissolve the powder.[8]
-
Store the stock solution in a sealed, light-protected container at 4°C.
Working Solution (e.g., 1.25% or 2.5%):
-
Dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to make a 200 ml of 1.25% solution, add the 5 ml of stock solution to 195 ml of sterile PBS.[8]
-
Filter-sterilize the final working solution through a 0.5 micron filter into a sterile, light-protected container.[8]
-
The pH of the final solution should be checked to ensure it is within a physiological range. A pH below 5 indicates degradation and the solution should be discarded.[7]
-
Working solutions should be stored at 4°C, protected from light, and are typically considered stable for up to two weeks.[3][7]
Administration to Rodents
-
Route of Administration: Intraperitoneal (IP) injection is the standard route for TBE administration in rodents.[3]
-
Dosage: Doses typically range from 125 mg/kg to 500 mg/kg in mice.[1][2] The appropriate dose can vary significantly depending on the mouse strain, sex, and age, and should be determined empirically.
-
Anesthetic Monitoring: Following administration, animals should be closely monitored for the induction of anesthesia (loss of righting reflex), depth of anesthesia (e.g., response to toe pinch), respiratory rate, and body temperature.
Sample Collection and Analysis (Hypothetical Pharmacokinetic Study)
While specific protocols for TBE pharmacokinetic studies are not available in the literature, a general methodology would likely involve the following steps:
-
Animal Model: Selection of a specific rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administration of a single, accurately measured dose of TBE via IP injection.
-
Blood Sampling: Serial blood samples would be collected at predetermined time points post-administration. Common collection sites in rodents include the saphenous vein, facial vein, or via terminal cardiac puncture under deep anesthesia.
-
Sample Processing: Blood samples would be processed to obtain plasma, which would then be stored frozen until analysis.
-
Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be required to quantify the concentrations of both this compound and its primary metabolite, this compound glucuronide, in the plasma samples.
-
Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using appropriate pharmacokinetic software to determine key parameters.
Conclusion and Future Directions
This compound's primary metabolic fate in rodents is hepatic glucuronidation, leading to the formation of the more water-soluble this compound glucuronide, which is then excreted. Despite its long history of use as an anesthetic, there is a significant lack of quantitative pharmacokinetic data for TBE in the scientific literature. This absence of information on parameters such as Cmax, Tmax, and half-life hinders a complete understanding of its disposition and may contribute to the observed variability in its anesthetic effects and toxicity. Future research should prioritize well-designed pharmacokinetic studies in different rodent species and strains to quantify the absorption, distribution, metabolism, and excretion of this compound and its metabolites. Such data would be invaluable for refining dosing regimens, understanding potential drug-drug interactions, and better assessing the overall safety profile of this compound in preclinical research.
References
- 1. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
Unveiling the Hypnotic Properties of Tert-Amyl Alcohol in Avertin Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hypnotic effects of tert-amyl alcohol, a key component of the anesthetic solution Avertin. While tribromoethanol is the primary anesthetic agent in Avertin, tert-amyl alcohol functions as both a solvent and a weak hypnotic, contributing to the overall sedative properties of the solution. This document details the mechanism of action, quantitative data on its effects, and the experimental protocols used for its evaluation.
Hypnotic Effects and Potency
Tert-amyl alcohol (TAA), chemically known as 2-methyl-2-butanol, is a central nervous system depressant that elicits a range of effects including euphoria, sedation, and hypnosis. Its hypnotic properties are comparable to those of ethanol, though it is markedly more potent by weight.[1][2]
Quantitative Data Summary
The following table presents a summary of the available quantitative data regarding the hypnotic effects of tert-amyl alcohol.
| Parameter | Value | Species/Model |
| Hypnotic Dose | 2-4 grams | Human[1][2] |
| Comparative Potency | Significantly more potent than ethanol by weight | General[1][2] |
| Avertin Solution Ratio (tert-amyl alcohol:this compound) | 0.5:1 by volume | Laboratory Animals[1] |
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The primary mechanism underlying the hypnotic effects of tert-amyl alcohol involves its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the mammalian central nervous system.
Tert-amyl alcohol functions as a positive allosteric modulator of these receptors. It binds to a site distinct from the endogenous ligand, GABA, and enhances the receptor's response to GABA. The binding of GABA to its receptor opens an integral chloride ion channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron. This hyperpolarization decreases the neuron's excitability. Tert-amyl alcohol potentiates this chloride current, thereby augmenting the inhibitory effect and producing sedation and hypnosis.
Scientific evidence indicates that the binding sites for alcohols are located within the transmembrane (TM) domains of the GABA-A receptor subunits. Specifically, amino acid residues in the second (TM2) and third (TM3) transmembrane segments are crucial for the modulatory actions of alcohols.[2]
Signaling Pathway of Tert-Amyl Alcohol's Hypnotic Effect
Caption: Positive allosteric modulation of the GABA-A receptor by tert-amyl alcohol, leading to a hypnotic effect.
Experimental Protocols for Assessing Hypnotic Effects
The hypnotic properties of compounds like tert-amyl alcohol are commonly evaluated in preclinical settings using behavioral assays. The "Loss of Righting Reflex" (LORR) is a standard and widely accepted protocol for this purpose.
Loss of Righting Reflex (LORR) Assay
Objective: To quantify the hypnotic potency (e.g., the median effective dose, ED50) and the duration of hypnotic effect of a substance.
Methodology:
-
Animal Model: The assay is typically conducted in rodents, such as mice or rats. It is crucial to maintain consistency in species, strain, sex, and age throughout the study.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for a minimum of one hour prior to the experiment to reduce stress-induced variability.
-
Compound Administration: Tert-amyl alcohol, dissolved in an appropriate vehicle (e.g., physiological saline), is administered, commonly via an intraperitoneal (i.p.) injection. A range of doses is tested to construct a dose-response curve.
-
Assessment of Righting Reflex: Following administration, the animal is placed in a supine position (on its back), often in a V-shaped trough to prevent rolling.
-
Determination of Onset and Loss of Righting Reflex: The inability of the animal to right itself (return to a prone position with all four paws on the surface) within a predetermined time frame (e.g., 30 to 60 seconds) is defined as the loss of the righting reflex. The time from injection to this point is recorded as the onset of hypnosis .
-
Measurement of Hypnosis Duration: The animal is monitored at regular intervals for the return of its righting reflex. The duration of hypnosis (often referred to as "sleep time") is the time elapsed from the loss of the righting reflex until the animal can successfully right itself three times within a one-minute period.
-
Data Analysis: The percentage of animals exhibiting LORR at each dose is used to calculate the ED50 through statistical methods such as probit analysis. The duration of hypnosis is typically reported as the mean ± standard error of the mean (SEM) for each dose group.
LORR Assay Workflow
Caption: Standard workflow for the Loss of Righting Reflex (LORR) assay.
References
Tribromoethanol (Avertin): An In-Depth Technical Guide for Anesthesia in Genetically Engineered Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Tribromoethanol (TBE), commonly known as Avertin, for surgical anesthesia in genetically engineered mice. Due to its rapid induction and recovery times, TBE has been a common choice for short surgical procedures, particularly in the generation of transgenic and other genetically modified mouse models. However, its use is associated with significant risks and requires meticulous preparation and handling to ensure animal welfare and data reproducibility. This document outlines the mechanism of action, detailed experimental protocols, potential adverse effects, and special considerations for use in genetically engineered strains.
Mechanism of Action
This compound acts as a positive allosteric modulator of the inhibitory GABA-A and glycine receptors in the central nervous system.[1] Its binding to these receptors enhances the effect of the endogenous ligands, gamma-aminobutyric acid (GABA) and glycine, respectively. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[2][3][4] This widespread neuronal inhibition is responsible for the induction of a state of general anesthesia.
Figure 1: Simplified signaling pathway of this compound's anesthetic action via the GABA-A receptor.
Preparation of this compound Anesthetic Solution
The safe and effective use of TBE is critically dependent on its proper preparation and storage. TBE is not commercially available as a pharmaceutical-grade anesthetic and must be compounded by the researcher.[5] Improperly prepared or stored solutions can degrade to form toxic byproducts, dibromoacetaldehyde and hydrobromic acid, which can cause severe adverse effects.[6]
Table 1: Materials for TBE Preparation
| Material | Supplier Example | Notes |
| 2,2,2-Tribromoethanol powder | Sigma-Aldrich (T48402) | Store protected from light. |
| 2-methyl-2-butanol (tert-amyl alcohol) | Sigma-Aldrich (152463) | Acts as a solvent and has mild hypnotic properties. |
| Sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Varies | Use a sterile, physiologically compatible diluent. |
| Sterile 0.22 µm syringe filter | Millipore or similar | For filter sterilization of the final working solution. |
| Light-protecting sterile storage vials | Varies | Amber vials or clear vials wrapped in aluminum foil. |
| Magnetic stirrer and stir bar | Varies | For thorough dissolution. |
| Warming plate or water bath | Varies | To aid in the dissolution of TBE in tert-amyl alcohol. |
Experimental Protocol: Preparation of 1.25% (12.5 mg/mL) TBE Working Solution
This protocol is adapted from multiple institutional guidelines.
-
Prepare Stock Solution (100% w/v):
-
In a chemical fume hood, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 mL of tert-amyl alcohol in a glass container.
-
Gently warm the mixture to approximately 40°C while stirring on a magnetic stirrer until the TBE powder is completely dissolved. This may take several hours.
-
The stock solution is light-sensitive and should be stored in a tightly sealed, light-protected container at room temperature.
-
-
Prepare Working Solution (1.25% w/v):
-
To prepare a 200 mL working solution, add 2.5 mL of the 100% TBE stock solution to 197.5 mL of sterile PBS (pH 7.2-7.4).
-
Stir the solution thoroughly until it is completely clear.
-
Filter-sterilize the working solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
-
Storage and Handling:
-
The working solution must be stored refrigerated (2-8°C) and protected from light.
-
The solution is stable for a maximum of two weeks. Any unused solution should be discarded after this period.
-
Crucially, before each use, visually inspect the solution for any precipitation or discoloration (yellowing). If either is observed, the solution is presumed to have degraded and must be discarded.
-
The pH of the working solution should be checked periodically; a pH below 5.0 indicates degradation.
-
Figure 2: Experimental workflow for the preparation of this compound anesthetic solution.
Dosage and Administration
TBE is administered via intraperitoneal (IP) injection. The dosage can vary depending on the mouse strain, sex, age, and body condition. It is crucial to accurately weigh each animal before calculating the dose.
Table 2: Recommended Dosages and Anesthetic Parameters
| Parameter | Recommended Value | Notes |
| Dosage | 125 - 300 mg/kg | Start with a lower dose and assess anesthetic depth. Higher doses increase the risk of adverse effects.[7] |
| Administration Route | Intraperitoneal (IP) | |
| Induction Time | 1 - 5 minutes | Rapid onset of anesthesia. |
| Surgical Anesthesia Duration | 15 - 40 minutes | Can be highly variable.[5][8] |
| Recovery Time | 30 - 90 minutes | Monitor animals until they are fully recovered. |
Considerations for Genetically Engineered Mice
The anesthetic efficacy and safety of TBE can differ significantly between various inbred and genetically modified mouse strains.[9] This variability is a critical consideration for researchers to ensure both animal welfare and the consistency of experimental results.
Table 3: Strain-Specific Anesthetic Responses to this compound
| Strain | Anesthetic Sensitivity/Response | Key Findings | Reference |
| ICR (Outbred) | Generally responsive, serves as a common baseline. | A dose of 250 mg/kg provides a stable anesthetic plane. | [10] |
| C57BL/6 | Can be more resistant, requiring higher doses or combinations. | Anesthesia may be of shorter duration compared to ICR mice. TBE alone may not be sufficient for surgical procedures. | [9] |
| BALB/c | May be more sensitive or show variable responses. | TBE alone may not induce a sufficient anesthetic plane. | [9] |
| db/db and ob/ob | Unpredictable responses. | Altered metabolism in these models can affect drug clearance and anesthetic duration.[8] |
It is imperative for researchers to conduct pilot studies to determine the optimal TBE dosage for their specific genetically engineered mouse line. The use of anesthetic combinations, such as TBE with xylazine or medetomidine, has been explored to improve anesthetic efficacy in less responsive strains, though this introduces additional variables.[9]
Adverse Effects and Mitigation
The use of TBE is associated with a number of potential adverse effects, which can compromise animal welfare and introduce non-experimental variables into studies.
Table 4: Potential Adverse Effects of this compound and Mitigation Strategies
| Adverse Effect | Description | Mitigation Strategies |
| Peritonitis and Abdominal Adhesions | Irritation of the peritoneal lining, leading to inflammation and the formation of fibrous adhesions between abdominal organs.[6] | Use freshly prepared, properly stored, and non-degraded TBE solution. Ensure the solution is at a physiological pH. Use the lowest effective dose. |
| Intestinal Ileus | Paralysis of the intestinal muscles, leading to a functional blockage. Can be fatal. | Proper preparation and storage of TBE is critical. Monitor animals post-procedure for signs of gastrointestinal distress. |
| Mortality | Can occur due to anesthetic overdose, respiratory depression, or complications from toxic degradation products. | Accurate dosing based on body weight. Careful monitoring of vital signs during anesthesia. Strict adherence to preparation and storage protocols. |
| Hypothermia | A common side effect of general anesthesia in small rodents. | Provide a supplemental heat source (e.g., circulating warm water blanket, heat lamp) during and after the procedure until the animal is fully recovered. |
| Variable Anesthetic Depth | Insufficient or overly deep anesthesia can occur, even within the same strain. | Carefully monitor anesthetic depth using the pedal withdrawal (toe pinch) reflex. Be prepared to provide supplemental anesthesia if necessary, but note that repeated doses of TBE are not recommended for survival surgeries.[8] |
Summary and Recommendations
This compound can be an effective anesthetic for short, non-survival surgical procedures in genetically engineered mice when prepared and used with extreme care. Its primary advantages are rapid induction and recovery. However, the significant potential for severe adverse effects, particularly when the solution is improperly prepared or stored, and the variability in response among different mouse strains, are major drawbacks.
Key Recommendations:
-
Justify the Use of TBE: Given the availability of safer, pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine combinations, the use of TBE should be scientifically justified in the animal use protocol.
-
Strict Protocol Adherence: Meticulously follow preparation and storage protocols to minimize the risk of administering degraded, toxic TBE.
-
Strain-Specific Dosing: Conduct pilot studies to determine the optimal dose for each specific genetically engineered mouse strain.
-
Vigilant Monitoring: Continuously monitor the animal's vital signs and anesthetic depth throughout the procedure and during recovery.
-
Prioritize Animal Welfare: Always prioritize the well-being of the animal. If adverse effects are observed, discontinue the use of TBE and consult with veterinary staff.
Researchers must weigh the convenience of TBE against its potential to cause pain, distress, and introduce confounding variables into their studies. For many applications, particularly survival surgeries, alternative anesthetic agents are strongly recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. research.uky.edu [research.uky.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 8. research.ucdavis.edu [research.ucdavis.edu]
- 9. scispace.com [scispace.com]
- 10. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Basic Safety and Handling Precautions for Tribromoethanol Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2,2-Tribromoethanol (CAS No. 75-80-9), a chemical compound used as an anesthetic in laboratory animals and as a polymerization initiator.[1][2] Due to its hazardous nature and potential for degradation into toxic byproducts, strict adherence to safety protocols is imperative.[3][4]
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[5] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Chronic ingestion may lead to "bromism," characterized by disturbances of the central nervous system, skin, and digestive tract.[8]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Physical and Chemical Properties
This compound is a white to light cream crystalline solid.[1][5] It is unstable in air and light, and its aqueous and alcoholic solutions can decompose upon exposure to light, forming hydrobromic acid and 2,2-dibromoacetaldehyde, which are strong irritants.[1][9]
| Property | Value |
| Molecular Formula | C2H3Br3O[1] |
| Molecular Weight | 282.76 g/mol [9] |
| Appearance | White to light cream powder/crystalline solid[1][5] |
| Melting Point | 73 - 79 °C / 163.4 - 174.2 °F[5] |
| Boiling Point | 92-93 °C at 10 mmHg |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene, and amylene hydrate.[2] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[8] However, available data indicates moderate toxicity.
| Route of Exposure | Toxicity Value | Species |
| Oral LD50 | 1.09 g/kg[9] | Rat[9] |
| Intraperitoneal | Poisonous[2] | - |
| Intravenous | Poisonous[2] | - |
Reported adverse effects in laboratory animals following intraperitoneal (IP) administration include peritonitis, abdominal adhesions, ileus (reduced gut motility), muscle necrosis, and death.[3][10]
Exposure Controls and Personal Protection
To minimize exposure, it is crucial to use appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
Safe Handling and Storage
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Avoid creating dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][15]
-
Avoid contact with skin, eyes, and clothing, and prevent inhalation and ingestion.[13][16]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][16]
-
Store protected from light and air, as the compound is light and air sensitive.[8][17] It should be kept refrigerated and in the dark to prevent decomposition.[1]
First-Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing.[6] Get medical attention if irritation persists.[5]
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5][11] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[6] Call a physician or poison control center immediately.[5] Never give anything by mouth to an unconscious person.[6]
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel from the area.[6]
-
Wear appropriate PPE.[6]
-
Avoid generating dust.[5]
-
Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5][8]
-
Ventilate the area and wash the spill site after material pickup is complete.[11]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or foam.[11][15]
-
Specific Hazards: When heated, this compound can release toxic and irritating gases, including carbon oxides and hydrogen bromide.[7][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Experimental Protocols: Preparation of this compound (Avertin®) Solution for Animal Anesthesia
This compound is not commercially available in a pharmaceutical-grade solution and must be prepared by the investigator.[4][17] Improper preparation and storage can lead to the formation of toxic degradation products.[3][17]
Methodology for a 2% Working Solution:
This protocol is a synthesis of guidelines provided by various institutional animal care and use committees.[16][18]
-
Stock Solution Preparation (100%):
-
In a chemical fume hood, combine 10 g of 2,2,2-Tribromoethanol powder with 10 ml of tertiary-amyl alcohol (2-methyl-2-butanol) in a sealed glass flask.[16][18]
-
Stir the mixture on a magnetic stirrer, potentially with gentle heating (approx. 40°C), until the powder is completely dissolved. This may take several hours.[4][17] Keep the container wrapped in foil to protect it from light.[16]
-
The stock solution is stable for up to 6 months when stored at 4°C and protected from light.[3] Discard if it turns yellow, as this indicates degradation.[3][19]
-
-
Working Solution Preparation (2%):
-
Add the stock solution drop-wise to a pre-warmed (22-28°C) sterile diluent (e.g., distilled water or sterile saline) while stirring constantly to achieve the final desired concentration.[16][18] For a 2% solution from a 1g/ml stock, this would involve diluting the stock 1:50.
-
Continue stirring in a light-protected container until the solution is completely clear.[16]
-
Filter sterilize the working solution through a 0.2 μm filter into sterile, light-protected (amber or foil-wrapped) glass bottles.[16][17]
-
The working solution is stable for up to two weeks when stored at 4°C.[3][17] Discard any solution that is past its expiration date, has precipitated, or is discolored.[17]
-
The pH of the final solution should be checked and must be above 5.0.[19]
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2,2-Tribromoethanol | 75-80-9 [chemicalbook.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. louisville.edu [louisville.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aksci.com [aksci.com]
- 8. play.psych.mun.ca [play.psych.mun.ca]
- 9. This compound [drugfuture.com]
- 10. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. fishersci.com [fishersci.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. chemos.de [chemos.de]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. research.uky.edu [research.uky.edu]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
Methodological & Application
Application Note: Preparation of Tribromoethanol Solution from Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of Tribromoethanol (TBE), a commonly used anesthetic for laboratory animals, particularly rodents. Due to its potential for degradation into toxic byproducts, strict adherence to proper preparation and storage procedures is critical to ensure animal welfare and the integrity of research data. This application note details the steps for creating a stable stock solution from TBE powder and its subsequent dilution to a working solution.
Introduction
2,2,2-Tribromoethanol, often known by its trade name Avertin®, is an injectable anesthetic agent valued for its rapid induction and recovery times in short surgical procedures for rodents.[1][2][3] Since pharmaceutical-grade TBE is no longer commercially available, researchers must compound their own solutions from powder.[1][4][5][6] Improperly prepared or stored TBE can degrade in the presence of heat and light, forming hydrobromic acid and dibromoacetaldehyde.[2][3][5][6][7] These degradation products are toxic and can cause severe adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and mortality.[2][4][5] Therefore, meticulous preparation and quality control are paramount.
Materials and Reagents
-
2,2,2-Tribromoethanol powder (e.g., Aldrich T4,840-2)
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile diluent (e.g., distilled water, USP grade saline, or Phosphate Buffered Saline (PBS))[1][4][7][8]
-
Glass beakers, flasks, and graduated cylinders (Note: Use only glass containers, never plastic)[8]
-
Magnetic stirrer and stir bar
-
Sterile, light-excluding glass storage bottles (amber or foil-wrapped)[5][8]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves[7][9]
Safety Precautions
-
Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[10] All preparation steps should be performed in a chemical fume hood to avoid inhalation of powder or vapors.[7][8]
-
Personal Protection: Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[7][9]
-
Waste Disposal: Dispose of expired or degraded TBE solutions as chemical waste according to your institution's guidelines.[5]
Experimental Protocols
Protocol 1: Preparation of 100% (w/v) this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which is then diluted for use.
-
Pre-treatment of Glassware: To prevent contamination from detergent residues, which can be toxic, pre-treat all glassware by washing with 10% HCl, followed by a thorough rinsing with reagent-grade water.[7][9]
-
Dissolving TBE Powder: In a chemical fume hood, combine 10 g of 2,2,2-Tribromoethanol powder with 10 ml of tertiary-amyl alcohol in a glass flask with a magnetic stir bar.[4][8][11]
-
Mixing: Seal the flask and stir the mixture on a magnetic stirrer at room temperature. The dissolution process can take several hours to overnight.[7][8] Gentle heating to approximately 40-50°C can accelerate dissolution.[4][5][11]
-
Ensuring Complete Dissolution: Continue stirring until the TBE powder is completely dissolved and the solution is clear. Throughout this process, protect the solution from light by wrapping the flask in aluminum foil.[8]
-
Storage of Stock Solution: Transfer the clear stock solution to a sterile, amber glass bottle. For long-term storage, aliquoting into smaller, sterile glass containers is recommended to reduce the risk of contamination.[7] Store at 4°C, protected from light.[4][7][11] The stock solution is stable for up to 6 months under these conditions.[7][8][9]
Protocol 2: Preparation of a 2% (20 mg/mL) Working Solution
This protocol details the dilution of the stock solution to a final concentration suitable for administration.
-
Preparation of Diluent: Warm the desired sterile diluent (e.g., 490 ml of distilled water or saline for a final volume of 500 ml) to approximately 22-28°C.[8]
-
Dilution: While stirring the warmed diluent, slowly add the 100% TBE stock solution drop-wise to achieve the final desired concentration. For example, to make 500 ml of a 2% solution, add the 10 ml of stock solution prepared from 10 g of TBE to 490 ml of diluent.[8]
-
Mixing: Continue stirring the mixture, protected from light, until the solution is completely clear. This may take several hours.[8]
-
Sterilization: Once the solution has cooled to room temperature, filter-sterilize it through a 0.2 µm filter into a sterile, light-protected (amber or foil-wrapped) glass container.[4][5][7][8]
-
Quality Control: Before each use, visually inspect the solution for any yellow discoloration or precipitate.[5][7][9] Some protocols also recommend checking that the pH is above 5.0.[11] If any of these signs of degradation are present, the solution must be discarded.
-
Storage of Working Solution: Store the working solution at 4°C, protected from light.[1][5][7][8] The working solution is stable for a maximum of two weeks.[1][4][5][7][9]
Data Presentation: Summary of Preparation and Storage Conditions
| Parameter | Stock Solution | Working Solution |
| Example Recipe 1 | 10 g TBE + 10 ml tert-amyl alcohol[4][8][11] | Dilute 100% stock to 1.2-2.5% (v/v) in saline/water[11] |
| Example Recipe 2 | 10 g TBE + 6.2 ml tert-amyl alcohol (yields 1.6 g/ml)[5][7] | 0.5 ml stock + 39.5 ml saline (yields 20 mg/ml)[5][7] |
| Example Recipe 3 | 2.5 g TBE + 5 ml tert-amyl alcohol[1][4][6] | Add diluent to a final volume of 200 ml (yields 1.25%)[1][4] |
| Final Concentration | ~1 g/ml ("100% w/v") or 1.6 g/ml | Typically 1.25% - 2.5% (12.5 - 25 mg/ml) |
| Storage Temperature | 4°C[4][7][11] or Room Temperature[5][9] (Freezing at -20°C also cited[4]) | 4°C (Refrigerated)[1][5][7][8][9] |
| Protection from Light | Mandatory (Amber or foil-wrapped glass)[4][5][7][8] | Mandatory (Amber or foil-wrapped glass)[5][7][8] |
| Shelf-Life | Up to 6 months[7][8][9] | Maximum 2 weeks[1][4][5][7][9] (Some recommend fresh preparation[11]) |
| Degradation Signs | Yellow discoloration, crystal formation[5][7][9] | Yellow discoloration, precipitation, pH < 5.0[5][9][11] |
Mandatory Visualization
The following workflow diagram illustrates the key steps in the preparation of a this compound working solution.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 5. research.uky.edu [research.uky.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. freimann.nd.edu [freimann.nd.edu]
- 10. This compound | C2H3Br3O | CID 6400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Application Notes and Protocol for the Preparation of a 20 mg/ml Working Solution of 2,2,2-Tribromoethanol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
2,2,2-Tribromoethanol (TBE), commonly known under the trade name Avertin®, is a halogenated alcohol utilized as an anesthetic agent in laboratory animals, particularly for short-term surgical procedures in rodents.[1][2] Due to its discontinuation as a commercially available pharmaceutical-grade anesthetic, researchers are required to prepare their own solutions.[3][4] Proper preparation, storage, and handling of TBE solutions are critical, as improper methods can lead to the formation of toxic degradation byproducts, such as dibromoacetic aldehyde and hydrobromic acid, which can cause severe adverse effects in animals.[3][4] This document provides a detailed protocol for the preparation of a 20 mg/ml working solution of TBE, emphasizing safety, stability, and quality control measures.
2. Chemical and Physical Properties
A summary of the key quantitative data for 2,2,2-Tribromoethanol is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃Br₃O | [5] |
| Molecular Weight | 282.76 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in ethanol and other organic solvents | [5][9] |
| Partially soluble in water | [9][10] | |
| Stock Solution Conc. | 1.6 g/ml | [3][11] |
| Working Solution Conc. | 20 mg/ml | [3][11] |
| Storage (Stock) | 4°C, protected from light | [11] |
| Storage (Working) | 4°C, protected from light | [3][11] |
| Stability (Stock) | Up to 6 months | [11] |
| Stability (Working) | Up to 2 weeks | [3][11] |
3. Experimental Protocol: Preparation of 20 mg/ml Tribromoethanol Solution
This protocol involves a two-step process: the preparation of a concentrated stock solution followed by the dilution to the final working concentration.
3.1. Materials and Equipment
-
2,2,2-Tribromoethanol powder (Avertin)
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
USP grade saline
-
Dark glass bottles
-
Magnetic stirrer and stir bars
-
0.22 µm sterile filter
-
Sterile vials or bottles for storage
-
Aluminum foil
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
-
Chemical fume hood
-
pH indicator strips or pH meter
3.2. Preparation of Stock Solution (1.6 g/ml)
This step should be performed in a chemical fume hood.[11]
-
Ensure all glassware is clean. It is recommended to pre-treat glassware with 10% HCl and then rinse thoroughly with reagent-grade water to remove any detergent residue.[11]
-
In a dark glass bottle, combine 10 g of 2,2,2-Tribromoethanol powder with 6.2 ml of tertiary-amyl alcohol.[3][11]
-
Add a magnetic stir bar to the bottle and place it on a magnetic stirrer.
-
Stir the mixture until the TBE powder is completely dissolved. This may take several hours, up to overnight. Gentle heating to approximately 40°C can aid in dissolution.[3][11]
-
Label the stock solution with the concentration (1.6 g/ml), preparation date, and an expiration date of 6 months.[11]
-
Store the stock solution at 4°C, tightly sealed and protected from light.[11] Aliquoting the stock solution into smaller volumes can reduce the risk of contamination from repeated use.[11]
3.3. Preparation of Working Solution (20 mg/ml)
This step should also be conducted in a chemical fume hood.[11]
-
In a clean, dark glass vessel, add 39.5 ml of USP grade saline.[3][11]
-
While stirring, slowly add 0.5 ml of the 1.6 g/ml TBE stock solution to the saline.[3][11]
-
Continue to stir the solution until the stock solution is fully dispersed. The solution should be clear.
-
Filter the working solution through a 0.22 µm sterile filter into a sterile, dark glass bottle or a clear bottle wrapped in aluminum foil.[11]
-
Label the working solution with the concentration (20 mg/ml), preparation date, and an expiration date of 2 weeks.[3][11]
-
Store the working solution at 4°C and protected from light.[3][11]
4. Quality Control and Safety Precautions
-
Visual Inspection: Before each use, visually inspect both the stock and working solutions. If the solution is yellowed or contains a precipitate, it has likely degraded and must be discarded as chemical waste.[3][11]
-
pH Testing: The pH of the working solution should be checked before each use. A pH below 5.0 indicates the presence of toxic acidic degradation products, and the solution must be discarded.[4][12][13]
-
Storage: Both stock and working solutions are sensitive to light and heat.[4] They must be stored in dark containers or containers wrapped in foil at 4°C to prevent degradation.[3][4][11] The stock solution is stable for up to 6 months, while the working solution should be discarded after 2 weeks.[11]
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling TBE and its solutions.[3][11] All preparation steps should be carried out in a chemical fume hood.[11]
-
Disposal: Expired or degraded TBE solutions should be disposed of as chemical waste according to institutional guidelines.[3]
5. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for preparing the 20 mg/ml this compound working solution.
Caption: Workflow for preparing a 20 mg/ml this compound solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 3. research.uky.edu [research.uky.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. This compound (TBE) | SIELC Technologies [sielc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C2H3Br3O | CID 6400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,2-三溴乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2,2,2-Tribromoethanol CAS#: 75-80-9 [m.chemicalbook.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. louisville.edu [louisville.edu]
- 13. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
Application Notes and Protocols for Tribromoethanol Anesthesia in Adult Mice via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and intraperitoneal (IP) administration of Tribromoethanol (TBE), commonly known by its former trade name Avertin®, for anesthesia in adult mice. This document is intended for use by trained personnel in a research setting and emphasizes safety, proper technique, and animal welfare.
Disclaimer: this compound is not a pharmaceutical-grade anesthetic and must be prepared from chemical reagents. Its use requires careful preparation and monitoring due to potential adverse effects.[1][2][3][4][5][6][7] Investigators should provide scientific justification for its use to their Institutional Animal Care and Use Committee (IACUC) and consider alternatives like isoflurane or ketamine/xylazine combinations.[2][3][8]
Quantitative Data Summary
The following tables summarize the recommended dosages and preparation parameters for this compound solutions for adult mice.
Table 1: Recommended Dosages for Intraperitoneal Injection
| Parameter | Recommended Range | Notes |
| Dosage (mg/kg) | 125 - 250 mg/kg[2][8][9] | Higher doses (up to 300-500 mg/kg) may be used for terminal procedures but carry increased risk.[9][10] Dosage may need adjustment based on mouse strain, sex, and body composition.[8][9] |
| Induction Time | 1 - 5 minutes[1][2][11] | The time from injection to the loss of the pedal withdrawal reflex.[10] |
| Surgical Anesthesia Duration | 15 - 40 minutes[2][12][11] | Duration can be variable.[2][8] |
| Recovery Time | 40 - 90 minutes[1][2][11] | The time until the righting reflex returns and the mouse shows purposeful movement.[10] |
Table 2: Solution Preparation Parameters
| Parameter | Stock Solution | Working Solution |
| This compound | 2.5 g[1] or 10 g[2][8] | Varies based on stock solution concentration |
| Solvent (Amylene Hydrate or Tertiary Amyl Alcohol) | 5 ml[1][3] or 6.2 ml[2][10] or 10 ml[4] | - |
| Diluent (Sterile Saline or Distilled Water) | - | Diluted from stock to final volume (e.g., 200 ml[1] or 40 ml[2]) |
| Final Concentration | e.g., 1.6 g/ml[2][8][10] | e.g., 12.5 mg/ml (1.25%)[1][7][9] or 20 mg/ml (2%)[2][12][4] or 25 mg/ml (2.5%)[3][10] |
| Storage | 4°C, protected from light[2][12][4] | 4°C, protected from light[2][12][4][11] |
| Stability | Up to 6 months[2][12][4] | 2 weeks[2][8][11] |
Experimental Protocols
2.1. Preparation of this compound Solutions
This protocol describes the preparation of a 1.25% working solution of this compound.
Materials:
-
2,2,2-Tribromoethanol powder
-
Amylene hydrate (tertiary amyl alcohol)
-
Sterile 0.9% saline or neutral pH distilled water[1]
-
Magnetic stirrer and stir bar
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure for Stock Solution (e.g., 100% w/v):
-
In a chemical fume hood, dissolve 2.5 grams of 2,2,2-Tribromoethanol in 5 ml of amylene hydrate.[1]
-
This may require gentle warming to approximately 40°C and vigorous stirring.[1][8]
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.[2]
Procedure for Working Solution (e.g., 1.25% or 12.5 mg/ml):
-
Add the prepared stock solution to sterile saline or distilled water to a final volume of 200 ml, stirring continuously.[1]
-
Filter sterilize the working solution through a 0.22 µm or 0.5 µm filter into a sterile, light-protected container.[1][2]
-
Label the container with the solution name, concentration, preparation date, expiration date (2 weeks from preparation), and the preparer's initials.[5]
-
Store the working solution at 4°C and protect it from light.[2][13][11]
Quality Control:
-
Before each use, visually inspect the solution for precipitates. If present, warm the solution to 40°C to redissolve.[2]
-
The solution should be clear; a yellow discoloration indicates degradation, and the solution must be discarded.[2][8]
-
It is recommended to check the pH of the working solution. A pH below 5 indicates degradation to dibromoacetaldehyde and hydrobromic acid, which are toxic. The solution should be discarded if the pH is below 5.[1][13][14]
2.2. Intraperitoneal Injection Protocol
Materials:
-
Prepared this compound working solution
-
Adult mouse
-
Appropriate size sterile syringe (e.g., 1 ml) and needle (e.g., 25-27 gauge)
-
Animal scale
-
Heating pad for recovery
Procedure:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Administer the calculated volume of the this compound solution via intraperitoneal injection.
-
Place the mouse in a clean cage on a heating pad to maintain body temperature during anesthesia and recovery.[10]
2.3. Monitoring During Anesthesia and Recovery
-
Anesthetic Depth: Monitor the loss of the pedal withdrawal reflex (toe pinch) to confirm surgical anesthesia.[10]
-
Physiological Parameters: Monitor respiration rate (should be 55-100 breaths/min under anesthesia) and mucous membrane color (should be pink).[15]
-
Recovery: Continue to monitor the mouse until the righting reflex returns and the animal is ambulatory.[10] Provide supportive care as needed, such as access to food and water on the cage floor.[15]
Potential Adverse Effects:
-
Peritonitis, characterized by inflammation of the abdominal lining.[2][8][16][17]
-
Necrosis of subperitoneal muscle fibers and abdominal organs.[16][17]
-
Hepatotoxicity and nephrotoxicity if degraded solutions are used.[1][2]
-
Mortality, particularly with repeated injections or high doses.[1][6][10]
Due to these potential side effects, this compound is recommended for single-use, non-survival, or terminal procedures.[1][5][7] If used for survival surgery, only one injection should be administered.[5][9]
Mandatory Visualizations
References
- 1. unthsc.edu [unthsc.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. louisville.edu [louisville.edu]
- 8. research.uky.edu [research.uky.edu]
- 9. Article - Standard on Preparation, St... [policies.unc.edu]
- 10. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. research.ucdavis.edu [research.ucdavis.edu]
- 14. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 17. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribromoethanol Anesthesia for Short-Term Surgical Procedures in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and administration of Tribromoethanol (TBE), also known as Avertin, for inducing short-term anesthesia in rats for minor surgical procedures. While effective, TBE is a non-pharmaceutical-grade compound and requires meticulous preparation and handling to ensure animal welfare and experimental reproducibility.
Overview and Considerations
This compound is an injectable anesthetic agent suitable for short-duration surgical interventions in rats.[1][2] It offers rapid induction of anesthesia and a relatively short recovery period.[1][3] However, its use is associated with potential risks, including peritonitis, abdominal adhesions, and ileus, particularly if the solution is improperly prepared or stored.[2][4] TBE solutions are susceptible to degradation by light and heat, which can form toxic byproducts such as dibromoacetaldehyde and hydrobromic acid.[5] Therefore, strict adherence to preparation and storage protocols is critical. Many institutional animal care and use committees (IACUCs) recommend considering pharmaceutical-grade alternatives like isoflurane or a ketamine/xylazine cocktail before opting for TBE.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound anesthesia in rats. Note that the duration of anesthesia can be variable depending on the rat strain, sex, and body composition.[2]
Table 1: Dosage and Anesthetic Timeline
| Parameter | Value | Reference |
| Recommended Dose | 250 - 300 mg/kg | [1] |
| Route of Administration | Intraperitoneal (IP) | [1][5] |
| Induction Time | 1 - 5 minutes | [1] |
| Surgical Anesthesia Duration | 15 - 30 minutes | [1][2] |
| Recovery Time (return of righting reflex) | 40 - 90 minutes | [1] |
Table 2: Solution Preparation and Storage
| Solution | Component | Quantity | Instructions |
| Stock Solution | 2,2,2-Tribromoethanol | 10 g | Dissolve in tert-amyl alcohol with stirring. Protect from light. |
| tert-Amyl Alcohol | 6.2 mL | ||
| Working Solution | Stock Solution | 0.5 mL | Add stock solution to normal saline and stir until dissolved. |
| Normal Saline (0.9%) | 39.5 mL | ||
| Storage (Stock) | Temperature | Room Temperature | Store in a dark, tightly sealed glass bottle. |
| Shelf Life | Up to 6 months | Discard if color changes to yellow or precipitate forms. | |
| Storage (Working) | Temperature | 4°C | Store in a sterile, light-protected container. |
| Shelf Life | Up to 2 weeks | Discard if color changes, precipitate forms, or pH is <5.0. |
Experimental Protocols
Preparation of this compound Solutions
3.1.1 Stock Solution (1.6 g/mL)
-
In a chemical fume hood, add 6.2 mL of tert-amyl alcohol to 10 g of 2,2,2-tribromoethanol powder in a dark glass bottle.[2]
-
Add a magnetic stir bar and seal the bottle.
-
Stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.[2]
-
Store the stock solution at room temperature, tightly sealed and protected from light.[2]
3.1.2 Working Solution (20 mg/mL)
-
Warm the stock solution to room temperature if refrigerated.
-
In a sterile glass vessel, add 0.5 mL of the stock solution to 39.5 mL of sterile normal saline (0.9%).[2]
-
Seal the vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir with a magnetic stirrer until fully dissolved.[2]
-
Filter-sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.[2]
-
Label the container with the solution name, concentration, preparation date, and expiration date (2 weeks from preparation).
-
Store the working solution at 4°C.[2]
Anesthesia Induction and Monitoring
-
Animal Preparation: Accurately weigh the rat to determine the correct volume of the working solution for the desired dosage.
-
Administration: Administer the calculated volume of the TBE working solution via intraperitoneal (IP) injection.
-
Induction: Place the rat in a clean, quiet cage and observe for the onset of anesthesia. The loss of the righting reflex indicates the induction of anesthesia.
-
Monitoring Anesthetic Depth: Before beginning the surgical procedure, confirm an adequate plane of anesthesia by assessing the lack of a pedal withdrawal reflex (toe pinch). Throughout the procedure, monitor the rat's respiratory rate and color of the mucous membranes.
-
Supportive Care: To prevent hypothermia during anesthesia, place the rat on a circulating warm water blanket or other suitable heating pad. Apply a veterinary-grade ophthalmic ointment to the eyes to prevent corneal drying.
Post-Operative Care and Recovery
-
Recovery Environment: After the surgical procedure, place the rat in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.[7]
-
Monitoring: Observe the rat for signs of pain, distress, or any adverse reactions. Monitor the surgical incision for signs of infection, swelling, or dehiscence.[7]
-
Analgesia: Administer analgesics as prescribed by the veterinarian and in accordance with the approved animal care and use protocol.
-
Hydration and Nutrition: Ensure the rat has easy access to food and water upon recovery.
Safety and Contraindications
-
Degradation: Do not use TBE solutions that have turned yellow, have formed a precipitate, or have a pH below 5.0, as these are signs of degradation to toxic compounds.
-
Adverse Effects: Be aware of potential adverse effects, including peritonitis, abdominal adhesions, and intestinal ileus.[2][4] Document and report any unexpected complications to the appropriate veterinary staff and the IACUC.[1]
-
Repeated Dosing: this compound is generally not recommended for repeated anesthesia in the same animal due to an increased risk of mortality and adverse effects.[2][4]
-
Health Status: Use with caution in animals with altered carbohydrate metabolism.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound anesthesia in rats.
References
- 1. research.uga.edu [research.uga.edu]
- 2. research.uky.edu [research.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Post-operative Monitoring and Surgical Closures in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes & Protocols for Filter Sterilization of Tribromoethanol Working Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and sterile filtration of Tribromoethanol (TBE), commonly known as Avertin, a widely used anesthetic for laboratory animals. Adherence to these protocols is critical to ensure the anesthetic's efficacy, stability, and safety, minimizing the risk of adverse reactions due to degradation products.
Introduction
This compound is an injectable anesthetic frequently used for short-term surgical procedures in rodents. It is not commercially available in a pharmaceutical-grade formulation and therefore must be prepared in the laboratory. TBE solutions are susceptible to degradation by heat and light, which can lead to the formation of toxic byproducts such as dibromoacetic aldehyde and hydrobromic acid. These degradation products can cause severe adverse effects, including peritonitis, abdominal adhesions, and mortality.
Proper preparation, filter sterilization, and storage are paramount to ensure the safety and effectiveness of the TBE working solution. This document outlines the standard operating procedures for these processes, with a focus on sterile filtration using a 0.22µm filter.
Materials and Equipment
Chemicals:
-
2,2,2-Tribromoethanol (TBE) powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Sterile normal saline (0.9% NaCl) or sterile distilled water
Equipment:
-
Glass bottles (amber or foil-wrapped) for stock and working solutions
-
Magnetic stirrer and stir bars
-
Warming plate or water bath (capable of maintaining 40°C)
-
Sterile 0.22µm syringe filters (see Table 2 for membrane selection)
-
Sterile syringes
-
Sterile storage vials
-
pH indicator strips (with a range of at least 5-8)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
3.1. Preparation of this compound Stock Solution (100% w/v)
The stock solution is a concentrated form of TBE dissolved in tert-amyl alcohol.
Protocol:
-
In a chemical fume hood, weigh 10 g of 2,2,2-Tribromoethanol powder and add it to a light-protected glass bottle.
-
Add 10 ml of tert-amyl alcohol to the bottle.
-
Add a sterile magnetic stir bar to the bottle and seal it tightly.
-
Place the bottle on a magnetic stirrer. Gentle warming to approximately 40°C can aid in dissolution.
-
Stir the solution until the TBE powder is completely dissolved. This may take several hours.
-
Clearly label the bottle as "this compound Stock Solution," including the preparation date and expiration date (see Table 1).
-
Store the stock solution at room temperature, protected from light. Refrigeration can cause the TBE to precipitate.
3.2. Preparation of this compound Working Solution (e.g., 20 mg/ml)
The working solution is a diluted, sterile formulation ready for administration.
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), add 39.5 ml of sterile normal saline or distilled water to a sterile, light-protected glass container.
-
Add 0.5 ml of the TBE stock solution to the saline or water. This will create a 20 mg/ml working solution.
-
Add a sterile magnetic stir bar and seal the container.
-
Stir the solution until it is completely clear. This may take several hours.
-
Once dissolved, draw the solution into a sterile syringe appropriately sized for the volume.
-
Attach a sterile 0.22µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected storage vial. It is recommended to change the filter for every 25-30 ml of solution to prevent clogging or potential degradation of the filter.
-
Aseptically aliquot the sterile working solution into smaller, single-use sterile vials if desired.
-
Clearly label the vials with "Sterile this compound Working Solution," the concentration, preparation date, and expiration date (see Table 1).
-
Store the working solution at 4°C, protected from light.
3.3. Quality Control
Before each use, the TBE working solution must be inspected.
-
Visual Inspection: The solution should be clear and colorless. Discard if it is yellowed or contains any precipitate.
-
pH Measurement: Using a sterile pipette, place a drop of the working solution onto a pH strip. The pH should be between 5 and 7. A pH below 5 indicates degradation, and the solution must be discarded. Do not dip the pH strip directly into the sterile solution.
Data Presentation
Table 1: Preparation and Storage of this compound Solutions
| Solution | Component 1 | Component 2 | Final Concentration | Storage Temperature | Shelf Life |
| Stock Solution | 10 g this compound | 10 ml tert-Amyl Alcohol | 1 g/ml (100% w/v) | Room Temperature | Up to 6 months |
| Working Solution | 0.5 ml Stock Solution | 39.5 ml Sterile Saline | 20 mg/ml (2% w/v) | 4°C | 2 weeks (for survival surgery) |
Table 2: Recommended 0.22µm Filter Membranes for TBE Working Solution
| Membrane Material | Compatibility with tert-Amyl Alcohol | Notes |
| Polyethersulfone (PES) | Good | Low protein binding, good flow rates. A commonly recommended choice. |
| Regenerated Cellulose (RC) | Excellent | Broad solvent compatibility, low protein binding. |
| Nylon | Good | Hydrophilic, good for aqueous solutions. |
| PVDF (hydrophilic) | Good | Low protein binding. Ensure it is a hydrophilic membrane. |
| PTFE (hydrophilic) | Good | Requires a hydrophilic version for aqueous solutions. |
Note: While tert-amyl alcohol shows good compatibility with these membranes, it is always recommended to perform a small-scale compatibility test with the final working solution if possible, as interactions with this compound itself are not widely documented.
Visualizations
Caption: Workflow for the preparation and sterilization of this compound solution.
Caption: Degradation pathway of this compound and resulting toxicity.
Safety and Handling Precautions
-
Always handle this compound powder and solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
This compound is for animal research use only and should not be used in humans.
-
Be aware of the potential for adverse reactions in animals even with properly prepared solutions. Monitor animals closely after administration.
-
Dispose of expired or degraded TBE solutions as chemical waste according to your institution's guidelines.
By following these detailed application notes and protocols, researchers can prepare and use this compound working solutions with a higher degree of safety and reliability, contributing to the welfare of research animals and the integrity of experimental outcomes.
Application Note & Protocol: Calculating and Administering Tribromoethanol (Avertin) for Anesthesia in Mice
Audience: This document is intended for researchers, scientists, and drug development professionals experienced in animal handling and anesthetic procedures.
Purpose: Tribromoethanol, commonly known as Avertin, is an injectable anesthetic used for short-duration surgical procedures in rodents, such as embryo transfers or tail biopsies.[1] Since it is not commercially available as a pharmaceutical-grade product, it must be prepared in the laboratory.[2][3] Proper preparation, dosage calculation, and storage are critical to ensure anesthetic efficacy and prevent toxicity, which can lead to significant animal morbidity and mortality.[1][2] This document provides a detailed protocol for the preparation of this compound and the precise calculation of the injection volume for a 25g mouse.
Experimental Protocols
Protocol 1: Preparation of Stock Solution (100% w/v)
This protocol describes the preparation of a 100% (1 g/mL) stock solution of 2,2,2-Tribromoethanol.
Materials:
-
2,2,2-Tribromoethanol powder (e.g., Aldrich T4,840-2)
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile, light-protected glass bottle
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Procedure:
-
Safety First: Conduct all preparation steps within a chemical fume hood while wearing appropriate PPE.
-
Combine Reagents: In a light-protected glass bottle, combine 10 g of 2,2,2-Tribromoethanol powder with 10 mL of tertiary-amyl alcohol.[4]
-
Dissolve: Add a sterile magnetic stir bar to the bottle and seal it. Place the bottle on a magnetic stirrer and mix until the powder is completely dissolved. This may take several hours or can be facilitated by gentle warming to approximately 40°C.[1][3]
-
Label and Store: Label the stock solution clearly with the name ("this compound Stock Solution"), concentration (100% w/v), preparation date, and expiration date (6 months from preparation). Store the solution at 4°C, protected from light.[5][6]
Protocol 2: Preparation of Working Solution (1.25% or 12.5 mg/mL)
This protocol details the dilution of the stock solution to a working concentration suitable for administration.
Materials:
-
This compound Stock Solution (100% w/v)
-
Sterile diluent (e.g., Phosphate Buffered Saline (PBS) or 0.9% NaCl)[1][5]
-
Sterile conical tubes or vials
Procedure:
-
Dilution: To prepare a 1.25% working solution, dilute the stock solution 1:80. For example, add 0.5 mL of the 100% stock solution to 39.5 mL of sterile PBS or saline in a sterile container.[5]
-
Mixing: Mix the solution thoroughly until it is clear.
-
Sterilization: Filter-sterilize the working solution through a 0.2 or 0.22 µm syringe filter into a new sterile, light-protected container.[4][7]
-
Label and Store: Label the working solution with its name, concentration (12.5 mg/mL), preparation date, and a two-week expiration date.[1] Store refrigerated (4°C) and protected from light.[2][6]
-
Quality Control: Before each use, visually inspect the solution. If it appears yellow, has formed crystals, or has a pH below 5.0, it has degraded and must be discarded as chemical waste.[1][2][5]
Protocol 3: Dosage Calculation for a 25g Mouse
This section provides the core calculation for determining the correct injection volume. The standard recommended dose is 250 mg/kg, administered via intraperitoneal (IP) injection.[1][8]
Step 1: Convert Mouse Weight to Kilograms (kg)
-
Mouse Weight (g) / 1000 = Mouse Weight (kg)
-
25 g / 1000 = 0.025 kg
Step 2: Calculate the Total Required Dose in Milligrams (mg)
-
Dose (mg/kg) x Mouse Weight (kg) = Total Dose (mg)
-
250 mg/kg x 0.025 kg = 6.25 mg
Step 3: Calculate the Injection Volume in Milliliters (mL)
-
Total Dose (mg) / Working Solution Concentration (mg/mL) = Injection Volume (mL)
-
6.25 mg / 12.5 mg/mL = 0.5 mL
Therefore, the correct volume of a 12.5 mg/mL this compound solution for a 25g mouse at a dose of 250 mg/kg is 0.5 mL .
Data Presentation
Table 1: this compound Injection Volumes for a 25g Mouse (12.5 mg/mL Working Solution)
| Dose (mg/kg) | Anesthetic Level | Total Dose (mg) | Calculated Injection Volume (mL) |
| 125 | Light Anesthesia | 3.125 | 0.25 |
| 250 | Surgical Anesthesia | 6.25 | 0.50 |
| 400 | Deep Anesthesia | 10.00 | 0.80 |
| 500 | High-Dose Anesthesia | 12.50 | 1.00 |
Note: The dose range for mice is typically between 125-500 mg/kg.[9][10] The 250 mg/kg dose is a common starting point, but adjustments may be necessary depending on the mouse strain, sex, and the specific procedure.[8]
Table 2: Stability and Storage of this compound Solutions
| Solution Type | Storage Temperature | Container | Shelf Life | Key Considerations |
| Stock Solution (100%) | 4°C (Refrigerated) | Light-protected glass | Up to 6 months | Protect from light.[5][6] May precipitate at low temperatures; warm to re-dissolve.[3] |
| Working Solution (1.25%) | 4°C (Refrigerated) | Light-protected, sterile | 2 weeks | Protect from light.[1][6] Discard if discolored, precipitated, or pH < 5.0.[1][5] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from mouse preparation to anesthetic administration.
Workflow for calculating and administering this compound.
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. research.uky.edu [research.uky.edu]
- 4. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 5. louisville.edu [louisville.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proper Storage of Tribromoethanol Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper preparation and storage of Tribromoethanol (TBE), commonly known by its trade name Avertin®, stock and working solutions. Adherence to these protocols is critical to ensure the anesthetic efficacy and to minimize the risk of toxicity associated with its degradation products.
Introduction
This compound is an injectable anesthetic agent frequently used for short-term surgical procedures in laboratory animals, particularly mice and rats.[1] Since the pharmaceutical-grade product is no longer commercially available, researchers must prepare their own solutions from non-pharmaceutical-grade TBE.[2][3] Improper preparation or storage can lead to the degradation of TBE into toxic byproducts, such as dibromoacetaldehyde and hydrobromic acid, which can cause severe adverse effects including peritonitis, abdominal adhesions, ileus, and even death.[1][4] Therefore, strict adherence to established protocols for preparation and storage is paramount.
Materials and Equipment
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile diluent (e.g., normal saline, distilled water, or phosphate-buffered saline)[5]
-
Acid-washed glass containers (flasks, bottles, graduated cylinders)[6]
-
Magnetic stirrer and stir bars
-
Light-excluding glass bottles (amber bottles) or aluminum foil[1]
-
0.2 µm sterile syringe filters[1]
-
Sterile vials or tubes for aliquoting
-
pH indicator strips or a pH meter
-
Personal protective equipment (gloves, lab coat, safety glasses)[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100% w/v)
This protocol outlines the steps for preparing a 100% (1 g/mL) stock solution of this compound.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned. It is recommended to use acid-washed glassware that has been rinsed with distilled water to remove any detergent residues.[6]
-
Weighing TBE: In a chemical fume hood, wearing appropriate personal protective equipment, weigh 10 g of 2,2,2-Tribromoethanol powder.[4][6]
-
Dissolving TBE: Add 10 mL of tertiary-amyl alcohol to the 10 g of TBE powder in a light-excluding glass bottle containing a sterile magnetic stir bar.[7]
-
Mixing: Seal the bottle and place it on a magnetic stirrer at room temperature. Stir until the TBE is completely dissolved. This may take several hours (up to 12 hours).[1][2] Gentle heating to approximately 40°C can aid in dissolution.[1]
-
Storage: Once fully dissolved, label the bottle clearly with the solution name ("this compound Stock Solution"), concentration (100%), preparation date, and expiration date (6 months from preparation).[8] Store the stock solution at room temperature, tightly sealed and protected from light.[1][6] Some protocols suggest refrigeration, but this may cause the TBE to precipitate out of solution.[1]
Protocol 2: Preparation of this compound Working Solution (e.g., 1.25% - 2.5%)
This protocol describes the dilution of the stock solution to a working concentration suitable for administration.
Methodology:
-
Dilution: In a sterile, light-protected glass container with a stir bar, add the desired volume of sterile diluent (e.g., for a 1.25% solution, add 39.5 mL of normal saline).[2]
-
Adding Stock Solution: While the diluent is stirring, add the calculated volume of the 100% TBE stock solution (e.g., 0.5 mL for a 1.25% solution in a final volume of 40 mL).[1][2]
-
Mixing: Continue to stir until the solution is homogenous.
-
Sterile Filtration: Filter the working solution through a 0.2 µm sterile syringe filter into a sterile, light-excluding container.[1][7] It is recommended to use a new filter for every 25-30 mL of solution.[6]
-
pH Check: Before use, check the pH of the working solution. The acceptable pH range is generally between 5.0 and 7.4.[3][5][6] Do not use the solution if the pH is below 5.0.[3][5]
-
Storage and Expiration: Store the working solution at 4°C and protect it from light.[1][7] The working solution is typically stable for up to two weeks.[1][2][7] Clearly label the container with the solution name, concentration, preparation date, and a two-week expiration date.[8]
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound stock and working solutions based on compiled data.
Table 1: this compound Stock Solution Storage Conditions
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Temperature | Room Temperature | Refrigeration can cause precipitation of TBE. | [1][6] |
| Light Exposure | Protected from light (use amber bottles or wrap in foil) | TBE is light-sensitive and degrades upon exposure. | [1][2][6] |
| Container | Tightly sealed, light-excluding glass bottle | TBE is hygroscopic and light-sensitive. | [1][6] |
| Shelf Life | Up to 6 months | Discard if yellowing or crystal formation occurs. | [2][5][6] |
Table 2: this compound Working Solution Storage Conditions
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Temperature | 4°C (Refrigerated) | Slows degradation. | [1][2][7] |
| Light Exposure | Protected from light (use amber vials or wrap in foil) | Prevents light-induced degradation. | [1][2][7] |
| Container | Sterile, tightly sealed, light-excluding glass vials | Maintains sterility and prevents degradation. | [2][7] |
| Shelf Life | Up to 2 weeks | Discard after two weeks, or if discoloration, precipitation, or a drop in pH is observed. | [1][2][5][7] |
| pH Monitoring | Check pH before each use (must be >5.0, ideally 7.0-7.4) | A drop in pH indicates degradation to acidic byproducts. | [3][5][6] |
Mandatory Visualizations
Diagram 1: Workflow for Preparation of this compound Solutions
Caption: Preparation workflow for TBE stock and working solutions.
Diagram 2: Degradation Pathway and Safety Considerations
Caption: Degradation of TBE and associated adverse effects.
References
- 1. research.uky.edu [research.uky.edu]
- 2. louisville.edu [louisville.edu]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 6. freimann.nd.edu [freimann.nd.edu]
- 7. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 8. research.uga.edu [research.uga.edu]
Application Notes and Protocols for Tribromoethanol Administration in Transgenic Mice for Echocardiography
Introduction
Tribromoethanol (TBE), commonly referred to as Avertin, is an injectable anesthetic agent frequently utilized for short-duration procedures in mice, such as those required for producing genetically engineered animals and for non-invasive cardiac function assessment via echocardiography.[1][2] Its benefits include rapid induction of anesthesia, a relatively short duration of action, and its status as a non-controlled substance.[3][4] However, researchers must exercise caution, as TBE is not available as a pharmaceutical-grade product and can degrade into toxic byproducts (dibromoacetaldehyde and hydrobromic acid) when exposed to heat or light, which can lead to adverse effects, including peritonitis, and both nephrotoxicity and hepatotoxicity.[2][4][5] Therefore, meticulous preparation, storage, and handling are critical for ensuring animal welfare and the integrity of experimental data.[5][6]
Application Notes
Anesthetic Considerations for Murine Echocardiography
Anesthesia is essential for immobilizing mice to acquire high-quality echocardiographic images. However, all anesthetic agents, including this compound, have dose-dependent effects on cardiovascular function.[7][8] TBE is known to have modest cardiodepressive effects compared to other agents like pentobarbital and ketamine-xylazine combinations.[3][9] Studies have shown that TBE anesthesia can lead to a significant decrease in heart rate and a modest reduction in left ventricular fractional shortening, although cardiac output may remain unchanged.[9][10] The timing of echocardiographic measurements after anesthetic induction is also a critical variable, as the cardiovascular effects can change over time.[11]
Comparison with Alternative Anesthetics
While TBE is effective, other anesthetics like isoflurane are often considered. Isoflurane, a pharmaceutical-grade inhalant anesthetic, may allow for shorter data acquisition times and offers a different side-effect profile.[3] Some studies have found no significant difference in measured cardiac parameters between TBE and isoflurane when heart rates are physiologically maintained.[3] However, other research suggests that isoflurane results in more stable and reproducible measurements of fractional shortening and end-diastolic dimensions over the course of a study.[7][11] The choice of anesthetic should be justified based on the specific experimental goals and its known impact on the parameters being measured.[4][5]
Safety and Handling
Improperly prepared or stored TBE solutions pose a significant risk to the animals. The degradation of TBE is accelerated by heat and light.[4][6] It is imperative to use solutions that are clear; any yellowing or precipitation indicates degradation, and the solution must be discarded.[1] To ensure safety and efficacy, TBE working solutions should be filter-sterilized, stored protected from light at 4°C, and used within a short period (typically two weeks).[1][6] The pH of the working solution should also be confirmed to be within a physiologically acceptable range before administration.[6]
Data Presentation
Table 1: Effects of this compound Anesthesia on Murine Cardiac Function
| Parameter | Change After TBE Administration | Mouse Strain(s) | Reference |
| Heart Rate | ~29% decrease | FVB/N, C57Bl/6J, A/J | [9][10] |
| Left Ventricular Fractional Shortening | ~12% reduction | FVB/N, C57Bl/6J, A/J | [9][10] |
| Left Ventricular Enlargement | ~20% increase | FVB/N, C57Bl/6J, A/J | [9][10] |
| Cardiac Output | Unchanged | FVB/N, C57Bl/6J, A/J | [9][10] |
Table 2: Comparison of Anesthetic Agents for Murine Echocardiography
| Parameter | This compound (TBE) | Isoflurane (ISF) | Ketamine/Xylazine (K/X) | Reference |
| Heart Rate | Decreased (approx. 450 bpm at 15-20 min) | High initial rate, decreases to TBE levels | Low | [11] |
| Fractional Shortening (%FS) | Initially low, increases to ~45% at 15 min | Most stable | Low (cardiac depression) | [11] |
| End-Diastolic Dimension (EDD) | Generally stable | Most stable | Increased | [11] |
| Data Acquisition Time | ~14 minutes | ~10 minutes | N/A | [3] |
| Reproducibility | Good | Most reproducible | Less reproducible | [11] |
| Cardiodepressive Effects | Modest | Less than K/X, comparable to TBE | Significant | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound (TBE) Solution
This protocol describes the preparation of a 2% (20 mg/mL) working solution of TBE. CRITICAL: Use only glass containers and equipment, never plastic. [5]
Materials:
-
2,2,2-Tribromoethanol powder (e.g., Aldrich T4,840-2)[5]
-
Tertiary-amyl alcohol (2-methyl-2-butanol)[5]
-
Sterile diluent (e.g., normal saline or distilled water)[5][6]
-
Magnetic stirrer and stir bar
Procedure for Stock Solution (100% w/v):
-
In a fume hood, combine 10 g of 2,2,2-tribromoethanol powder and 10 mL of tertiary-amyl alcohol in a sealed glass flask.[5]
-
Place the flask on a magnetic stirrer at room temperature. Stir until the TBE powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.[1][5]
-
Store the stock solution in a tightly sealed, light-proof (amber or foil-wrapped) glass bottle at room temperature.[1] If refrigerated, the TBE may crystallize and will need to be redissolved before use.[1]
Procedure for Working Solution (2% w/v or 20 mg/mL):
-
Pre-warm 490 mL of sterile distilled water to 22-28°C.[5]
-
Very slowly, add 10 mL of the TBE stock solution drop-wise to the pre-warmed water while constantly stirring.[5]
-
Continue stirring on a heated magnetic stirrer (lowest setting) until the solution is completely clear. Keep the container wrapped in foil to protect it from light. This process can take several hours or be left overnight.[5]
-
Allow the solution to cool to room temperature.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-proof glass container.[5][6]
-
Label the container with the preparation date, concentration (2%), and an expiration date (no more than 2 weeks from preparation).[1][6]
-
Store the working solution at 4°C, protected from light.[1][5][6] Before use, inspect the solution for any yellow discoloration or precipitate; discard if either is present.[1]
Protocol 2: Anesthesia Administration and Monitoring
Procedure:
-
Dosage Calculation: The typical dose for TBE is 125-250 mg/kg, administered via intraperitoneal (IP) injection.[1][4][5] For a 2% (20 mg/mL) solution, a 250 mg/kg dose for a 20 g mouse would be 0.25 mL. Dosage may need to be adjusted based on the specific mouse strain, sex, and age.[4][5]
-
Administration:
-
Properly restrain the mouse.
-
Inject the calculated volume of the TBE working solution into the lower left or right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
-
Induction: Anesthesia induction is rapid, typically occurring within 1-2 minutes.[6]
-
Monitoring:
-
Confirm the level of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[12]
-
Throughout the procedure, monitor the animal's respiratory rate.
-
Maintain the mouse's body temperature using a heating pad or other warming device, as anesthetics can induce hypothermia.
-
Surgical anesthesia typically lasts for 20-40 minutes.[5] The righting reflex returns in approximately 40-90 minutes.[6]
-
-
Recovery: Place the mouse in a clean, warm cage for recovery and monitor it until it is fully ambulatory.
Protocol 3: Echocardiography Procedure under TBE Anesthesia
Procedure:
-
Animal Preparation: Once a surgical plane of anesthesia is confirmed (Protocol 2, Step 4), remove the chest hair using a topical depilatory agent to ensure optimal ultrasound probe contact.[13]
-
Positioning: Place the mouse in the left lateral decubitus position on a heated imaging platform.[13]
-
ECG Monitoring: Attach limb leads for electrocardiogram (ECG) gating, which is crucial for timing cardiac events.[13]
-
Image Acquisition:
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Using a high-frequency linear probe (e.g., 13-15 MHz), acquire standard 2D and M-mode images from the parasternal long-axis and short-axis views.[9][13]
-
Timing is critical: Studies indicate that cardiac parameters can fluctuate post-induction. It is recommended to begin measurements after a stabilization period (e.g., 5 minutes post-induction) and to perform measurements consistently at the same time point across all animals in a study, for example, at 15 minutes post-induction when fractional shortening may stabilize.[11][14]
-
-
Measurements: From the acquired images, measure or calculate key parameters such as end-diastolic and systolic dimensions, wall thicknesses, left ventricular mass, fractional shortening, and ejection fraction.[3]
References
- 1. research.uky.edu [research.uky.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article - Standard on Preparation, St... [policies.unc.edu]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Effects of this compound anesthesia on echocardiographic assessment of left ventricular function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. mmpc.org [mmpc.org]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Reversible Anesthesia in Rats using Tribromoethanol and Medetomidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing reversible anesthesia in rats using a combination of Tribromoethanol (TBE) and medetomidine. This combination allows for a longer duration of surgical anesthesia with a reduced dose of TBE, minimizing its potential side effects. The anesthesia is fully reversible with the administration of atipamezole, an α2-adrenergic antagonist.
Introduction
This compound has been used as an injectable anesthetic for rodents, offering rapid induction. However, its use at higher doses is associated with adverse effects, including peritonitis and mortality.[1][2] Medetomidine, a potent α2-adrenoceptor agonist, provides sedation, analgesia, and muscle relaxation.[3] Combining a lower dose of TBE with medetomidine achieves a synergistic effect, providing a safe and effective plane of surgical anesthesia for an extended period.[4][5] The effects of medetomidine can be reliably reversed by atipamezole, allowing for rapid recovery of the animal.[3][4]
Data Presentation
Anesthetic Efficacy and Reversibility
The following tables summarize the quantitative data from studies evaluating the combination of this compound and medetomidine in Sprague-Dawley rats.
| Anesthetic Regimen | Dose (mg/kg, IP) | Mean Anesthesia Duration (min) | Mean Recovery Time (min) |
| This compound alone | 400 | 10 | 6 |
| This compound + Medetomidine | 150 + 0.5 | 55 | 21 |
Data sourced from a study in male Sprague-Dawley rats.[4][5]
| Treatment Group (Female Rats) | Anesthetic Combination | Reversal Agent | Mean Induction Time (min) | Mean Anesthetic Duration (min) | Mean Reversal Time (min) | Mean Recovery Time (min) |
| Spontaneous Recovery | TBE (150 mg/kg) + Medetomidine (0.5 mg/kg) | None | 2 | 67 | N/A | 79 |
| Reversed | TBE (150 mg/kg) + Medetomidine (0.5 mg/kg) | Atipamezole (1 mg/kg) | 2 | N/A | 2 | 1 |
Data from a study in female Sprague-Dawley rats, with atipamezole administered 10 minutes after anesthetic induction.[6]
Experimental Protocols
Materials
-
2,2,2-Tribromoethanol (TBE) powder
-
Tertiary amyl alcohol (2-methyl-2-butanol)
-
Sterile 0.9% saline
-
Medetomidine hydrochloride (e.g., Domitor®)
-
Atipamezole hydrochloride (e.g., Antisedan®)
-
Sterile syringes (1 mL, 3 mL) and needles (23-25 gauge)
-
Sterile filter (0.2 µm)
-
Light-blocking storage vials
-
Heating pad or other warming device
-
Ophthalmic ointment
Preparation of Anesthetic Solutions
3.2.1. This compound (TBE) Stock Solution (100 mg/mL or 1 g/10 mL)
-
In a chemical fume hood, dissolve 1 g of TBE powder in 10 mL of tertiary amyl alcohol.
-
Stir the mixture until the TBE is completely dissolved. This may be facilitated by gentle warming (up to 40°C).
-
Store the stock solution in a light-proof container at room temperature. The stock solution is stable for several months.
3.2.2. This compound (TBE) Working Solution (20 mg/mL)
-
Warm the TBE stock solution to room temperature if refrigerated.
-
Aseptically dilute the stock solution with sterile 0.9% saline. For a 20 mg/mL working solution, mix 1 part TBE stock solution with 4 parts sterile saline (e.g., 1 mL of stock solution + 4 mL of saline).
-
Filter the working solution through a 0.2 µm sterile filter into a sterile, light-proof vial.
-
The working solution should be prepared fresh. If stored, it should be kept at 4°C and protected from light for no longer than one week. Discard if any precipitate forms or if the solution appears yellow.
3.2.3. Medetomidine and Atipamezole Solutions
-
Medetomidine and atipamezole are typically available as commercial sterile solutions. If dilution is necessary to achieve the correct dosage volume, use sterile 0.9% saline.
Anesthesia Induction
-
Animal Preparation:
-
Acclimatize rats to the housing facility for at least 48 hours before the procedure.
-
Withhold food for 2-3 hours prior to anesthesia; water should be available at all times.[7]
-
Weigh the rat immediately before drug administration to ensure accurate dosing.
-
Apply a small amount of ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.
-
-
Drug Administration:
-
Administer this compound (150 mg/kg) and medetomidine (0.5 mg/kg) via intraperitoneal (IP) injection. The two drugs can be administered in separate injections or, if compatible and the total volume is appropriate, mixed in a single syringe immediately before injection.
-
IP Injection Technique:
-
Restrain the rat securely in a supine position with the head tilted slightly down.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Insert a 23-25 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
-
-
Monitoring Anesthesia:
-
Place the anesthetized rat on a heating pad to maintain body temperature between 36.5-37.5°C.
-
Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch) and palpebral (blink) reflex. Absence of these reflexes indicates a surgical plane of anesthesia.
-
Monitor vital signs every 5-10 minutes:
-
Respiratory Rate: Normal is 50-70 breaths/minute under anesthesia.
-
Heart Rate: Can be monitored with a stethoscope or pulse oximeter.
-
Mucous Membrane Color: Should remain pink.
-
-
Anesthesia Reversal
-
Continue to monitor the animal until it is fully ambulatory. Recovery is typically rapid, with the righting reflex returning within minutes.
Safety Precautions
-
This compound can be irritating to tissues. Ensure proper IP injection technique to avoid administration into subcutaneous tissue or organs.[1][2]
-
TBE solutions can degrade in the presence of light and heat, forming toxic byproducts. Always store and handle solutions appropriately.[2]
-
Medetomidine can cause significant cardiovascular and respiratory depression. Continuous monitoring of the animal is crucial.[3]
-
Provide thermal support throughout the anesthetic and recovery periods to prevent hypothermia.
Visualizations
Experimental Workflow
References
- 1. louisville.edu [louisville.edu]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Troubleshooting & Optimization
Technical Support Center: Tribromoethanol (Avertin®) Solutions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using Tribromoethanol (TBE) solutions for anesthesia in laboratory animals. Proper preparation, storage, and handling are critical to ensure anesthetic efficacy and prevent animal morbidity and mortality.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs that my this compound solution has degraded?
A1: Degraded this compound solution may exhibit a yellowish discoloration, the presence of a precipitate, or crystalline particles.[1][2][3] Any solution that is not clear should be discarded immediately.[1]
Q2: My this compound solution has a low pH. Is it safe to use?
A2: No. A pH below 5.0 is a definitive sign of degradation and indicates the presence of toxic byproducts.[2][4][5] Such solutions are toxic and should be discarded as chemical waste.[4] Some institutions recommend a pH between 7.0-7.4 for working solutions.[6]
Q3: What makes degraded this compound solution toxic?
A3: this compound degrades in the presence of light and heat to form dibromoacetaldehyde and hydrobromic acid.[7][8] These byproducts are potent gastrointestinal irritants and can cause severe adverse effects in animals.[9]
Q4: What are the potential toxic effects of administering a degraded this compound solution to an animal?
A4: Administration of degraded TBE can lead to a range of serious health issues, including peritonitis (inflammation of the abdominal lining), abdominal adhesions, and ileus (reduced gut motility). These conditions can result in post-anesthetic illness and death, often within 24 hours of injection.[3][8] Other reported side effects include muscle necrosis, hepatic damage, and sepsis.[3][10]
Q5: How should I properly store my this compound stock and working solutions?
A5: Both stock and working solutions must be protected from light and stored at refrigerated temperatures (4°C or 2-8°C).[2][3][6][9] The containers should be tightly sealed and may be wrapped in aluminum foil for extra light protection.[1][5] Stock solutions can also be stored frozen at -20°C for longer stability.[6]
Q6: What is the shelf life of this compound solutions?
A6: The stability of this compound solutions is limited.
-
Stock Solution: Stable for up to 6 months when stored frozen (-20°C) or for shorter periods (e.g., one month) when refrigerated.[6] Some guidelines suggest a 6-month stability at 4°C if protected from light.[2][3]
-
Working Solution: Should be discarded after two weeks when stored at 4°C and protected from light.[1][2][5] For survival surgeries, it is often recommended to prepare the working solution fresh before each use.[4]
Troubleshooting Guide
This guide will help you identify and resolve common issues encountered with this compound solutions.
Problem: You observe unexpected adverse reactions in your animals post-anesthesia, such as abdominal distress, lethargy, or mortality.
Troubleshooting Workflow:
References
- 1. research.uky.edu [research.uky.edu]
- 2. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. louisville.edu [louisville.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. research.utsa.edu [research.utsa.edu]
- 9. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
What causes the yellow discoloration of Tribromoethanol solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tribromoethanol (TBE) solutions.
Troubleshooting Guides
Issue: My this compound solution has turned yellow. What should I do?
A yellow discoloration in your this compound solution is a visual indicator of chemical degradation and it should not be used.[1][2][3][4] The solution should be discarded as chemical waste according to your institution's safety protocols. Using a discolored solution can lead to adverse effects in experimental animals, including peritonitis, abdominal adhesions, and mortality.[3]
Immediate Actions:
-
Do not use the solution: Cease all use of the yellowed this compound solution for any experimental procedures.
-
Segregate for disposal: Clearly label the container as "Degraded this compound - Do Not Use" and store it separately for chemical waste pickup.
-
Prepare a fresh solution: Refer to the recommended preparation protocols to make a new, clear solution.
Frequently Asked Questions (FAQs)
Q1: What causes the yellow discoloration of this compound solution?
The yellowing of this compound solution is primarily caused by its degradation into toxic byproducts.[1][3][4] This degradation is an oxidation process that is significantly accelerated by exposure to light and heat. The main degradation products are believed to be dibromoacetaldehyde and hydrobromic acid.[3] The formation of hydrobromic acid leads to a decrease in the pH of the solution.[2]
Q2: How can I prevent my this compound solution from turning yellow?
Proper preparation and storage are crucial to prevent the degradation and discoloration of this compound solutions.
-
Storage of Stock Solution:
-
Store in a dark or amber glass bottle to protect it from light.[3][4]
-
Wrap the bottle in aluminum foil for additional light protection.
-
Store at room temperature, as refrigeration can cause the TBE to crystallize out of the t-amyl alcohol solvent.[3]
-
The stock solution is typically stable for up to 6 months when stored correctly.[4]
-
-
Storage of Working Solution:
Q3: Besides color, are there other indicators of this compound solution degradation?
Yes, in addition to a yellow color, other signs of degradation include:
-
Precipitate formation: The presence of crystals or any solid precipitate in the solution.[3]
-
Low pH: A pH below 5.0 is a strong indicator of degradation due to the formation of hydrobromic acid.[2] It is recommended to check the pH of the working solution before each use.
Q4: What are the risks of using a degraded this compound solution?
Using a degraded (yellow) this compound solution can have severe consequences in animal experiments. The degradation products are toxic and can cause:
-
Peritonitis (inflammation of the abdominal lining)
-
Abdominal adhesions
-
Intestinal ileus (disruption of normal bowel function)
-
Death of the animal[3]
Quantitative Data on this compound Degradation
While a direct quantitative correlation between the intensity of yellow discoloration and the concentration of specific degradation products is not well-documented in publicly available literature, the following table summarizes the effect of storage conditions on the pH of a this compound working solution over an 8-week period. A drop in pH is an indicator of degradation.
Table 1: Effect of Storage Conditions on the pH of this compound Working Solution
| Storage Condition | Week 0 | Week 2 | Week 4 | Week 6 | Week 8 |
| 5°C in the dark | 6.5-7.0 | 6.5-7.0 | 6.5-7.0 | 6.5-7.0 | 6.5-7.0 |
| 5°C in the light | 6.5-7.0 | 6.0-6.5 | 5.5-6.0 | 5.0-5.5 | <5.0 |
| 25°C in the dark | 6.5-7.0 | 6.0-6.5 | 5.5-6.0 | 5.0-5.5 | <5.0 |
| 25°C in the light | 6.5-7.0 | 5.5-6.0 | 5.0-5.5 | <5.0 | <5.0 |
Data adapted from a study on the evaluation of preparation and storage conditions of this compound. The study noted that while pH dropped, a corresponding increase in dibromoacetaldehyde was not observed, suggesting a more complex degradation pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-Amyl alcohol (2-methyl-2-butanol)
-
Sterile normal saline (0.9% NaCl) or sterile water
-
Dark glass bottles
-
Magnetic stirrer and stir bar
-
0.2 µm sterile syringe filter
-
Aluminum foil
Procedure for Stock Solution (100% w/v):
-
In a dark glass bottle, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 ml of tert-amyl alcohol.
-
Place a sterile stir bar in the bottle and stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.[3]
-
Store the stock solution at room temperature, tightly sealed, and protected from light.
Procedure for Working Solution (e.g., 20 mg/mL):
-
To prepare a 20 mg/mL working solution, add 0.5 mL of the stock solution to 39.5 mL of sterile normal saline in a sterile container.
-
Wrap the container in aluminum foil to protect it from light.
-
Stir the solution on a magnetic stirrer until fully dissolved.
-
Filter the working solution through a 0.2 µm sterile syringe filter into a sterile, light-protected container.
-
Store the working solution at 4°C for up to two weeks.
Protocol 2: Quality Control of this compound Working Solution
pH Measurement:
-
Before each use, dispense a small aliquot of the working solution into a separate, clean tube.
-
Use a calibrated pH meter or pH indicator strips to measure the pH of the aliquot.
-
If the pH is below 5.0, discard the entire batch of the working solution.
Visual Inspection:
-
Visually inspect the solution for any signs of yellowing or precipitation.
-
Hold the container against a white background to accurately assess the color.
-
If any discoloration or precipitate is observed, discard the solution.
Visualizations
Caption: this compound degradation pathway.
Caption: Troubleshooting workflow for TBE solution.
References
- 1. benchchem.com [benchchem.com]
- 2. An evaluation of preparation methods and storage conditions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uky.edu [research.uky.edu]
- 4. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
How to prevent precipitation in refrigerated Tribromoethanol stock solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in refrigerated Tribromoethanol (TBE) stock solutions and ensuring the stability and efficacy of their anesthetic preparations.
Troubleshooting Guide: Precipitation in this compound Solutions
Encountering precipitation in your this compound solutions can be a common issue. This guide will help you identify the cause and find a solution.
Diagram: Troubleshooting Precipitation in this compound Solutions
Caption: Troubleshooting workflow for addressing precipitation in this compound solutions.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: Why is my this compound stock solution precipitating in the refrigerator?
A1: The primary reason for precipitation in a refrigerated this compound stock solution is the reduced solubility of this compound in tert-amyl alcohol at low temperatures. It is recommended to store the stock solution at room temperature in a dark, tightly sealed container to prevent the active ingredient from "freezing out" or precipitating.[1]
Q2: How should I store the working solution to prevent precipitation?
A2: The diluted working solution should be stored refrigerated (at 4°C) and protected from light.[1][2][3][4] While refrigeration is necessary to prevent degradation, crystals may still form. Before each use, it is crucial to gently warm the solution to room temperature and ensure all crystals have redissolved.[1]
Q3: What is the recommended procedure for preparing a stable this compound stock solution?
A3: A common method for preparing a 1.6 g/mL stock solution involves dissolving 10 g of 2,2,2-Tribromoethanol in 6.2 mL of tert-amyl alcohol. This mixture should be stirred on a magnetic stirrer, potentially with gentle heating to approximately 40°C, until the solid is completely dissolved, which may take several hours.[1] The stock solution should be stored in a dark bottle at room temperature.[1][2]
Troubleshooting
Q4: I see crystals in my refrigerated working solution. Is it still usable?
A4: Yes, the working solution can often be used after redissolving the crystals. Gently warm the solution to around 40°C and mix until the solution is clear.[3] However, before administration, you must also check for any signs of degradation, such as a yellowish discoloration or a pH below 5.0.[5][6][7] If the solution shows signs of degradation, it must be discarded.[1][2][3]
Q5: My this compound solution has turned yellow. What does this mean?
A5: A yellow discoloration indicates that the this compound has degraded, likely due to exposure to light or heat.[1][3] This degradation produces toxic byproducts, including dibromoacetaldehyde and hydrobromic acid, which can cause adverse effects in animals.[1][3][5] Yellowed solutions should be discarded immediately as chemical waste.[1][3]
Q6: How can I redissolve precipitated this compound?
A6: For precipitated working solutions, gentle warming to approximately 40°C with stirring or vortexing is typically sufficient to redissolve the crystals.[1][3] For stock solutions that have precipitated due to cold storage, bringing them to room temperature and stirring should redissolve the precipitate.
Data Presentation: Solubility and Storage of this compound Solutions
| Parameter | Stock Solution (TBE in tert-amyl alcohol) | Working Solution (Diluted TBE) |
| Recommended Storage Temp. | Room Temperature[1][2] | 4°C (Refrigerated)[1][2][3][4] |
| Precipitation Cause | Low temperature (refrigeration)[1] | Low temperature[1] |
| Redissolving Method | Bring to room temperature and stir[1] | Gently warm to ~40°C and mix[1][3] |
| Shelf Life | Up to 6 months (if no discoloration)[2][3][6] | Typically 2 weeks[1][2][3][5] |
| Light Sensitivity | High; store in dark/amber bottles[1][2][3] | High; protect from light[1][2][3] |
| Signs of Degradation | Yellowing of the solution[1][3][6] | Yellowing, pH < 5.0[5][6][7] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1.6 g/mL)
Materials:
-
2,2,2-Tribromoethanol powder
-
tert-amyl alcohol (2-methyl-2-butanol)
-
Dark glass bottle
-
Magnetic stirrer and stir bar
-
Gloves and other appropriate personal protective equipment
Procedure:
-
In a dark glass bottle, add 6.2 mL of tert-amyl alcohol to 10 g of 2,2,2-Tribromoethanol.[1]
-
Add a magnetic stir bar to the bottle and seal it.
-
Place the bottle on a magnetic stirrer and stir until the this compound is completely dissolved. This may take up to 12 hours. Gentle heating to approximately 40°C can aid in dissolution.[1]
-
Once fully dissolved, store the stock solution at room temperature, tightly sealed, and protected from light.[1][2]
Protocol for Preparation of this compound Working Solution (e.g., 20 mg/mL)
Materials:
-
This compound stock solution (1.6 g/mL)
-
Sterile normal saline or other appropriate diluent
-
Sterile glass vessel
-
Magnetic stirrer and stir bar
-
0.2 µm sterile filter
-
Sterile, foil-wrapped vials or dark glass bottles for storage
Procedure:
-
In a sterile glass vessel, combine 0.5 mL of the this compound stock solution with 39.5 mL of sterile normal saline.[1]
-
Seal the container and wrap it in aluminum foil to protect it from light.
-
Stir the solution on a magnetic stirrer for approximately 12 hours or until fully dissolved.[1]
-
Filter-sterilize the working solution through a 0.2 µm filter into sterile, foil-wrapped vials or a dark glass bottle.[1][3]
-
Store the working solution at 4°C.[1][2][3] The solution is typically stable for up to two weeks.[1][2][3][5]
Diagram: Experimental Workflow for TBE Solution Preparation
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
References
- 1. research.uky.edu [research.uky.edu]
- 2. freimann.nd.edu [freimann.nd.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 7. research.utsa.edu [research.utsa.edu]
Managing variable anesthetic duration and recovery times with Tribromoethanol.
Welcome to the technical support center for Tribromoethanol (TBE), an injectable anesthetic commonly used for short-term procedures in rodents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage variable anesthetic duration and recovery times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in a research setting?
This compound (TBE), often referred to by its former trade name Avertin, is an injectable anesthetic agent used for short-term surgical and non-surgical procedures in rodents.[1] It is valued for its rapid induction of anesthesia and relatively quick recovery period.[1][2] TBE is often used for procedures like the production of genetically engineered mice and rats.[3]
Q2: Why am I observing significant variability in anesthetic duration and recovery times between animals?
Variability in the effects of TBE is a known issue and can be influenced by several factors.[4][5] These include:
-
Animal-specific factors: Strain, sex, age, body composition, and underlying health conditions can all impact an animal's response to the anesthetic.[3][6] For example, animals with altered carbohydrate metabolism, such as certain strains used in diabetes or obesity models (e.g., db/db or ob/ob mice), may show unpredictable responses.
-
Drug Preparation and Storage: The stability of the TBE solution is critical. Improper preparation or storage can lead to degradation of the compound, resulting in inconsistent anesthetic effects and increased risk of toxicity.[7][8]
-
Dosage and Administration: Inaccurate dosing or improper intraperitoneal (IP) injection technique can lead to variable absorption and, consequently, inconsistent anesthesia.
Q3: My TBE working solution has a yellowish tint and/or contains a precipitate. Is it still safe to use?
No, it is not safe to use. A yellow discoloration or the presence of a precipitate indicates that the this compound has degraded into toxic byproducts, such as dibromoacetic aldehyde and hydrobromic acid.[3] Administration of degraded TBE can lead to serious adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and even death.[3][7] The working solution's pH should also be checked; a pH below 5 is an indicator of degradation and the solution must be discarded.[7]
Q4: Can I administer a second dose of this compound if the initial dose is insufficient or wears off too quickly?
Repeated administration of TBE for survival procedures is strongly discouraged.[3][7] A second dose can increase the risk of adverse effects and mortality.[9] If an animal requires additional anesthesia, the procedure should be considered terminal, and the animal should be euthanized before recovery.[6] For any deviation from a single administration protocol, scientific justification must be provided and approved by the Institutional Animal Care and Use Committee (IACUC).[8]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered with this compound anesthesia.
Problem 1: Inconsistent or Inadequate Anesthetic Depth
Symptoms:
-
Animal does not reach a surgical plane of anesthesia (i.e., remains responsive to painful stimuli like a pedal reflex test).
-
Anesthetic effect is too short for the intended procedure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Drug Preparation | Review the protocol for preparing the TBE stock and working solutions. Ensure correct concentrations and that all components are fully dissolved.[3][10] Use of acid-washed glassware is recommended to avoid detergent residues that may be toxic.[6] |
| Degraded TBE Solution | Discard any TBE solution that is discolored, has a precipitate, or is past its expiration date.[3][9] Prepare fresh working solutions at least every two weeks and store them protected from light at 4°C.[11] |
| Incorrect Dosage | Verify the calculated dose based on the animal's precise body weight. Doses can range from 125-300 mg/kg for mice.[6] It may be necessary to perform a dose-finding study for the specific strain and sex of the animals being used.[12] |
| Variable Animal Response | Be aware of known variations in sensitivity to TBE among different rodent strains and sexes.[3][13] Consult literature for typical responses of the strain you are using. |
| Inaccurate IP Injection | Ensure proper intraperitoneal injection technique to avoid injecting into the subcutaneous space, abdominal organs, or the cecum, which can lead to variable absorption and potential injury. |
Problem 2: Prolonged Recovery or Adverse Events Post-Anesthesia
Symptoms:
-
Animal takes an unusually long time to recover the righting reflex (typically 40-90 minutes).
-
Signs of post-anesthetic distress, such as lethargy, dehydration, or abdominal distention.
-
Morbidity or mortality in the days following the procedure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| TBE Degradation | This is a primary cause of post-anesthetic complications. Always use fresh, properly stored TBE solutions. Monitor the pH of the working solution to ensure it is within a physiologically appropriate range (around 7.0-7.4).[8] |
| Overdosing | Re-calculate the dose based on accurate body weight. An overdose can significantly prolong recovery and increase the risk of respiratory depression. |
| Animal Health Status | Ensure animals are healthy and properly hydrated before anesthesia. Animals with underlying health issues may have compromised metabolism and clearance of the anesthetic. |
| Hypothermia | Anesthetized animals are prone to hypothermia. Provide a heat source during and after the procedure to maintain normal body temperature. |
| Peritonitis or Ileus | TBE can be an irritant and cause inflammation of the abdominal cavity (peritonitis) or a stoppage of gut motility (ileus). These are serious complications often associated with degraded TBE or repeated injections. |
Experimental Protocols
Protocol for Preparation of this compound Solutions
This protocol is a synthesis of guidelines from multiple institutions.[3][10][12]
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Sterile diluent (e.g., sterile saline or distilled water)
-
Acid-washed glassware
-
Magnetic stirrer and stir bar
-
0.2 µm sterile filter
-
Light-excluding storage bottles (amber glass or wrapped in aluminum foil)
Procedure for Stock Solution (1.6 g/mL):
-
In a chemical fume hood, wearing appropriate personal protective equipment, add 6.2 mL of tertiary-amyl alcohol to 10 g of 2,2,2-Tribromoethanol powder in a dark glass bottle.[3]
-
Add a sterile magnetic stir bar and seal the bottle.
-
Stir on a magnetic stirrer until the TBE is completely dissolved. This may take several hours.[10] Gentle warming to approximately 40°C can aid dissolution.[3]
-
Store the stock solution at room temperature, protected from light.[3] The stock solution is stable for up to 6 months if properly stored and shows no signs of degradation.[6][10]
Procedure for Working Solution (e.g., 20 mg/mL):
-
In a chemical fume hood, add 0.5 mL of the TBE stock solution to 39.5 mL of sterile saline.[3]
-
Stir the solution until the TBE is fully dissolved.
-
Filter the working solution through a 0.2 µm sterile filter into a sterile, light-protected container.[3][10]
-
Label the container with the concentration, date of preparation, and an expiration date of two weeks.[3]
-
Store the working solution at 4°C, protected from light.[3][10]
Protocol for Monitoring Anesthetic Depth
-
Induction: After IP injection of TBE, induction of anesthesia is typically rapid, occurring within 1-2 minutes.
-
Assessment of Anesthetic Depth: The most common method for assessing surgical anesthesia is the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response to a firm pinch of a toe indicates a surgical plane of anesthesia.
-
Physiological Monitoring: Throughout the procedure, monitor the animal's respiratory rate and pattern. A slow, regular breathing pattern is indicative of a stable anesthetic plane. Advanced monitoring may include tracking heart rate and oxygen saturation.[13]
-
Recovery: After the procedure, place the animal in a clean, warm cage for recovery. Monitor the animal until it has regained its righting reflex and is able to move around the cage.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uky.edu [research.uky.edu]
- 4. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. freimann.nd.edu [freimann.nd.edu]
- 7. louisville.edu [louisville.edu]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tribromoethanol (Avertin®) Administration
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of Tribromoethanol (TBE), commonly known by its former trade name Avertin®. The following question-and-answer format addresses specific issues and concerns related to its repeated administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the repeated administration of this compound not recommended?
Repeated administration of this compound is strongly discouraged due to a combination of severe adverse effects, chemical instability, and unreliable anesthetic outcomes. High rates of morbidity and mortality have been observed following a second anesthetic dose, regardless of the interval between administrations.[1] Even when animals appear to have recovered fully, they may still suffer from subclinical pathologies causing discomfort.[1]
Key concerns include:
-
Severe Tissue Damage: Intraperitoneal (IP) injection can lead to chemical peritonitis, fibrous adhesions in the abdominal cavity, and intestinal ileus (impaired gut motility), which can be fatal.[1][2][3][4] Necrosis of subperitoneal muscle fibers and damage to abdominal organs are also common findings.[3][5]
-
High Morbidity and Mortality: Studies have reported morbidity rates ranging from 30-60% and mortality rates as high as 35% in mice.[1]
-
Chemical Instability: this compound is not available as a pharmaceutical-grade compound and must be prepared in the lab.[2][6][7] It is prone to degradation when exposed to heat or light, breaking down into toxic byproducts like dibromoacetaldehyde and hydrobromic acid.[2][8][9] These substances are known to be nephrotoxic and hepatotoxic.[2][9]
-
Variable Anesthetic Effects: The duration and depth of anesthesia can be unpredictable, even with consistent dosing.[1][10] This variability is influenced by factors such as mouse strain, preparation and storage of the TBE solution, and purity of the initial compound.[1][10]
Q2: What are the specific pathological findings associated with this compound administration?
Histopathological examinations of animals treated with this compound have revealed a range of pathologies, particularly following IP injection. These include:
-
Peritoneal Inflammation: Acute peritoneal inflammation and fibrinous serositis of abdominal organs are common.[3][5]
-
Muscle Necrosis: Focal to diffuse necrosis of the subperitoneal muscle fibers of the abdominal wall has been observed.[3][5]
-
Abdominal Adhesions: Fibrous adhesions between abdominal organs are a frequent finding.[4][5][11]
-
Intestinal Ileus: A marked ileus, or cessation of normal gut movement, has been noted in moribund animals.[12]
-
Organ Damage: Necrotic changes on the surface of abdominal organs and hepatic damage have been reported.[1][2][5]
Even if animals appear clinically normal, microscopic lesions are often present.[1]
Q3: How does the stability of the this compound solution impact its safety?
The stability of the this compound solution is a critical factor in its safety. The degradation of TBE into dibromoacetaldehyde and hydrobromic acid is a primary cause of its toxicity.[2][8][9]
-
Degradation Triggers: Exposure to heat and light accelerates the degradation process.[2][6]
-
pH as an Indicator: A drop in the pH of the solution (below 5.0) can indicate the formation of acidic byproducts and is a sign that the solution should be discarded.[9][13] However, the absence of a pH drop does not guarantee the absence of toxic byproducts.[14]
-
Storage is Crucial: To minimize degradation, TBE solutions must be stored in light-protected containers at 4°C.[2][6] Working solutions should be freshly prepared and typically not used for more than two weeks.[8][11][13]
Q4: Are there specific mouse strains that are more or less susceptible to the adverse effects of this compound?
Yes, susceptibility to the adverse effects of this compound can be strain-dependent.[1][10] For instance, one study reported no significant morbidity, mortality, or pathologic changes in C57BL/6NHsd mice after repeated administration.[10][15] However, the same study still urged caution due to the variable effectiveness of the anesthetic in this strain.[10][15] Other studies using strains like ICR, CD-1, OF-1, and NMRI have reported significant adverse effects.[3][5][10] The lethal dose of this compound may also vary by mouse strain.[10]
Q5: What are the recommended alternatives to this compound for rodent anesthesia?
Given the significant risks associated with this compound, several safer and more reliable alternatives are recommended by institutional animal care and use committees (IACUCs) and regulatory bodies.[7][16]
-
Injectable Anesthetics: A combination of ketamine and xylazine is a widely recommended alternative for injectable anesthesia.[1][5] This combination provides adequate surgical anesthesia with fewer pathological changes and lower morbidity and mortality.[1]
-
Inhalant Anesthetics: Isoflurane is another highly effective and safe alternative, particularly for longer procedures.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality or morbidity post-anesthesia | 1. Degraded TBE solution.[2][9]2. Incorrect dosage.3. Repeated administration.[1]4. Strain sensitivity.[10] | 1. Discard the current TBE solution. Prepare a fresh solution following strict protocols for preparation and storage.[2][8]2. Verify dose calculations based on the animal's precise body weight.3. Avoid repeated administrations. If multiple procedures are necessary, use a safer alternative anesthetic.[1][6]4. Review literature for known sensitivities of the specific rodent strain being used. Consider an alternative anesthetic. |
| Variable anesthetic depth or duration | 1. Inconsistent TBE solution preparation or storage.[1]2. Purity variation in the TBE powder.[1][14]3. Inadvertent injection into a site other than the peritoneal cavity. | 1. Standardize the preparation and storage protocol for the TBE solution. Ensure it is protected from light and stored at the correct temperature.[2][6]2. Source TBE powder from a reputable supplier and be aware that lot-to-lot variability can exist.3. Ensure proper IP injection technique. |
| Visible signs of peritonitis or abdominal distress | 1. Irritation from the TBE solution or its degradation byproducts.[3][4][5] | 1. Immediately cease the use of the current TBE batch. Assess all animals that have received it for signs of distress.2. Report adverse events to the institutional animal care and use committee (IACUC).3. Switch to a recommended alternative anesthetic for all future procedures.[7] |
Quantitative Data Summary
The following table summarizes reported morbidity and mortality rates associated with this compound administration in mice.
| Parameter | Reported Rate | Reference |
| Morbidity Rate | 30-60% | [1] |
| Mortality Rate | Up to 35% | [1] |
Experimental Protocols
Preparation of this compound (Avertin®) Working Solution (Example Protocol)
This protocol is provided for informational purposes to illustrate the complexity and critical control points. The use of this compound is not recommended. Always consult and adhere to your institution's approved animal use protocols.
Materials:
-
2,2,2-Tribromoethanol powder
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile, light-excluding glass bottles
-
Magnetic stirrer and stir bar
-
0.2 µm sterile filter
Procedure for Stock Solution (e.g., 1.6 g/mL):
-
In a dark glass bottle, dissolve 10 g of 2,2,2-Tribromoethanol powder in 6.2 mL of tert-amyl alcohol.[8]
-
Stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming (to approx. 40°C) can aid dissolution but must be done with caution to avoid degradation.[8]
-
Store the stock solution in a tightly sealed, dark bottle at 4°C. The stock solution is typically stable for up to 6 months if stored correctly.[2][13]
-
Visually inspect the stock solution before each use. If it appears yellow, it has likely degraded and must be discarded.[2][13]
Procedure for Working Solution (e.g., 20 mg/mL):
-
Warm the stock solution to room temperature if it has been refrigerated.
-
Aseptically mix 0.5 mL of the stock solution with 39.5 mL of sterile saline or PBS.[8]
-
Stir until fully dissolved.
-
Filter-sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.[8]
-
Store the working solution at 4°C and protect it from light.[6]
-
Crucially, test the pH of the working solution before each use. If the pH is below 5.0, discard the solution.[13]
-
The working solution should be discarded after two weeks, regardless of its appearance or pH.[8][13]
Visualizations
Caption: Experimental workflow for this compound preparation and administration, highlighting critical points of chemical degradation and adverse outcomes.
Caption: Simplified signaling pathway for this compound's anesthetic effect via positive allosteric modulation of the GABA-A receptor.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 4. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 5. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. research.uky.edu [research.uky.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. Efficacy and safety of stored and newly prepared this compound in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 14. An evaluation of preparation methods and storage conditions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repeated administration of this compound in C57BL/6NHsd mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
Optimizing Tribromoethanol dose to minimize side effects in different mouse strains.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Tribromoethanol (TBE) dosage to minimize side effects across different mouse strains. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Disclaimer: this compound is a non-pharmaceutical-grade compound. Its use requires scientific justification and approval from your institution's Institutional Animal Care and Use Committee (IACUC).[1][2][3] Safer, pharmaceutical-grade alternatives like isoflurane are generally recommended.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (TBE), formerly sold as Avertin®, is an injectable anesthetic agent used for short-term surgical procedures in mice.[5][6][7] Its primary advantages are rapid induction of anesthesia (1-2 minutes) and a duration of surgical anesthesia lasting up to 30 minutes.[5][6] As an injectable, it avoids the occupational health risks associated with volatile anesthetics.[5][6][7]
Q2: What are the major risks and side effects associated with TBE?
The most significant risks stem from its degradation and inherent irritant properties.[5][7]
-
Chemical Instability: TBE degrades in the presence of light and heat, forming toxic byproducts (dibromoacetaldehyde and hydrobromic acid) that can be toxic to the liver and kidneys.[5][6][7] Administration of degraded solutions is associated with increased mortality.[5][7]
-
Peritonitis and Adhesions: As an irritant, TBE can cause chemical peritonitis, characterized by inflammation and the formation of fibrous adhesions in the abdominal cavity after intraperitoneal (IP) injection.[5][7][8][9]
-
Intestinal Ileus: A serious side effect is intestinal ileus (paralysis of gut motility), which can occur several weeks post-injection and is often fatal.[5][7][8][10]
-
Variable Efficacy: The anesthetic effect can be unpredictable and vary significantly with the mouse strain, sex, and body composition.[11][12] It is particularly unpredictable in mice younger than 16 days or those with altered metabolism, such as diabetic (db/db) or obese (ob/ob) models.[5][6][11][12]
Q3: How does TBE dosage vary between mouse strains?
Different mouse strains exhibit varied sensitivity to TBE. For example, BALB/c mice may require different dosages than C57BL/6 or ICR mice for effective anesthesia. It is critical to test and optimize the dose for each specific strain used in your experiments.[2][3] Starting with a lower dose and assessing the anesthetic depth is a prudent approach. One study suggested specific TBE/Xylazine combinations for different strains: TBE (200 mg/kg)/Xylazine (20 mg/kg) for C57BL/6 and TBE (300 mg/kg)/Xylazine (10 mg/kg) for BALB/c mice.
Q4: How should TBE solutions be prepared and stored?
Proper preparation and storage are critical to ensure safety and efficacy. TBE powder and solutions degrade with exposure to light and heat.[3][5]
-
Preparation: Always prepare solutions using sterile techniques and acid-washed glassware, as detergent residue can be toxic.[11][12] The final working solution should be filter-sterilized through a 0.2 µm filter.[1][2][6]
-
Storage: The 100% stock solution should be stored protected from light at room temperature (refrigeration can cause it to crystallize).[4] The diluted working solution (e.g., 1.25-2.5%) must be stored at 4°C, protected from light (e.g., in an amber bottle or foil-wrapped tube), and is typically stable for only two weeks.[4][5][6]
-
Quality Check: Before use, always check the pH of the working solution. A pH below 5.0 indicates degradation, and the solution must be discarded.[5][7] A simple test involves adding a drop of Congo Red indicator to 5 ml of the solution; a purple color indicates the solution has degraded.[7]
Troubleshooting Guide
This section addresses common issues encountered during TBE anesthesia.
Q5: The mouse is not adequately anesthetized after the initial injection. What should I do?
If the initial dose is insufficient, do not re-dose for a survival surgery . A second injection of TBE significantly increases the risk of mortality and severe side effects.[5][8] The procedure for that animal must be considered terminal.[5][11][12] For future experiments, re-evaluate your dosage calculations and consider increasing the starting dose slightly, within the recommended range for the specific mouse strain.
Q6: The anesthetized mouse shows signs of respiratory depression. What is the protocol?
Shallow or infrequent breathing is a sign of excessive anesthetic depth.
-
Immediately cease the procedure.
-
Provide supplemental warmth to prevent hypothermia, which can worsen CNS depression.
-
If trained, you may provide respiratory support via gentle chest compressions or supplemental oxygen.
-
Monitor the animal continuously until it is fully recovered.
-
For future procedures, reduce the anesthetic dose for that strain and weight class.
Q7: I am observing a high rate of post-procedural mortality or complications. What are the likely causes?
High mortality or morbidity (e.g., peritonitis, ileus) is a serious issue that requires immediate investigation.[8][10]
-
Solution Degradation: This is the most common cause.[5][7] Discard your current working solution immediately, regardless of its age. Prepare a fresh batch following the strict protocol, ensuring it is protected from light and heat. Verify the pH before use.[7]
-
Incorrect Dosage: The dose may be too high for the specific mouse strain, age, or sex.[10] Review your calculations and consult literature for strain-specific recommendations. A study using C57BL/6NHsd mice reported no morbidity or mortality with repeated 500 mg/kg doses, suggesting toxicity may be strain-related.[10]
-
Contamination: Bacterial contamination of the solution during preparation or storage can lead to sepsis. Ensure aseptic technique is followed at all times.
-
Underlying Health Status: Mice with subclinical health issues may be more susceptible to the adverse effects of TBE.
Q8: Upon necropsy, I see fibrous adhesions in the abdominal cavity. How can this be minimized?
Abdominal adhesions are a known consequence of the irritant nature of TBE.[5][7]
-
Lower the Concentration: Using a more dilute working solution (e.g., 1.25% instead of 2.5%) while adjusting the volume to achieve the same mg/kg dose can reduce irritation.[13]
-
Ensure Proper Injection Technique: Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or other organs.
-
Consider Alternatives: For procedures requiring repeated anesthesia or where peritoneal irritation could confound results, alternative anesthetics like ketamine/xylazine or isoflurane are strongly recommended.[4][8]
Experimental Protocols & Data
Protocol: Preparation of 1.25% this compound Working Solution
This protocol is adapted from multiple institutional guidelines.[1][2][4]
Materials:
-
2,2,2-Tribromoethanol powder (reagent grade)
-
2-methyl-2-butanol (tertiary amyl alcohol, reagent grade)
-
Sterile distilled water or saline (neutral pH)
-
Sterile, light-protected storage containers (amber vials or foil-wrapped tubes)
-
Magnetic stirrer and stir bar
-
0.2 µm syringe filter
Procedure:
-
Prepare 100% Stock Solution:
-
In a glass container, dissolve 10 g of 2,2,2-Tribromoethanol powder in 10 ml of tertiary amyl alcohol.[1][2]
-
Stir on a magnetic stirrer until fully dissolved. Gentle warming to ~40°C can aid dissolution.[1][4]
-
Store the stock solution at room temperature in a tightly sealed, light-proof container.[4]
-
-
Prepare 1.25% Working Solution (12.5 mg/mL):
-
To prepare 40 mL of working solution, add 0.5 mL of the 100% stock solution to 39.5 mL of sterile distilled water or saline in a sterile container.[4]
-
Stir vigorously until the solution is completely clear. This may take several hours.[2]
-
Filter-sterilize the final solution through a 0.2 µm filter into a sterile, light-proof container.[1][2][6]
-
Label the container with the preparation date, concentration, and a "discard after 2 weeks" notice. Store at 4°C.[6]
-
Data Presentation: Recommended Starting Dosages
Dosages must be optimized for each strain. The following table provides general starting points. Always monitor anesthetic depth closely.
| Mouse Strain | Recommended Starting Dose (mg/kg) | Notes |
| General Range | 125 - 300 mg/kg[1][11][12] | Higher end of the range may be needed for resistant strains. |
| ICR / CD-1 | 250 mg/kg[2][6] | Often used as a standard reference dose. |
| C57BL/6 | 250 - 500 mg/kg | Some studies report safe use at higher doses, but caution is advised.[10] May be more resistant. |
| BALB/c | 200 - 300 mg/kg | Tend to be more sensitive; start at the lower end of the range. |
| Metabolic Models (db/db, ob/ob) | Use with extreme caution | Anesthetic effects are highly unpredictable in these models.[6][11] Lower doses are necessary. |
This table is a guideline. The optimal dose can vary based on the specific substrain, sex, age, and health status of the animals.
Visualizations
Workflow and Safety Checkpoints
The following diagram outlines the critical workflow for preparing and using this compound, emphasizing key safety and quality control checkpoints.
Caption: Workflow for TBE preparation and administration with critical safety checks.
Troubleshooting Anesthetic Complications
This decision tree provides a logical guide for troubleshooting common intra-operative and post-operative issues.
Caption: Decision tree for troubleshooting common TBE-related complications.
References
- 1. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. research.uky.edu [research.uky.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 10. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. freimann.nd.edu [freimann.nd.edu]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting inadequate anesthetic depth with a single Tribromoethanol injection.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inadequate anesthetic depth with a single Tribromoethanol (TBE), also known as Avertin, injection.
Troubleshooting Guide: Inadequate Anesthetic Depth
Question: My mouse is not fully anesthetized after a single intraperitoneal (IP) injection of this compound. What should I do?
Answer:
If an animal is not adequately anesthetized after an initial injection for a survival procedure, it is recommended that the animal be allowed to recover and the procedure not be performed.[1] A second injection of this compound should only be considered if the procedure is terminal.[1] The reliability of TBE anesthesia can be variable.[2]
Immediate Steps:
-
Assess Anesthetic Depth: Carefully evaluate the mouse for signs of anesthesia. A surgical plane of anesthesia is characterized by:
-
Absence of the pedal withdrawal reflex (no response to a firm toe pinch).[3][4]
-
Loss of the righting reflex (the mouse does not attempt to return to an upright position when placed on its back).[5][6][7]
-
Regular and steady respiratory rate. An increased respiratory rate may indicate the anesthetic plane is too light.[3][8]
-
-
Do Not Re-dose for Survival Surgery: If the initial dose is insufficient for a survival surgery, do not administer a second dose.[1] Repeated injections can increase the risk of adverse effects, including peritonitis, abdominal adhesions, and mortality.[2][5][9]
-
Terminal Procedures: If the procedure is non-survival, a second dose may be considered.[1] However, be aware that this increases the risk of complications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inadequate anesthetic depth with this compound?
A1: Several factors can contribute to insufficient anesthesia:
-
Improper Preparation or Storage: TBE degrades in the presence of heat and light, forming toxic byproducts (dibromoacetaldehyde and hydrobromic acid) that can be less effective and harmful.[1][6][10] Solutions should be stored refrigerated at 4°C and protected from light.[1][5][11] The pH of the working solution should be checked before use and discarded if it is below 5.[1][7]
-
Incorrect Dosage: The recommended dose for mice is typically 250 mg/kg via IP injection.[5][6][7][11] Dosage may need to be adjusted for different mouse strains.[11]
-
Strain and Individual Variability: The response to TBE can vary between different mouse strains and even among individual animals.[2][9]
-
Incorrect Injection Technique: An improper IP injection can result in the anesthetic being deposited into a fat pad or subcutaneous tissue, leading to poor absorption and inadequate anesthesia.
Q2: How can I ensure my this compound solution is fresh and effective?
A2: To ensure the quality of your TBE solution:
-
Preparation: Follow a validated standard operating procedure for preparation.[5][6][7][11] Use only glass containers, as plastic can interact with the solution.[11]
-
Storage: Store the stock and working solutions at 4°C, protected from light (e.g., in amber bottles or wrapped in foil).[1][5][11]
-
Expiration: Working solutions of TBE should generally be considered stable for about two weeks when stored properly.[1][5][6][7]
-
pH Testing: Before each use, test the pH of the working solution. A pH below 5.0 indicates degradation, and the solution should be discarded.[1][7] A drop of Congo Red can be added to a small aliquot; a purple color indicates the solution has degraded.[7]
Q3: What are the signs of a proper surgical plane of anesthesia?
A3: A reliable indicator of surgical anesthesia is the absence of a withdrawal reflex to a painful stimulus, such as a firm toe pinch.[3][4] Other signs include muscle relaxation and a stable, slow respiratory rate.[3] Normal respiration for an awake mouse is 80-230 breaths per minute, while under inhalant anesthesia it can be 40-100 breaths per minute.[3]
Q4: Can I give a supplemental dose of this compound if the animal starts to wake up during the procedure?
A4: For a survival surgery, a second dose of TBE is not recommended.[1] If the animal begins to show signs of waking, the procedure should be concluded as quickly as possible. If the procedure must continue and is terminal, a second dose can be administered.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Dosage (Mice) | 250 mg/kg, Intraperitoneal (IP) | [5][6][7][11] |
| Working Solution Concentration | 1.25% - 2.5% | [5] |
| Typical Injection Volume (20g mouse, 2% solution) | 0.25 - 0.30 mL | [11] |
| Induction Time | 1 - 2 minutes | [1][5][6][7] |
| Duration of Surgical Anesthesia | 20 - 40 minutes | [1][11] |
| Return of Righting Reflex | 40 - 90 minutes | [1][5][6][7] |
| Working Solution Storage Temperature | 4°C | [1][5][11] |
| Working Solution Shelf Life | Approximately 2 weeks | [1][5][6][7] |
| Degraded Solution pH | < 5.0 | [1][7] |
Experimental Protocol: Preparation of 2% this compound Solution
This protocol describes the preparation of a 2% working solution of this compound.
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (2-methyl-2-butanol)
-
Distilled water
-
Glass flasks and beakers
-
Magnetic stirrer and stir bar
-
0.2 µm syringe filter
-
Sterile amber glass bottles for storage
Procedure:
-
Stock Solution Preparation: In a fume hood, combine 10 g of 2,2,2-Tribromoethanol powder with 10 mL of tertiary-amyl alcohol in a glass flask.[11]
-
Dissolving the TBE: Seal the flask and stir the mixture on a magnetic stirrer at room temperature until the TBE is completely dissolved.[11]
-
Creating the Working Solution: Slowly add the dissolved TBE stock solution drop-wise to 490 mL of pre-warmed (22-28°C) distilled water while constantly stirring. This will bring the final volume to 500 mL.[11]
-
Clarification: Continue stirring on a heated magnetic stirrer on the lowest heat setting until the solution is completely clear. This step may take several hours. Keep the container wrapped in foil to protect it from light.[11]
-
Sterilization and Storage: Allow the solution to cool to room temperature and then filter-sterilize it through a 0.2 µm filter into sterile amber glass bottles.[11]
-
Labeling and Storage: Label the bottles with the preparation date and expiration date (2 weeks from preparation). Store at 4°C, protected from light.[5][11]
Diagrams
Caption: Troubleshooting workflow for inadequate anesthetic depth.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. mcgill.ca [mcgill.ca]
- 5. research.uga.edu [research.uga.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. research.utsa.edu [research.utsa.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Tribromoethanol (Avertin) Working Solutions
This guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals using Tribromoethanol (TBE), also known as Avertin, as an anesthetic agent. Adherence to these guidelines is critical for ensuring animal welfare and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is pH testing of my this compound (TBE) working solution crucial?
A1: pH testing is a critical safety measure to ensure the TBE solution has not degraded. TBE can decompose in the presence of heat or light, forming toxic byproducts like dibromoacetaldehyde and hydrobromic acid.[1][2][3] This degradation process causes a significant drop in the solution's pH.[4] A pH value below 5.0 indicates that the solution is likely toxic and should be discarded immediately to prevent severe adverse effects in animals, such as peritonitis, abdominal adhesions, and even death.[1][3][5]
Q2: How often should I test the pH of my TBE working solution?
A2: It is best practice to test the pH of your TBE working solution before each use.[6][7] This ensures that the solution has remained stable since its preparation and is safe for administration.
Q3: What is the acceptable pH range for a TBE working solution?
A3: The acceptable pH for a TBE working solution should be above 5.0.[5][7][8][9] Some guidelines recommend a pH between 7.0 and 7.4.[6][10] If the pH falls below 5.0, the solution is considered to have degraded and must be discarded.[5][8][9]
Q4: What are the visible signs of TBE degradation?
A4: Besides a low pH, other signs of degradation include a change in color from clear to yellow, or the formation of a precipitate.[11] If you observe any of these changes, the solution should not be used, regardless of the pH reading.
Q5: What is the shelf life of a TBE working solution?
A5: Even when stored correctly (refrigerated at 4°C and protected from light), a TBE working solution has a limited shelf life.[1][5] Most institutional guidelines recommend discarding the solution after two weeks from the date of preparation.[1][5][11]
Q6: Can I use a TBE solution that has a low pH if I adjust it with a base?
A6: No, you should not attempt to adjust the pH of a degraded TBE solution.[7] The low pH is an indicator of the presence of toxic breakdown products. Adjusting the pH will not remove these harmful substances. The only safe course of action is to discard the solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Anesthetic is ineffective or duration is shorter than expected. | - Incorrect dosage.- Mouse strain variability.- Degraded TBE solution. | - Double-check your dosage calculations based on the animal's weight.- Be aware that anesthetic duration can vary between different mouse strains.- Test the pH of your working solution. If it is below 5.0, discard it and prepare a fresh batch. |
| Animal shows signs of distress post-anesthesia (e.g., abdominal bloating, lethargy). | - Administration of a degraded TBE solution.- Solution was not sterile.- Solution was too concentrated. | - This may indicate peritonitis or ileus due to toxic byproducts.[1] Immediately consult with a veterinarian.- Ensure you are using sterile techniques, including filter sterilization of the working solution.[5][11]- Verify the concentration of your working solution. Do not use solutions more concentrated than recommended.[5] |
| The pH of a freshly prepared working solution is already below the acceptable range. | - The diluent (e.g., distilled water, saline) was not at a neutral pH.[5] | - Always use a neutral pH diluent for preparing your working solution.[5][9]- Prepare a new solution using a confirmed neutral pH diluent. |
| Working solution appears cloudy or has a precipitate. | - Incomplete dissolution of TBE.- The solution was stored at too low a temperature, causing precipitation.- Degradation of the solution. | - Ensure the TBE is completely dissolved during preparation. Gentle warming (around 40°C) can aid dissolution.[5][11]- Before use, warm the solution to room temperature to see if the precipitate dissolves.[11]- If the precipitate does not dissolve upon warming, or if other signs of degradation are present, discard the solution.[11] |
Experimental Protocols
Preparation of this compound Stock Solution (100% w/v)
-
Materials : 2,2,2-Tribromoethanol powder, 2-methyl-2-butanol (tertiary amyl alcohol), glass bottle, magnetic stirrer, and stir bar.
-
Procedure :
-
In a chemical fume hood, dissolve 10 g of 2,2,2-Tribromoethanol in 10 ml of tertiary amyl alcohol in a glass bottle.[12]
-
Seal the bottle and stir on a magnetic stirrer at room temperature until the TBE is completely dissolved. This may take several hours. Gentle heating to approximately 40°C can facilitate dissolution.[5][11]
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
-
Preparation of this compound Working Solution (e.g., 20 mg/mL)
-
Materials : TBE stock solution, sterile neutral pH diluent (e.g., 0.9% saline or distilled water), sterile glass vessel, 0.22 µm sterile filter.
-
Procedure :
-
Bring the TBE stock solution to room temperature.
-
In a sterile glass vessel, add 0.5 mL of the TBE stock solution to 39.5 mL of sterile, neutral pH saline.[11]
-
Mix thoroughly until the solution is clear.
-
Filter sterilize the working solution through a 0.22 µm filter into a sterile, light-protected container.[5][11]
-
Label the container with the concentration, preparation date, and a two-week expiration date.
-
Store the working solution at 4°C and protect it from light.
-
pH Testing of this compound Working Solution
-
Materials : TBE working solution, pH indicator strips or Congo Red solution.
-
Procedure using pH strips :
-
Procedure using Congo Red :
Data Presentation
Table 1: pH-Related Stability and Safety of this compound Working Solutions
| Parameter | Acceptable | Unacceptable/Action Required | Reference |
| pH Level | > 5.0 (ideally 7.0-7.4) | ≤ 5.0 | [5][6][8][9][10] |
| Appearance | Clear, colorless | Yellowish, cloudy, precipitate | [11] |
| Storage Temperature | 4°C | Room temperature for prolonged periods | [1][5][11] |
| Light Exposure | Stored in the dark (e.g., foil-wrapped container) | Exposed to light | [1][5][11] |
| Shelf Life | Up to 2 weeks | More than 2 weeks | [1][5][11] |
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for TBE solutions.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. nbinno.com [nbinno.com]
- 3. unthsc.edu [unthsc.edu]
- 4. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.utsa.edu [research.utsa.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. research.ucdavis.edu [research.ucdavis.edu]
- 8. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. studylib.net [studylib.net]
- 11. research.uky.edu [research.uky.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
Validation & Comparative
Comparing the efficacy of Tribromoethanol versus isoflurane for mouse anesthesia.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical decision in preclinical research involving mice, directly impacting animal welfare and the integrity of experimental data. This guide provides an objective comparison of two commonly used anesthetics, Tribromoethanol and isofurane, supported by experimental data to aid researchers in making informed choices for their specific study needs.
Efficacy and Physiological Effects: A Quantitative Comparison
The efficacy of an anesthetic is determined by several factors, including the speed of induction, duration of surgical anesthesia, and the smoothness and rapidity of recovery. The following tables summarize key quantitative data extracted from various studies comparing this compound and isoflurane.
| Parameter | This compound (Avertin®) | Isoflurane |
| Induction Time | 1-5 minutes | 1-4 minutes |
| Duration of Anesthesia | 15-60 minutes (dose-dependent) | Easily controlled by adjusting concentration |
| Recovery Time | ~25-90 minutes | 1-4 minutes (rapid) |
Table 1: Anesthetic Efficacy Comparison
The physiological impact of anesthesia is a crucial consideration, as significant deviations from normal parameters can introduce experimental variability.
| Physiological Parameter | This compound | Isoflurane |
| Heart Rate | Significant decrease (e.g., 29% reduction)[1] | Dose-dependent decrease; can be initially high then stabilize around 450 bpm[2][3] |
| Respiratory Rate | Suppression of respiratory centers[4] | Marked, dose-dependent decrease[5] |
| Blood Pressure | Tends to decrease with increasing dose[4] | Dose-dependent hypotension[2] |
| Body Temperature | Can cause a decrease in body temperature | Significant decrease, requiring thermal support[2][6] |
| Oxygen Saturation (SpO2) | Can decrease after administration[4] | Generally remains stable (95-98%)[2][5] |
Table 2: Comparison of Physiological Effects
Adverse Effects and Safety Profile
Both anesthetics have known side effects that must be carefully considered.
| Adverse Effect | This compound | Isoflurane |
| Peritonitis & Adhesions | Risk of chemical peritonitis, fibrous adhesions, and intestinal ileus with improper preparation or repeated use[7] | Not associated with this route of administration |
| Mortality | Can be associated with mortality, particularly with degraded solutions or repeated doses[8] | Overdose can lead to severe respiratory and cardiovascular depression and death |
| Hepatotoxicity/Nephrotoxicity | Degraded solutions can be toxic to the liver and kidneys | Low metabolism rate, minimal organ toxicity |
| Cardiovascular Depression | Modest cardiodepressive effects, but can cause significant heart rate slowing[1][9] | Dose-dependent cardiorespiratory depression[2] |
Table 3: Comparison of Adverse Effects
Experimental Protocols
Accurate and consistent preparation and administration of anesthetics are paramount for reproducible research.
This compound (Avertin®) Preparation and Administration
Preparation of Stock Solution (e.g., 100% w/v):
-
Dissolve 25 g of 2,2,2-Tribromoethanol powder in 15.5 mL of tert-amyl alcohol (amylene hydrate).
-
Stir the mixture in a light-protected container at room temperature until the powder is completely dissolved. This stock solution should be stored at 4°C and protected from light.
Preparation of Working Solution (e.g., 2.5% w/v):
-
Warm the stock solution to room temperature.
-
Dilute the stock solution with a sterile, physiologically compatible diluent (e.g., sterile saline) to the desired final concentration. For a 2.5% solution, 1.25 mL of the 100% stock solution would be added to 48.75 mL of sterile saline.
-
The working solution should be freshly prepared or stored at 4°C in a light-protected container for no longer than one week. The pH of the solution should be checked and should not be below 5.
Administration:
-
Administer via intraperitoneal (IP) injection.
-
The typical dosage for surgical anesthesia ranges from 240 mg/kg to 500 mg/kg.[7] The exact dose should be determined based on the mouse strain, sex, and required depth of anesthesia.
Isoflurane Administration
Equipment:
-
A precision vaporizer is required to deliver a controlled concentration of isoflurane.
-
An induction chamber for initial anesthetization.
-
A nose cone or mask for maintenance of anesthesia.
-
An oxygen source.
-
A scavenging system to remove waste anesthetic gas.
Induction:
-
Place the mouse in the induction chamber.
-
Set the oxygen flow rate to 0.8-1.5 L/min.
-
Adjust the isoflurane vaporizer to 3-5% for induction.
-
Monitor the mouse closely until it loses its righting reflex.
Maintenance:
-
Once induced, transfer the mouse to a nose cone.
-
Reduce the isoflurane concentration to 1-3% for maintenance of anesthesia.
-
Adjust the oxygen flow rate to 0.4-0.8 L/min.
-
The depth of anesthesia should be monitored continuously by assessing the pedal withdrawal reflex and respiratory rate.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for inducing and monitoring anesthesia with this compound and isoflurane.
Caption: Workflow for this compound Anesthesia.
Caption: Workflow for Isoflurane Anesthesia.
Molecular Signaling Pathways
Understanding the molecular mechanisms of anesthetics can provide insights into their potential off-target effects.
Isoflurane: Research suggests that isoflurane's effects may be mediated through several signaling pathways. It has been shown to influence the PI3K/AKT and NF-κB signaling pathways, which are critical in cell survival and inflammation.[10] Additionally, isoflurane may induce apoptosis through the mitochondrial pathway by regulating Bcl-2 family proteins and increasing reactive oxygen species (ROS).[11]
Caption: Potential Signaling Pathways Modulated by Isoflurane.
This compound: Currently, there is a lack of specific research detailing the molecular signaling pathways directly modulated by this compound in the context of its anesthetic effects. Its primary mechanism is believed to be the potentiation of GABA-A receptor activity, similar to other sedative-hypnotics.
Conclusion
Both this compound and isoflurane are effective anesthetics for mice, each with a distinct profile of advantages and disadvantages.
This compound offers the convenience of an injectable anesthetic with a relatively rapid induction. However, its use is associated with a significant risk of adverse effects, particularly if not prepared and stored correctly, and it is generally not recommended for recovery surgeries or repeated use.
Isoflurane , administered via a precision vaporizer, provides excellent control over the depth and duration of anesthesia and allows for rapid recovery. While it requires specialized equipment, its superior safety profile and minimal long-term side effects make it the preferred choice for most surgical and imaging procedures in mice, aligning with the principles of refinement in animal research.
The ultimate choice of anesthetic should be made after careful consideration of the specific experimental requirements, the duration and nature of the procedure, and a thorough risk-benefit assessment for the animals involved.
References
- 1. Effects of this compound anesthesia on echocardiographic assessment of left ventricular function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting this compound as a safe and effective murine anesthetic for veterinary clinical and biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anesthetic effects of isoflurane and the molecular mechanism underlying isoflurane‑inhibited aggressiveness of hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrial pathway of anesthetic isoflurane-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketamine/Xylazine and Tribromoethanol for Surgical Anesthesia in Rodent Research
An Objective Guide for Researchers and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical decision in preclinical research, directly impacting animal welfare and the integrity of experimental data. For decades, both Tribromoethanol (often referred to as Avertin) and the combination of ketamine and xylazine have been used for injectable anesthesia in laboratory rodents. However, significant differences in their pharmaceutical status, safety profiles, and consistency have led to a clear shift in institutional recommendations. This guide provides a comprehensive comparison of these two options, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Executive Summary: Key Differences at a Glance
Ketamine/xylazine, a combination of pharmaceutical-grade compounds, is now widely recommended by veterinary professionals and Institutional Animal Care and Use Committees (IACUCs) as a more reliable and safer alternative to this compound.[1][2][3] this compound is a non-pharmaceutical grade chemical that researchers must prepare themselves, leading to significant concerns regarding purity, stability, and consistency.[1][2][4][5][6] The primary driver for the shift away from this compound is its association with severe, often fatal, adverse effects, including chemical peritonitis, abdominal adhesions, and intestinal ileus.[2][7][8]
Performance and Efficacy Comparison
The combination of ketamine, a dissociative anesthetic, and xylazine, an α2-adrenergic agonist with sedative and analgesic properties, provides a stable plane of surgical anesthesia.[9][10] In contrast, this compound offers rapid induction for short procedures but is plagued by variable anesthetic duration and a high risk of complications.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for both anesthetic regimens in mice, the most commonly used species in which these agents are compared. Dosages and outcomes can vary significantly based on animal strain, sex, and age.[10][11][12]
Table 1: Anesthetic Efficacy and Dosage in Mice
| Parameter | Ketamine/Xylazine | This compound (Avertin) |
| Typical Dosage (IP) | Ketamine: 80-100 mg/kgXylazine: 10-15 mg/kg[13][14] | 125-250 mg/kg[6][7] |
| Induction Time | ~5 minutes | ~5 minutes[7] |
| Duration of Anesthesia | ~30-60 minutes[15][16] | ~15-30 minutes[1][6][7] |
| Recovery Time | ~90 minutes | ~90 minutes[7] |
| Analgesic Properties | Yes (provided by xylazine)[2][9] | No established analgesic effect[2][17] |
Table 2: Reported Adverse Effects and Safety Profile
| Parameter | Ketamine/Xylazine | This compound (Avertin) |
| Pharmaceutical Grade | Yes | No[2][4][6][7] |
| Primary Side Effects | Respiratory depression, bradycardia, hypotension, hypothermia.[10] | Chemical peritonitis, abdominal adhesions, intestinal ileus, muscle necrosis, sepsis.[2][7][8] |
| Reported Mortality | Can occur with overdose or in specific strains.[18] | High mortality (up to 35%) and morbidity (30-60%) reported; high mortality upon second administration.[2] |
| Repeat Dosing | Possible with caution (reduced doses).[15] | Not recommended for survival procedures; high mortality with second dose.[1][2][5] |
| Stability Issues | Stable pharmaceutical preparations. | Degrades with heat/light into toxic byproducts (dibromoacetaldehyde, hydrobromic acid).[1][5][7] |
Experimental Methodologies
Accurate and safe administration requires strict adherence to established protocols for preparation and handling.
Protocol 1: Preparation of Ketamine/Xylazine Anesthetic Cocktail for Mice
This protocol is for a common mixture delivering approximately 87.5 mg/kg ketamine and 12.5 mg/kg xylazine.
-
Verify Drug Concentrations: Use Ketamine (100 mg/mL) and Xylazine (100 mg/mL).
-
Aseptic Mixing: In a sterile injection vial, combine the following:
-
1.75 mL Ketamine (100 mg/mL)
-
0.25 mL Xylazine (100 mg/mL)
-
8.0 mL sterile saline or sterile water for injection.[13]
-
-
Labeling: The final vial should be clearly labeled with the drug names, final concentrations (17.5 mg/mL Ketamine / 2.5 mg/mL Xylazine), and expiration date.[13]
-
Administration: Administer intraperitoneally (IP) at a volume of 0.1 mL per 20 grams of body weight.[13] Always weigh the animal immediately before dosing.[15]
Protocol 2: Preparation of this compound (Avertin) Working Solution
Due to its non-pharmaceutical status and instability, preparing this compound requires great care. Note: Many institutions strongly discourage or prohibit its use.[4]
-
Stock Solution (100% w/v):
-
Working Solution (1.25% or 12.5 mg/mL):
-
Storage and Handling:
-
Store the working solution at 4°C, protected from light, for no more than two weeks.[1][7][19]
-
Before each use, test the solution's pH; it should be between 7.0-7.4.[5]
-
CRITICAL: Discard immediately if the solution appears yellow, contains a precipitate, or is past its expiration date, as this indicates degradation into toxic compounds.[1][3][7][17]
-
-
Administration: Administer IP at a dose of 250 mg/kg (0.02 mL/g of the 12.5 mg/mL solution).[1][6]
Visualized Workflows and Logic
Anesthetic Selection Decision Framework
The choice of anesthetic should be guided by scientific need, animal welfare, and regulatory compliance. The following diagram illustrates a logical decision-making process.
References
- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.uky.edu [research.uky.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Article - Standard on Preparation, St... [policies.unc.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anesthetic and pathological changes following high doses of ketamine and xylazine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Ketamine or Etomidate Combined with Xylazine for Intraperitoneal Anesthesia in Four Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 15. revvity.com [revvity.com]
- 16. scribd.com [scribd.com]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. info.taconic.com [info.taconic.com]
- 19. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
The Freshness Factor: A Comparison of Freshly Prepared and Stored Tribromoethanol Solutions for Anesthesia
For researchers, scientists, and drug development professionals utilizing Tribromoethanol (TBE) for animal anesthesia, the stability of the solution is a critical determinant of both experimental success and animal welfare. This guide provides an objective comparison of the efficacy and safety of freshly prepared versus stored TBE solutions, supported by experimental data, to inform best practices in the laboratory.
This compound, a historically common anesthetic for laboratory rodents, is susceptible to degradation, particularly when exposed to light and heat.[1][2][3][4] This degradation process yields toxic byproducts, primarily dibromoacetaldehyde and hydrobromic acid, which can lead to severe adverse effects, including nephrotoxicity, hepatotoxicity, peritonitis, abdominal adhesions, and intestinal ileus, ultimately increasing morbidity and mortality.[1][2][5][6][7] Consequently, the freshness of a TBE solution is not merely a matter of preference but a crucial safety and efficacy parameter.
Efficacy and Safety: A Data-Driven Comparison
A key study directly investigated the impact of storage conditions on the anesthetic efficacy and pathological outcomes of TBE in ICR mice. The research compared newly prepared TBE with solutions stored under "most favorable" (5°C in the dark for 8 weeks) and "least favorable" (25°C with light exposure for 8 weeks) conditions.
| Parameter | Newly Prepared TBE | Stored TBE (5°C, Dark, 8 weeks) | Stored TBE (25°C, Light, 8 weeks) | Ketamine-Xylazine (Reference) | Sodium Pentobarbital (Reference) |
| Anesthetic Success Rate | 100% (All animals anesthetized)[8][9] | Not significantly different from newly prepared[8][9] | Not significantly different from newly prepared[8][9] | 93.3% (14 of 15 animals anesthetized)[8][9] | 53.3% (8 of 15 animals anesthetized)[8][9] |
| Anesthetic Duration (min) | 18.5 (Trial 1) / 37.7 (Trial 2) / 46.5 (Trial 3)[8][9][10] | Not significantly different from newly prepared[8][9] | Not significantly different from newly prepared[8][9] | 31.7[8][9][10] | N/A |
| Recovery Time (min) | 26.5[8][9] | Not significantly different from newly prepared[8][9] | Not significantly different from newly prepared[8][9] | 27.5[8][9] | N/A |
| Pathologic Lesions | Significantly greater than Ketamine-Xylazine[8][9] | Not significantly different from newly prepared[8][9] | Not significantly different from newly prepared[8][9] | Significantly less than TBE[8][9] | No associated lesions[8][9] |
| pH of Solution | 6.5 - 7.0[8][9] | 6.5 - 7.0[8][9] | 3.0[8][9] | N/A | N/A |
| Long-term Mortality (6 weeks) | 10 animals found dead or moribund with marked ileus[8][9][10] | N/A | N/A | N/A | N/A |
Interestingly, despite a significant drop in pH to 3.0 in the solution stored at 25°C with light exposure, the study found no significant differences in anesthetic induction, duration, recovery times, or short-term pathologic lesions compared to the freshly prepared solution.[8][9][10] However, a long-term assessment of animals receiving newly prepared TBE revealed significant mortality over a six-week period, with necropsies showing marked ileus.[8][9][10] This suggests that even freshly prepared TBE carries inherent risks and that the absence of immediate adverse effects with stored solutions does not guarantee long-term safety.
The Degradation Pathway of this compound
The primary concern with stored TBE is its degradation into toxic compounds. This process is accelerated by exposure to heat and light.
Caption: Degradation pathway of this compound.
Experimental Protocols
To ensure the safe and effective use of TBE, adherence to strict preparation and storage protocols is paramount.
Preparation of this compound Stock and Working Solutions
This protocol is a synthesis of commonly recommended procedures.[1][11][12][13]
Caption: Workflow for TBE solution preparation.
Key Considerations for Preparation and Storage:
-
Purity of Reagents: Use high-quality 2,2,2-Tribromoethanol and tert-amyl alcohol.
-
Glassware: Use only glass containers, as TBE can interact with plastics.[11]
-
Protection from Light: Prepare and store solutions in amber bottles or wrap containers in aluminum foil to prevent photodegradation.[1][5][12]
-
Temperature: Store stock and working solutions at 4°C to slow the degradation process.[1][5][13]
-
pH Monitoring: Regularly check the pH of the working solution. A pH below 5.0 indicates degradation, and the solution should be discarded.[3][6] A simple test with Congo Red can also be used; a purple color indicates the solution has degraded.[3]
-
Visual Inspection: Discard any solution that appears yellow or has formed a precipitate.[1][12]
-
Expiration: Adhere to recommended expiration dates: typically up to 6 months for the stock solution and 2 weeks for the working solution when stored properly.[1][12][14]
Conclusion and Recommendations
The available evidence strongly suggests that while freshly prepared this compound solutions are generally preferred, they are not without significant risks, including the potential for long-term adverse effects. Stored solutions, especially those not kept under optimal conditions (refrigerated and protected from light), undergo degradation that, while not always immediately impacting anesthetic efficacy, increases the risk of toxicity.
Therefore, for the safety and well-being of research animals and to ensure the integrity of experimental data, the following recommendations are crucial:
-
Prepare Fresh: Whenever possible, prepare fresh TBE working solutions for each experiment.
-
Strict Storage: If storage is necessary, adhere strictly to protocols of refrigeration at 4°C and complete protection from light.
-
Monitor for Degradation: Always visually inspect solutions and check the pH before use. Discard any solution that shows signs of degradation.
-
Consider Alternatives: Given the inherent instability and potential for adverse effects, researchers are encouraged to consider safer, pharmaceutical-grade anesthetic alternatives when scientifically appropriate.[4][7][14]
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. nbinno.com [nbinno.com]
- 3. research.utsa.edu [research.utsa.edu]
- 4. Article - Standard on Preparation, St... [policies.unc.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of stored and newly prepared this compound in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. research.uky.edu [research.uky.edu]
- 13. louisville.edu [louisville.edu]
- 14. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
Tribromoethanol Anesthesia in Mice: A Comparative Guide to Histopathological Outcomes
For researchers, scientists, and drug development professionals, the choice of anesthetic in preclinical mouse studies is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the histopathological changes associated with Tribomoethanol (TBE) administration in mice, alongside common alternatives, supported by experimental data and detailed protocols.
Tribromoethanol, often referred to as Avertin, has been a widely used injectable anesthetic in laboratory mice due to its rapid induction and ease of use. However, its use remains controversial due to a growing body of evidence highlighting significant adverse effects, particularly concerning histopathological changes. This guide aims to equip researchers with the necessary information to make informed decisions regarding anesthetic selection, ensuring both animal welfare and the integrity of their research.
Comparative Analysis of Histopathological Findings
The administration of this compound via intraperitoneal (IP) injection has been linked to a range of dose-dependent histopathological abnormalities, primarily within the abdominal cavity. In contrast, alternative anesthetic regimens, such as ketamine/xylazine combinations and inhalant isoflurane, are generally associated with a more favorable safety profile.
Key Histopathological Changes Observed with this compound
Studies have consistently reported the following pathological changes in mice following TBE administration:
-
Peritonitis and Serositis: A common finding is acute peritoneal inflammation and fibrinous serositis, characterized by inflammation of the membrane lining the abdominal cavity and the surfaces of abdominal organs.[1][2]
-
Muscle Necrosis: Focal to diffuse necrosis of the subperitoneal muscle fibers of the abdominal wall is frequently observed.[1][2]
-
Abdominal Adhesions: The inflammatory response can lead to the formation of fibrous adhesions between abdominal organs, a chronic complication that can interfere with normal organ function.[1][3]
-
Intestinal Ileus: In some cases, TBE administration has been associated with intestinal ileus, a condition where the motility of the intestine is inhibited, which can be fatal.[3][4][5]
-
Organ Surface Necrosis: Occasional necrotic changes on the surface of abdominal organs have also been documented.[1][2]
The severity of these findings often increases with the concentration and dose of TBE administered.[1][2] While some studies have reported no significant histopathological changes in the liver, kidney, and lungs at certain dosages, the risk of abdominal lesions remains a significant concern.[6][7]
Comparison with Anesthetic Alternatives
In direct comparative studies, alternatives to TBE have demonstrated a superior safety profile regarding histopathological outcomes.
-
Ketamine/Xylazine: This combination is a widely recommended alternative and has been shown to produce adequate surgical anesthesia with fewer and less severe pathological changes compared to TBE.[1][2][5][8] Studies have reported that ketamine/xylazine administration is not associated with the significant peritoneal inflammation and adhesions seen with TBE.[1][2][5]
-
Isoflurane: As an inhalant anesthetic, isoflurane offers a high degree of control over the depth of anesthesia and is rapidly eliminated from the body.[9] It is generally considered the gold standard for rodent surgery, with minimal reports of histopathological changes when administered correctly.[10][11][12]
-
Sodium Pentobarbital: While effective as an anesthetic, sodium pentobarbital has a narrow therapeutic index. However, in comparative studies, it was not associated with the pathological lesions observed with TBE.[5]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies, highlighting the differences in histopathological outcomes between TBE and its alternatives.
| Anesthetic Agent | Dosage | Mouse Strain | Key Histopathological Findings | Incidence/Severity | Reference |
| This compound | 240 mg/kg, 1.2% | CD-1, OF-1, NMRI | Focal to diffuse necrosis of subperitoneal muscle fibers, acute peritoneal inflammation, fibrinous serositis | Severity increased with concentration | [1][2] |
| This compound | 450 mg/kg, 2.5% | CD-1, OF-1, NMRI | More severe necrosis, inflammation, and serositis compared to lower dose | High severity | [1][2] |
| Ketamine/Xylazine | 120 mg/kg / 16 mg/kg | CD-1, OF-1, NMRI | No undesirable side effects or significant pathological lesions | Minimal to none | [1][2][5] |
| This compound | 400 mg/kg | ICR | Pathologic lesions (not specified in abstract) | Significantly greater than Ketamine/Xylazine | [5] |
| Ketamine/Xylazine | 120 mg/kg / 16 mg/kg | ICR | Minimal pathologic lesions | Significantly less than TBE | [5] |
| Sodium Pentobarbital | 60 mg/kg | ICR | Not associated with any pathologic lesions | None | [5] |
| This compound | 500 mg/kg | C57BL/6NHsd | No significant organ or tissue pathology observed | None reported in this study | [7] |
| This compound | 125, 250, 500 mg/kg | Korl:ICR, A:ICR, B:ICR | No significant histopathological changes in liver, kidney, and lung | None observed | [6] |
Note: The absence of reported pathology in some studies may be strain-specific or dependent on the specific experimental conditions and endpoints evaluated.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are generalized protocols based on the cited literature for assessing histopathological changes.
Anesthetic Administration and Tissue Collection
-
Animal Models: Commonly used mouse strains include CD-1, OF-1, NMRI, ICR, and C57BL/6.[1][2][6][7]
-
Anesthetic Preparation and Administration:
-
This compound: Typically prepared as a 1.2% or 2.5% solution in a suitable solvent (e.g., tert-amyl alcohol and water).[1][2][3] Administered via intraperitoneal (IP) injection at dosages ranging from 240 mg/kg to 500 mg/kg.[1][2][6][7] It is critical to note that TBE solutions can degrade when exposed to heat or light, forming toxic byproducts.[3]
-
Ketamine/Xylazine: A common mixture involves ketamine at 100-120 mg/kg and xylazine at 10-16 mg/kg, administered via IP injection.[1][2][5][11]
-
Isoflurane: Administered via a calibrated vaporizer, typically with 4-5% for induction and 1-2% for maintenance.[9][13]
-
-
Euthanasia and Tissue Collection: Animals are euthanized at specified time points post-anesthesia (e.g., 24 hours, 4 days, 6 weeks).[1][4][5][7] A thorough necropsy is performed, with careful examination of the abdominal cavity.
-
Histopathological Examination: Abdominal organs (liver, spleen, kidneys, intestines) and the abdominal wall are collected and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.[1][2][6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative histopathological assessment of different anesthetic agents in mice.
Figure 1. Experimental workflow for assessing anesthetic-induced histopathology.
Conclusion and Recommendations
The available evidence strongly indicates that this compound administration in mice carries a significant risk of inducing severe, dose-dependent histopathological changes within the abdominal cavity. These changes, including peritonitis, muscle necrosis, and adhesions, can cause significant pain and distress to the animals and may confound experimental results, particularly in studies involving abdominal surgery or immunology.
Therefore, for most research applications, especially survival surgeries, the use of alternative anesthetic agents such as ketamine/xylazine or isoflurane is strongly recommended.[1][2][8][10][11] These alternatives have been shown to provide effective anesthesia with a markedly lower incidence of adverse histopathological effects. The choice of anesthetic should always be made in consultation with institutional animal care and use committees (IACUCs) and veterinary staff to ensure the highest standards of animal welfare and scientific rigor.[14]
References
- 1. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 3. unthsc.edu [unthsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of stored and newly prepared this compound in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. kentscientific.com [kentscientific.com]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. mcgill.ca [mcgill.ca]
- 12. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]
A comparative study of anesthetic effects of Tribromoethanol in different ICR mouse strains.
A Comparative Analysis of Tribromoethanol Anesthesia in Diverse ICR Mouse Strains
An objective evaluation of the anesthetic efficacy and physiological impact of 2,2,2-tribromoethanol (TBE) across different strains of ICR mice reveals notable consistency in anesthetic response, with significant sex-dependent variations in anesthesia duration and recovery time. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of TBE's anesthetic effects, supported by detailed experimental data and protocols.
A key study compared the anesthetic effects of TBE on ICR mice from three different sources, designated as Korl:ICR, A:ICR, and B:ICR.[1][2] The investigation found no significant differences in the duration of anesthesia among the three strains.[1][2][3] However, a consistent dose-dependent effect was observed, with higher doses of TBE inducing longer periods of anesthesia.[1][2]
Interestingly, the study highlighted a significant sex-based difference in the response to TBE.[1] Female mice, across all strains, experienced longer anesthesia and recovery times compared to their male counterparts, a difference that became more pronounced at higher doses.[1][2] Specifically, in the high-dose group (500 mg/kg), the duration of anesthesia was significantly longer in female mice.[1][2] Similarly, the recovery time was significantly longer for female mice in the intermediate (250 mg/kg) and high-dose groups.[1][2] These sex-related differences may be attributable to pharmacokinetic factors, such as variations in drug metabolism and body composition between male and female mice.[1]
Physiological monitoring during anesthesia indicated that while TBE administration led to a decrease in mean arterial blood pressure, SPO₂, arterial blood PCO₂, and PO₂, and an increase in heart rate and ETCO₂, these changes were not significantly different among the three ICR strains.[1][2][3] Furthermore, no significant alterations in body temperature, blood biochemical markers, or histopathological changes in the liver, kidney, and lung were observed following a single exposure to TBE.[1][2][3] These findings suggest a similar overall physiological response to TBE anesthesia across the different ICR mouse sources.[1][2][3]
While TBE is recognized for its rapid induction of short-term surgical anesthesia with swift recovery, its use is not without controversy.[4][5] Some studies have reported adverse effects such as peritonitis, intestinal ileus, and mortality.[4][5] However, the comparative study on the three ICR strains did not report any adverse events or deaths, even at the highest dose of 500 mg/kg, suggesting a degree of safety for single anesthetic episodes in these strains.[1] It is crucial to note that the reliability and safety of TBE can be influenced by factors such as the preparation method, storage conditions, and the specific strain of mice used.[5][6]
Comparative Anesthetic Effects of this compound in Different ICR Mouse Strains
The following table summarizes the anesthesia and recovery times observed in male and female mice from three different ICR strains (Korl:ICR, A:ICR, and B:ICR) at low (125 mg/kg), intermediate (250 mg/kg), and high (500 mg/kg) doses of this compound.
| Strain | Sex | Dose (mg/kg) | Anesthesia Time (min) | Recovery Time (min) |
| Korl:ICR | Male | 125 | - | 17.6 - 22.1 |
| 250 | - | 36.1 - 71.5 | ||
| 500 | 21.5 - 34.5 | 61.0 - 103.4 | ||
| Female | 125 | - | 17.6 - 22.1 | |
| 250 | - | 36.1 - 71.5 | ||
| 500 | - | 61.0 - 103.4 | ||
| A:ICR | Male | 125 | 3.1 - 4.9 | 16.1 - 19.7 |
| 250 | 14.2 - 18.6 | 41.2 - 68.4 | ||
| 500 | 22.9 - 32.1 | 70.1 - 98.5 | ||
| Female | 125 | 3.1 - 4.9 | 16.1 - 19.7 | |
| 250 | 14.2 - 18.6 | 41.2 - 68.4 | ||
| 500 | 22.9 - 32.1 | 70.1 - 98.5 | ||
| B:ICR | Male | 125 | 3.5 - 5.6 | 15.3 - 20.4 |
| 250 | 14.0 - 17.9 | 31.5 - 64.5 | ||
| 500 | 20.3 - 36.8 | 64.2 - 107.2 | ||
| Female | 125 | 3.5 - 5.6 | 15.3 - 20.4 | |
| 250 | 14.0 - 17.9 | 31.5 - 64.5 | ||
| 500 | 20.3 - 36.8 | 64.2 - 107.2 |
Data extracted from a comparative study on the anesthetic effects of 2,2,2-tribromoethanol in ICR mice from three different sources.[1] Note: Specific anesthesia time for the low dose in Korl:ICR mice was not provided in the source material.
Experimental Protocols
Preparation of 2.5% this compound Solution
A 2.5% solution of 2,2,2-tribromoethanol (TBE) was prepared for intraperitoneal administration. The solution was formulated to deliver doses of 125 mg/kg (low), 250 mg/kg (intermediate), and 500 mg/kg (high) to the experimental animals.[1][2]
Animal Subjects and Anesthetic Administration
The study utilized male and female ICR mice from three different sources: Korl:ICR, A:ICR, and B:ICR.[1] The prepared TBE solution was administered via intraperitoneal (i.p.) injection.[1][2]
Monitoring of Anesthetic Effects and Physiological Parameters
Following the administration of TBE, the following parameters were measured:
-
Anesthesia Time: The duration for which the mice remained anesthetized.[1][2]
-
Recovery Time: The time taken for the mice to recover from anesthesia.[1][2]
-
Cardiopulmonary Function: Mean arterial blood pressure, heart rate, oxygen saturation (SpO₂), and end-tidal peak CO₂ (ETCO₂) were monitored.[1][2]
-
Arterial Blood Gases: Arterial blood pH, PCO₂, and PO₂ were measured.[1][2]
-
Blood Biochemical Markers: Blood samples were analyzed for any changes in biochemical markers.[1][2]
-
Histopathology: Liver, kidney, and lung tissues were examined for any pathological changes.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative study on the anesthetic effects of this compound in different ICR mouse strains.
Caption: Experimental workflow for comparing this compound's anesthetic effects.
References
- 1. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sleep-Time Variation for Ethanol and the Hypnotic Drugs this compound, Urethane, Pentobarbital, and Propofol within Outbred ICR Mice [jstage.jst.go.jp]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the success rate of embryo transfer with Tribromoethanol vs. ketamine/xylazine.
A Comparative Analysis of Success Rates and Methodologies for Researchers
The choice of anesthetic in murine embryo transfer is a critical procedural variable that can influence experimental outcomes. For decades, Tribromoethanol (often referred to as Avertin) has been a common choice for its rapid induction and adequate surgical anesthesia for short procedures.[1] However, concerns over its stability, potential for adverse effects, and the need for in-house preparation have led many researchers to consider alternatives like the ketamine/xylazine cocktail.[2][3] This guide provides a comprehensive comparison of these two anesthetic regimens, focusing on success rates in embryo transfer, detailed experimental protocols, and potential physiological impacts.
Head-to-Head: Performance in Embryo Transfer
Studies comparing this compound and ketamine/xylazine for embryo transfer in mice have yielded varied but informative results. Several reports indicate no statistically significant difference in key success metrics such as pregnancy rates, number of pups born, and the number of pups weaned between the two anesthetic agents.[4][5] This suggests that, under optimal conditions, both can be used effectively for embryo implantation surgery.
However, a closer look at the literature reveals important considerations. Some studies have highlighted the potential for this compound to cause adverse effects, including peritoneal adhesions and inflammation, which could impact the overall well-being of the animal and potentially confound experimental results.[2][6] In contrast, ketamine/xylazine is often presented as a safer alternative with a comparable success rate in embryo transfer procedures.[2]
On the other hand, the combination of ketamine and xylazine is not without its own set of concerns. Research has indicated that xylazine, in particular, can negatively affect fetal growth.[7][8] While ketamine alone appears to have no such adverse effects, it is the combination that produces the necessary deep anesthesia.[8]
For a direct comparison of reported outcomes, the following table summarizes quantitative data from various studies:
| Anesthetic Agent | Dosage | Pregnancy Rate (%) | Pups Born (Mean) | Pups Weaned (Mean) | Key Findings & Citations |
| This compound | 240-250 mg/kg, IP | Ranged from 70% to 100% in different studies.[4] | No significant difference compared to ketamine/xylazine in some studies.[4] | No significant difference compared to ketamine/xylazine in some studies.[4] | Rapid induction and recovery.[1][9] Potential for peritoneal adhesions and toxicity if improperly prepared or stored.[2][3][6] |
| Ketamine/Xylazine | Ketamine: 100-120 mg/kg; Xylazine: 10-16 mg/kg, IP | Ranged from 60% to 87.3% in different studies.[4] | Comparable numbers to this compound in some reports.[4][10] | Comparable numbers to this compound in some reports.[4] | Considered a safer alternative by some due to fewer side effects like adhesions.[2] Xylazine component linked to decreased fetal growth.[7][8] |
Experimental Protocols: A Step-by-Step Guide
Accurate and consistent preparation and administration of anesthetics are paramount to successful and humane surgical procedures. Below are detailed methodologies for both this compound and ketamine/xylazine anesthesia for mouse embryo transfer.
This compound Anesthesia Protocol
This compound is not commercially available as a pharmaceutical-grade solution and must be prepared in the laboratory.[3]
Preparation of this compound (Avertin) Solution (1.25% w/v):
-
Dissolving: Dissolve 2.5 grams of 2,2,2-tribromoethanol powder in 5 ml of tertiary amyl alcohol (amylene hydrate). This may require gentle warming to approximately 40°C and vigorous stirring.[3]
-
Dilution: Add sterile phosphate-buffered saline (PBS) or sterile water while stirring continuously to a final volume of 200 ml.[3]
-
Sterilization: Filter the final solution through a 0.5-micron filter to sterilize it.[3]
-
Storage: Aliquot the solution into sterile, light-protected containers (e.g., wrapped in foil). Label with the name of the solution, concentration, date of preparation, and an expiration date (typically stable for about two weeks when refrigerated at 4°C).[1][3] Crucially, the solution should be protected from light and heat to prevent degradation into toxic by-products. [1][3] The pH should be checked and should not be below 5.0.[1]
Anesthetic Administration:
-
Dosage: Administer 240-250 mg/kg of the 1.25% solution via intraperitoneal (IP) injection.[4][8] This equates to approximately 0.2 ml per 10g of body weight.[9]
-
Induction: Anesthesia is typically induced rapidly, within 1-2 minutes.[1]
-
Duration: Provides a surgical plane of anesthesia for approximately 15-30 minutes.[1]
Ketamine/Xylazine Anesthesia Protocol
Ketamine and xylazine are pharmaceutical-grade drugs and are typically mixed to create an anesthetic cocktail.
Preparation of Ketamine/Xylazine Cocktail:
-
Stock Solutions: Ketamine is often available at 100 mg/ml and xylazine at 20 mg/ml or 100 mg/ml.
-
Cocktail Preparation: A common mixture involves combining ketamine and xylazine with sterile saline to achieve the desired final concentrations for injection. The exact volumes will depend on the stock concentrations and the desired dosage.
Anesthetic Administration:
-
Dosage: A widely used dosage is 100 mg/kg of ketamine and 10 mg/kg of xylazine, administered via IP injection.[4][8] Other studies have used dosages up to 120 mg/kg ketamine and 16 mg/kg xylazine.[2]
-
Induction: The onset of anesthesia is typically rapid.
-
Duration: This combination generally provides a surgical plane of anesthesia for 20-30 minutes.[4]
Impact on Signaling Pathways and Physiological Considerations
The mechanisms of action for these anesthetics differ, which may have implications for reproductive outcomes. Ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist, while xylazine is an α2-adrenergic agonist.[8] Repeated administration of ketamine and xylazine has been shown to potentially impact the hypothalamic-pituitary-gonadal axis and increase oxidative stress in testicular tissue, which could have broader implications for reproductive studies.[11] The exact mechanism of action for this compound is less clear.[8]
Conclusion and Recommendations
Both this compound and ketamine/xylazine can be used successfully for embryo transfer in mice. The choice between them may depend on institutional guidelines, the specific aims of the study, and the technical expertise of the personnel.
-
This compound offers rapid induction and a good safety margin when prepared and stored correctly.[1] However, the need for in-house preparation and the risk of degradation and associated toxicity are significant drawbacks.[2][3]
-
Ketamine/xylazine provides a reliable, pharmaceutical-grade alternative that avoids the preparation issues of this compound.[4] While generally considered safe, the potential for xylazine to impair fetal growth is a critical consideration, especially in studies where fetal development is a primary endpoint.[7][8]
For routine embryo transfer procedures where fetal growth is not a measured outcome, and a consistent, pharmaceutical-grade anesthetic is preferred, ketamine/xylazine may be the more prudent choice . However, if rapid induction and recovery are the highest priorities and meticulous preparation and storage protocols can be guaranteed, This compound remains a viable option . Researchers should carefully weigh the pros and cons of each anesthetic in the context of their specific experimental design to ensure both animal welfare and the integrity of their data.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 4. Refinements for embryo implantation surgery in the mouse: Comparison of injectable and inhalant anaesthesias---tri-bromoethanol, ketamine and isoflurane--on pregnancy and pup survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refinements for embryo implantation surgery in the mouse: comparison of injectable and inhalant anesthesias - this compound, ketamine and isoflurane - on pregnancy and pup survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effects of this compound as used in the production of transgenic mice | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of anaesthetics and analgesics on fetal growth in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of repeated xylazine-ketamine or medetomidine-ketamine administration on selected reproductive parameters in male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anesthetic Agents for Murine Echocardiography: Assessing the Impact of Tribromoethanol on Cardiac Function
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic is a critical step in obtaining accurate and reproducible cardiac function data from murine models using echocardiography. This guide provides a comprehensive comparison of Tribromoethanol (TBE), a once-common but now controversial anesthetic, with two widely used alternatives: isoflurane and ketamine. The information presented herein, supported by experimental data, aims to facilitate informed decisions regarding anesthetic choice to ensure the integrity of cardiovascular research.
Impact on Cardiac Function: A Quantitative Comparison
The choice of anesthetic can significantly influence key cardiac parameters measured during echocardiography. The following table summarizes the reported effects of this compound, isoflurane, and ketamine on heart rate, left ventricular fractional shortening (LVFS), and cardiac output in mice.
| Anesthetic Agent | Dosage | Heart Rate (HR) | Left Ventricular Fractional Shortening (LVFS) | Cardiac Output (CO) | Key Findings & Citations |
| This compound (Avertin) | 250 - 290 mg/kg, IP | Significant decrease (29% reduction reported) | Modest reduction (12% reduction reported) | Generally unchanged | Induces significant heart rate slowing and a modest reduction in fractional shortening without affecting cardiac output.[1][2] Ranked as having the second-least depressant effects on LV function and heart rate after ketamine alone in one study.[3][4] |
| Isoflurane | 1-2% maintenance | Variable; can be high initially then decrease | Generally maintained | Generally maintained | Widely used, but some studies indicate it is not the best at maintaining normal LV function and heart rate compared to ketamine or TBE.[3][4][5] Effects can be time-dependent.[1] Provides stable anesthesia.[6][7] |
| Ketamine | 100-150 mg/kg, IP | Maintained or slightly decreased | Maintained; least depressant effects reported | Maintained | Exerts the least depressant effects on LV function and heart rate, making it a favorable option when studying conscious-like cardiac function.[3][4][5] |
| Ketamine/Xylazine | 100 mg/kg / 10 mg/kg, IP | Significant decrease | Markedly decreased | Markedly decreased | This combination is known to cause significant cardiac depression, including bradycardia and reduced fractional shortening.[1][8][9] |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible results in echocardiography studies. Below are representative methodologies for the administration of each anesthetic agent.
This compound (Avertin) Anesthesia Protocol
-
Preparation: A 2.5% solution of 2,2,2-Tribromoethanol is prepared by dissolving it in tertiary-amyl alcohol and then diluting with distilled water. The solution should be stored protected from light at 4°C and the pH should be checked to ensure it is not acidic, which would indicate degradation to toxic byproducts.[4]
-
Dosage and Administration: Administer a dose of 250 mg/kg via intraperitoneal (IP) injection.[10] This typically amounts to 0.01 ml/g of body weight of a 2.5% solution.[1][2]
-
Echocardiography: Once a surgical level of anesthesia is achieved (loss of pedal withdrawal reflex), the mouse is placed in a supine or left lateral decubitus position on a heated platform to maintain body temperature. Chest hair is removed using a depilatory cream. Ultrasound gel is applied to the chest, and a high-frequency transducer is used to obtain M-mode and 2D images of the heart.[1][2][5]
Isoflurane Anesthesia Protocol
-
Induction: The mouse is placed in an induction chamber with 3-5% isoflurane in 100% oxygen.[1]
-
Maintenance: Once induced, the mouse is moved to a heated platform and anesthesia is maintained via a nose cone delivering 1-2% isoflurane in oxygen.[5][6] The level of anesthesia should be monitored to ensure adequate sedation while minimizing cardiovascular depression.
-
Echocardiography: The procedure is similar to that described for this compound, with continuous monitoring of the animal's vital signs.[3][6]
Ketamine Anesthesia Protocol
-
Dosage and Administration: Administer a dose of 100-150 mg/kg of ketamine via IP injection.[5][8] For a less cardiodepressive effect, ketamine can be used alone.[3][4]
-
Echocardiography: The mouse is positioned and prepared as described above. Due to the shorter duration of action of ketamine compared to other agents, the timing of image acquisition post-injection is crucial for consistency.[5]
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for murine echocardiography and the known signaling pathways affected by isoflurane and ketamine.
Discussion and Recommendations
The data indicates that all three anesthetic agents—this compound, isoflurane, and ketamine—exert effects on cardiac function in mice. However, the extent and nature of these effects differ significantly.
This compound , while demonstrating less impact on fractional shortening and cardiac output compared to ketamine/xylazine, causes a notable decrease in heart rate.[1][2] Its use is also associated with concerns regarding chemical stability and potential for peritoneal irritation.[4]
Isoflurane is a popular choice due to its controllability and rapid recovery time.[5] However, it can cause initial tachycardia and its cardiodepressive effects can be significant, potentially confounding studies on cardiac function.[1][3][4]
Ketamine , when used as a sole agent, appears to be the most hemodynamically stable option, with the least impact on heart rate and left ventricular function.[3][4] This makes it a strong candidate for studies where maintaining near-physiological cardiac parameters is crucial. However, it is important to distinguish the acute effects of a single anesthetic dose from the long-term effects of chronic ketamine administration, which have been shown to induce pathological cardiac remodeling through pathways like PARP-AIF and NF-κB.[11]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of this compound anesthesia on echocardiographic assessment of left ventricular function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. Best anesthetics for assessing left ventricular systolic function by echocardiography in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best anesthetics for assessing left ventricular systolic function by echocardiography in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing dosage of ketamine and xylazine in murine echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 10. Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketamine-induced ventricular structural, sympathetic and electrophysiological remodelling: pathological consequences and protective effects of metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Induction and Recovery Times for Injectable Anesthetics in Rodent Research: Tribromoethanol, Ketamine/Xylazine, and Propofol
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic agent is a critical determinant of experimental success and animal welfare. This guide provides an objective comparison of the induction and recovery times of three commonly used injectable anesthetics in mice: Tribromoethanol (TBE), a Ketamine/Xylazine cocktail, and Propofol. The information presented is supported by experimental data to aid in making informed decisions for your research protocols.
At a Glance: Induction and Recovery Times
The following table summarizes the typical induction, anesthesia, and recovery times for this compound, Ketamine/Xylazine, and Propofol when administered to mice via intraperitoneal (IP) injection. It is important to note that these times can vary significantly based on factors such as mouse strain, age, sex, and specific experimental conditions.
| Anesthetic Agent | Dosage | Induction Time (Time to Loss of Righting Reflex) | Duration of Anesthesia (Surgical Plane) | Recovery Time (Time to Regain Righting Reflex/Full Ambulation) |
| This compound (Avertin) | 250 mg/kg, IP | 1 - 3 minutes[1] | 15 - 30 minutes[2] | 40 - 90 minutes[1][2] |
| 500 mg/kg, IP | Median: 3.0 minutes[3] | Median: 12.0 minutes[3] | Median: 26.0 minutes[3] | |
| Ketamine/Xylazine | Ketamine (80-100 mg/kg) + Xylazine (10-12.5 mg/kg), IP | ~3 - 5 minutes | 20 - 45 minutes[4] | 52 - 74 minutes (to spontaneous movement)[4] |
| Ketamine (60 mg/kg) + Xylazine (12 mg/kg), IP | Not explicitly stated | ~60 minutes[5] | Not explicitly stated | |
| Propofol | 100 mg/kg, IP | ~6.4 minutes[6] | Variable, often shallow | ~11.9 minutes[6] |
| 75 mg/kg (with Medetomidine and Fentanyl), IP | Not explicitly stated | ~15 minutes (surgical window)[7] | Fast recovery with reversal agent[7][8] |
In-Depth Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible research. Below are representative methodologies for the preparation and administration of each anesthetic.
This compound (Avertin) Preparation and Administration
This compound (TBE) is not commercially available as a pharmaceutical-grade product and must be prepared in the laboratory.[2][9]
Preparation of 2% TBE Working Solution:
-
Stock Solution: Dissolve 10 g of 2,2,2-tribromoethanol powder in 10 ml of tertiary-amyl alcohol (amylene hydrate) in a sealed glass flask. Stir on a magnetic stirrer at room temperature in a fume hood until the powder is completely dissolved. This process can take several hours.[9]
-
Working Solution: Slowly add the TBE stock solution drop-wise to 490 ml of pre-warmed (22-28°C) distilled water while stirring continuously on a heated magnetic stirrer. Continue stirring until the solution is completely clear, which may take several hours or overnight. The container should be wrapped in foil to protect it from light.[9]
-
Sterilization and Storage: Allow the solution to cool to room temperature and then filter-sterilize it through a 0.2 μm filter into sterile, light-protected (amber) glass bottles. The working solution should be stored at 4°C and is typically stable for up to 6 months.[9]
Administration:
-
The typical dosage for mice is 250 mg/kg, administered via intraperitoneal (IP) injection. This equates to approximately 0.25-0.30 ml of a 2% working solution for a 20g mouse.[9]
Ketamine/Xylazine Cocktail Preparation and Administration
This combination is a widely used injectable anesthetic in rodent research.
Preparation of Ketamine/Xylazine Cocktail:
-
To prepare a common anesthetic cocktail, combine 1.0 ml of ketamine (100 mg/ml) with 0.1 ml of xylazine (100 mg/ml) and 8.9 ml of sterile water for injection. Mix well.[10]
-
This results in a solution with a final concentration of 10 mg/ml ketamine and 1 mg/ml xylazine.
Administration:
-
The recommended dosage is typically in the range of 80-100 mg/kg for ketamine and 10-12.5 mg/kg for xylazine, administered via IP injection.[4] The injection volume will depend on the final concentration of the prepared cocktail and the weight of the mouse.
Propofol Administration
Propofol is a short-acting anesthetic, and its use via IP injection in mice can lead to unpredictable results.[10] Intravenous administration is more common for achieving a stable plane of anesthesia.
Administration (Intraperitoneal):
-
A dose of 100 mg/kg administered via IP injection has been used in studies, but it may result in a shallow depth of anesthesia.[6]
-
Combinations with other agents like medetomidine and fentanyl (e.g., 75 mg/kg propofol, 1 mg/kg medetomidine, and 0.2 mg/kg fentanyl) can provide a more reliable surgical window.[7]
Mechanisms of Action: A Visual Guide
The anesthetic effects of these agents are mediated through distinct signaling pathways in the central nervous system.
Caption: Mechanisms of action for this compound, Propofol, and Ketamine.
Experimental Workflow for Anesthetic Comparison
A standardized workflow is essential for the objective comparison of different anesthetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice | PLOS One [journals.plos.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Safety and Efficacy of Various Combinations of Injectable Anesthetics in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Effects of different injection methods of propofol anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal anaesthesia with propofol, medetomidine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal propofol and propofol fentanyl, sufentanil and remifentanil combinations for mouse anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for using non-pharmaceutical grade Tribromoethanol in research protocols.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The use of non-pharmaceutical grade compounds in animal research is a matter of careful consideration, guided by stringent regulatory and ethical principles. While pharmaceutical-grade substances are the standard, there are specific scenarios where the use of a non-pharmaceutical grade compound like Tribromoethanol (TBE), commonly known by its former trade name Avertin, may be scientifically justified. This guide provides an objective comparison of non-pharmaceutical grade TBE with its alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions and navigating the necessary institutional approvals.
Regulatory Landscape and Justification
Regulatory bodies and institutional animal care and use committees (IACUCs) mandate the use of pharmaceutical-grade compounds whenever they are available.[1][2][3][4] The primary rationale is to ensure the safety and well-being of research animals and to maintain the integrity and reproducibility of experimental data by avoiding contaminants or impurities that could introduce confounding variables.[4][5]
However, the use of non-pharmaceutical grade substances can be justified under specific circumstances. Cost savings alone is not an adequate justification.[4][5][6][7] Acceptable justifications, which must be scientifically sound and approved by the IACUC, include:
-
No Pharmaceutical-Grade Alternative: When no equivalent veterinary or human drug is available for the intended experimental use.[1][2][8] TBE itself is no longer available as a pharmaceutical-grade product.[1][9][10][11]
-
Replication of Previous Studies: To ensure consistency and comparability with historical data where the non-pharmaceutical grade compound was used.[1][5][8]
-
Unsuitable Formulation of Pharmaceutical-Grade Alternatives: The available pharmaceutical-grade drug may contain preservatives, vehicles, or be at a concentration that would confound the research objectives.[4][5][8]
-
Scientific Necessity: In rare cases, the specific chemical properties of the non-pharmaceutical grade compound are essential for the scientific goals of the study.[4][6]
Comparative Analysis of Anesthetic Agents
The choice of anesthetic can significantly impact experimental outcomes. TBE is a non-controlled substance that rapidly induces surgical anesthesia in rodents, which can be advantageous for short procedures.[9] However, its use is associated with potential adverse effects, including peritonitis, intestinal ileus, and mortality, often linked to improper preparation and storage.[9][11][12][13][14] Safer alternatives with enhanced analgesic properties, such as ketamine combinations, are often recommended.[1]
Below is a summary of comparative data for TBE and common alternatives.
Anesthetic Efficacy and Duration
| Anesthetic Regimen | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Notes | Reference |
| This compound (TBE) (400 mg/kg) | ~3 | 6.9 | Not specified | Reduced righting reflex within 3 minutes. | [15] |
| This compound (TBE) (250 mg/kg) | Not specified | 14.2 - 18.6 | Not specified | Dose-dependent anesthesia time. | [15] |
| Ketamine/Xylazine | Not specified | 31.7 | 27.5 | Significantly longer duration than TBE. | [16] |
| Telazol/Xylazine | Shortest and most repeatable | Superior to TBE | Not specified | [17] | |
| Isoflurane | Rapid | Dependent on administration | Rapid | Considered a safer alternative. | [18] |
| Pentobarbital | Did not consistently induce surgical anesthesia | Not applicable | Not applicable | Not reliable for surgical procedures in the cited study. | [17] |
Physiological Effects
| Anesthetic Agent | Key Physiological Effects | Reference |
| This compound (TBE) | Can cause hypothermia. Degradation products are nephrotoxic and hepatotoxic.[12][19] Can cause peritonitis and abdominal adhesions.[9][12][20] | [12][19][20] |
| Ketamine/Xylazine | Can cause respiratory depression and hypothermia. Provides analgesia. | [9][18] |
| Isoflurane | Minimal cardiovascular depression, rapid recovery. Does not significantly alter rectal temperature, SpO2, or respiratory rate in some studies. | [18] |
Experimental Protocols
Preparation of this compound (TBE) Solution
Proper preparation and storage of TBE are critical to minimize the formation of toxic degradation products (dibromoacetaldehyde and hydrobromic acid).[6][12][21]
Materials:
-
2,2,2-Tribromoethanol powder
-
Tertiary-amyl alcohol (Amylene hydrate)
-
Sterile distilled water or saline
-
Sterile, light-excluding glass bottles
-
0.2 µm filter
-
Magnetic stirrer
Procedure for a 2% (20 mg/mL) working solution:
-
Stock Solution (100%): Dissolve 10 g of 2,2,2-Tribromoethanol in 10 mL of tertiary-amyl alcohol.[6][22] Stir on a magnetic stirrer in a fume hood until fully dissolved. This may take several hours.[21]
-
Working Solution: Slowly add the stock solution drop-wise to pre-warmed (22-28°C) sterile distilled water or saline to the desired final volume while stirring continuously.[6] For a 2% solution, this would be 1 mL of stock for every 49 mL of diluent.
-
Sterilization: Filter sterilize the working solution through a 0.2 µm filter into a sterile, light-excluding glass bottle.[5][21]
-
Storage: Store the working solution protected from light at 4°C.[6][19] The solution is typically stable for up to two weeks, though some protocols suggest up to one month with appropriate storage.[1][12][19]
-
Quality Control: Before each use, visually inspect the solution for any precipitation or discoloration.[5] The pH of the solution should be checked; a pH below 5 indicates degradation and the solution should be discarded.[12][19]
Administration and Monitoring
-
Dosage: The typical dosage for mice is 250 mg/kg, administered via intraperitoneal (IP) injection.[6] Dosage may need to be adjusted based on the mouse strain, age, and sex.[1][15]
-
Anesthesia Induction and Monitoring: Anesthesia is typically induced within 1-2 minutes.[23] The depth of anesthesia should be monitored by checking the pedal withdrawal reflex (toe pinch).[17]
-
Post-operative Care: Animals should be monitored until they have fully recovered from anesthesia. Provide a heat source to prevent hypothermia.
Visualizations
Experimental Workflow for TBE Preparation and Use
Caption: Workflow for the preparation, quality control, administration, and storage of this compound solution.
Decision Framework for Using Non-Pharmaceutical Grade TBE
Caption: Decision-making framework for justifying the use of non-pharmaceutical grade this compound.
Conclusion
The use of non-pharmaceutical grade this compound in research protocols requires a thorough and scientifically sound justification, as outlined by institutional and federal guidelines. While TBE offers rapid induction of anesthesia, researchers must be cognizant of its potential for adverse effects, which can be mitigated through meticulous preparation and storage procedures. A careful comparison with safer, pharmaceutical-grade alternatives is paramount. This guide provides the necessary data and protocols to support researchers in their decision-making process and in the preparation of their animal use protocols for IACUC review.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. research.olemiss.edu [research.olemiss.edu]
- 3. Use of Non-pharmaceutical-grade Compounds in Live Vertebrate Animals | Research Administration and Compliance [research.ncsu.edu]
- 4. Use of Non-Pharmaceutical Grade Compounds in Animals | Research Animal Care and Safety [animalcare.illinois.edu]
- 5. umaryland.edu [umaryland.edu]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Non-Pharmaceutical Grade Substances in Laboratory Animals – Office of Animal Welfare [sites.uw.edu]
- 8. Importance of Justification of Non-Pharmaceutical Grade Drugs [research.wayne.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. unthsc.edu [unthsc.edu]
- 13. The Use of Pharmaceutical and Non-pharmaceutical Grade Compound in Animals and Labeling Expectations [ohiostateresearch.knowledgebase.co]
- 14. unomaha.edu [unomaha.edu]
- 15. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of stored and newly prepared this compound in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of this compound, ketamine/acetylpromazine, Telazol/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. research.ucdavis.edu [research.ucdavis.edu]
- 20. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.uky.edu [research.uky.edu]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. research.uga.edu [research.uga.edu]
A Comparative Review of Mortality and Morbidity in Rodent Anesthesia: Tribromoethanol vs. Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical decision in rodent-based research, directly impacting animal welfare and the integrity of experimental data. Tribromoethanol (TBE), also known as Avertin, has been historically used due to its rapid induction of anesthesia. However, significant concerns regarding its associated mortality and morbidity have led to increased scrutiny and the adoption of safer alternatives. This guide provides an objective comparison of TBE with other commonly used anesthetic agents in rodents, supported by experimental data, to aid researchers in making informed decisions for their study protocols.
Mortality and Morbidity: A Head-to-Head Comparison
The use of this compound is associated with a high degree of variability in its safety profile, influenced by factors such as the preparation, storage, and dosage of the anesthetic solution, as well as the rodent strain.[1] Morbidity rates in mice administered TBE have been reported to range from 30-60%, with mortality rates reaching as high as 35%.[1] In contrast, alternative anesthetic regimens generally exhibit a more favorable safety profile.
| Anesthetic Agent | Reported Mortality Rate | Reported Morbidity/Adverse Effects | Key Considerations |
| This compound (TBE) | Up to 35% in mice[1] | 30-60% in mice[1]; Peritonitis, intestinal ileus, muscle necrosis, abdominal adhesions, sepsis, hepatic and renal toxicity.[1] | Non-pharmaceutical grade; high variability in efficacy and safety; repeated administration increases mortality.[1] |
| Ketamine/Xylazine | Generally low; 15.4% in aged mice[1] | Respiratory depression, hypotension, hypothermia.[2] | A widely used and generally safe injectable combination; analgesic properties provided by xylazine.[1] |
| Isoflurane | Low; considered to have a wide safety margin[3] | Respiratory depression, hypotension (dose-dependent).[4] | Inhalant anesthetic allowing for rapid adjustment of anesthetic depth and quick recovery.[5] |
| Pentobarbital | Dose-dependent; overdose leads to respiratory arrest[6] | Respiratory and cardiovascular depression, tissue irritation at injection site.[7][8] | Short-acting barbiturate; narrow therapeutic index.[6] |
Experimental Protocols: A Closer Look at Methodologies
The following sections detail the experimental protocols for the preparation and administration of this compound and its common alternatives. Adherence to these protocols is crucial for ensuring animal welfare and obtaining reproducible experimental results.
This compound (TBE) Preparation and Administration
Preparation of a 2.5% TBE Solution:
-
Dissolution: Dissolve 2.5 grams of 2,2,2-tribromoethanol in 5 ml of tert-amyl alcohol. This may require gentle heating to approximately 40°C and vigorous stirring.[9]
-
Dilution: Add sterile phosphate-buffered saline (PBS) or saline, while stirring continuously, to a final volume of 200 ml.[9]
-
Sterilization: Filter-sterilize the final solution through a 0.22 μm filter.[10]
-
Storage: Store the solution in a sterile, light-protected container at 4°C. The solution is typically stable for up to two weeks.[9] It is crucial to monitor the pH of the solution before use, as a drop in pH can indicate degradation to toxic byproducts.
Administration:
-
Administer intraperitoneally (IP) at a dose of 125-250 mg/kg for mice and up to 300 mg/kg for rats.[10]
Ketamine/Xylazine Combination
Preparation of Ketamine/Xylazine Cocktail for Mice:
-
Mixing: To prepare a solution containing 10 mg/ml ketamine and 1 mg/ml xylazine, mix 1.0 ml of ketamine (100 mg/ml stock), 0.5 ml of xylazine (20 mg/ml stock), and 8.5 ml of sterile 0.9% saline.
-
Storage: Store the mixture in a sterile vial.
Administration:
-
Administer IP at a volume of 0.1 ml per 10g of mouse body weight, which delivers a dose of 100 mg/kg ketamine and 10 mg/kg xylazine.
Preparation of Ketamine/Xylazine Cocktail for Rats:
-
Mixing: To prepare a solution for rats, mix 1.75 ml of ketamine (100 mg/ml stock), 0.25 ml of xylazine (100 mg/ml stock), and 8 ml of saline or sterile water for injection.
-
Storage: Store in a sterile injection vial.
Administration:
-
Administer IP at a volume of 0.1 ml per 20g of body weight, delivering a dose of 87.5 mg/kg Ketamine and 12.5 mg/kg Xylazine.
Isoflurane Anesthesia
Administration using a Vaporizer:
-
Induction: Place the rodent in an induction chamber filled with 3-5% isoflurane in oxygen.
-
Maintenance: Once anesthetized, transfer the animal to a nose cone delivering 1-2% isoflurane for the duration of the procedure.
-
Monitoring: Continuously monitor the animal's respiratory rate and depth of anesthesia.[2]
Drop Method (for very short procedures):
-
Preparation: Place a small piece of gauze or cotton soaked with isoflurane in a sealed container, ensuring the animal cannot come into direct contact with the liquid.
-
Induction: Place the rodent in the container. Anesthesia is typically induced within 30-60 seconds.
-
Safety: This method must be performed in a fume hood or a well-ventilated area to minimize personnel exposure.
Visualizing Experimental Workflows
To further clarify the procedural steps and logical relationships in rodent anesthesia, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The evidence strongly indicates that this compound poses significant and often unpredictable risks to rodents, with high rates of mortality and severe morbidity.[1] Safer and more reliable alternatives, such as ketamine/xylazine and isoflurane, are readily available and should be the primary choice for rodent anesthesia in research settings.[1][3] While TBE may offer rapid induction, its potential to compromise animal welfare and introduce confounding variables into experimental results cannot be overlooked. Researchers are strongly encouraged to adopt these safer anesthetic protocols to ensure the ethical treatment of laboratory animals and the validity of their scientific findings. The use of TBE should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC) only in exceptional circumstances where alternatives are not suitable.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of the mortality rate of rats receiving a half lethal dose of fat intravenously: under general anaesthesia versus under spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Safety and Efficacy of Various Combinations of Injectable Anesthetics in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Tribromoethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the anesthetic agent Tribromoethanol, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel and the environment.
This compound, while a valuable tool in animal research, is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Improper storage or handling can lead to its degradation, forming toxic byproducts such as dibromoacetaldehyde and hydrobromic acid, which can compromise research integrity and pose significant health risks.[3][4] Therefore, expired, discolored, or precipitated solutions of this compound must be treated as hazardous chemical waste.[4][5]
Immediate Safety and Disposal Protocol
The following step-by-step guide provides the necessary procedures for the safe disposal of this compound. This protocol is designed to be a clear and direct answer to operational questions regarding the handling of this chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Nitrile or latex exam gloves are required.[4]
-
Eye Protection: Safety glasses or goggles to protect against splashes.[1]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
Step 2: Waste Identification and Segregation
Properly identify and segregate this compound waste to prevent accidental mixing with incompatible chemicals.
-
Designated Waste Stream: this compound waste should be collected separately from other chemical waste streams unless otherwise directed by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[1]
Step 3: Containerization
Use appropriate containers for the collection of this compound waste to ensure safe storage and transport.
-
Container Type: Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred for chemical waste.[6] The container must be in good condition with no cracks or leaks.[7]
-
Container Lid: Keep the waste container securely closed except when adding waste.[7]
Step 4: Labeling
Accurate and clear labeling of waste containers is a critical regulatory requirement.
-
Hazardous Waste Label: Affix a fully completed hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Contents: Clearly write "Hazardous Waste – this compound" and list the chemical constituents, including any solvents used (e.g., t-amyl alcohol, saline).
-
Hazard Pictograms: Include the relevant hazard pictograms (e.g., harmful/irritant).
Step 5: Storage
Store this compound waste in a designated and safe location pending pickup by your institution's waste management service.
-
Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills.[8]
-
Segregation: Ensure the stored this compound waste is segregated from incompatible materials.[8]
Step 6: Disposal Request
Follow your institution's procedures for the final disposal of the collected chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[6]
-
Do Not Drain Dispose: Never dispose of this compound down the drain.[1][7]
-
Do Not Evaporate: Do not attempt to dispose of this compound by evaporation in a fume hood.[7][8]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Working Solution Expiration | Discard after two weeks from the mix date. | [3][4] |
| Storage Temperature (Working Solution) | 4°C (39°F) | [5] |
| pH Threshold for Disposal | Discard if the pH is less than 5. | [5] |
| Maximum Storage in SAA | Up to 9-12 months, or until the container is full, whichever comes first (check institutional policy). | [6][7] |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a suitable solvent; collect rinseate as hazardous waste. | [8] |
Experimental Protocols Cited
The disposal procedures outlined are based on established laboratory safety guidelines and chemical safety information. The core principle is to manage this compound as a hazardous chemical waste in accordance with federal, state, and local regulations.[1] The process involves proper identification, segregation, containment, labeling, and disposal through an approved hazardous waste management program.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. unomaha.edu [unomaha.edu]
- 4. research.uky.edu [research.uky.edu]
- 5. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Tribromoethanol
Essential Safety and Handling Guide for Tribromoethanol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3] Understanding its specific risks is the first step toward safe handling. Key hazards associated with this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and prevent injury.[4] The minimum required PPE is detailed below.
| Protection Type | Required PPE | Specifications and Recommendations |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn to protect against splashes.[3][4] Safety glasses must be worn beneath a face shield.[5] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement.[5] It is recommended to change gloves frequently, especially after direct contact with the substance.[6] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn.[4][6] Consider a chemical apron for tasks with a high risk of splashing.[6] |
| Respiratory Protection | Dust respirator | A MSHA/NIOSH-approved respirator is necessary to prevent inhalation, especially when handling the powder form where dust may be generated.[4] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted in areas where chemicals are handled.[6][7] |
Operational Plan: Safe Handling and Storage Protocols
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use local exhaust ventilation, such as a chemical fume hood, to control airborne levels, especially when dust or fumes may be generated.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing: Handle solid this compound in a manner that minimizes dust generation.[8]
-
Solution Preparation: When preparing solutions, do so within a chemical fume hood.[9] Be aware that this compound is light-sensitive and hygroscopic (absorbs moisture from the air).[10][11]
-
General Practices: Avoid contact with skin, eyes, and clothing.[2][8] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the chemical.[1][8]
Storage Plan:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Protect from light.[1][2] Working solutions should be stored in dark or foil-wrapped bottles.[11]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2][8]
-
Working solutions of this compound should be refrigerated and have a short shelf-life, typically around two weeks unless stated otherwise.[9][11][12] Stock solutions may be stored for longer periods, often up to six months if refrigerated or frozen and protected from light.[9][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration.[1][2] Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1][2] Rinse the mouth with water, but only if the person is conscious.[3] |
Spill Response Plan
In the case of a spill, follow the established workflow to ensure safety and proper cleanup.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. youtube.com [youtube.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. play.psych.mun.ca [play.psych.mun.ca]
- 9. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]
- 10. louisville.edu [louisville.edu]
- 11. research.uky.edu [research.uky.edu]
- 12. Simple Ways to Dispose of Avertin: 9 Steps (with Pictures) [wikihow.health]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
